Boc-Ser(Ala-Fmoc)-OH
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H30N2O8 |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyloxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C26H30N2O8/c1-15(23(31)34-14-21(22(29)30)28-25(33)36-26(2,3)4)27-24(32)35-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,27,32)(H,28,33)(H,29,30) |
InChI Key |
JNJCOUIAJPRCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Boc-Ser(Ala-Fmoc)-OH: A Key Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-tert-Butyloxycarbonyl-O-(N-9-fluorenylmethoxycarbonyl-L-alanyl)-L-serine, commonly referred to as Boc-Ser(Ala-Fmoc)-OH. This specialized dipeptide derivative is a crucial reagent in the field of peptide chemistry, particularly in the solid-phase peptide synthesis (SPPS) of complex peptides for research and pharmaceutical applications.
Core Compound Data
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference |
| CAS Number | 944283-07-2 | [1][2] |
| Molecular Weight | 498.53 g/mol | [1] |
| Molecular Formula | C₂₆H₃₀N₂O₈ | [1][2] |
| Purity | ≥ 98% (typically by HPLC) | [1] |
| Appearance | White to off-white powder | [1] |
| Storage Conditions | Store at ≤ -10 °C | [1] |
Role in Peptide Synthesis
This compound is a strategically protected amino acid derivative designed for use in stepwise peptide synthesis. The compound incorporates two of the most common orthogonal protecting groups in peptide chemistry: the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group. This dual protection scheme offers significant flexibility in synthetic strategies.
The Boc group protects the N-terminus of the serine residue and is labile to acid, typically removed with trifluoroacetic acid (TFA). In contrast, the Fmoc group protects the N-terminus of the alanine residue, which is attached to the serine side-chain, and is removed under basic conditions, commonly with piperidine. This orthogonality is fundamental to modern peptide synthesis, allowing for the selective deprotection and elongation of the peptide chain at specific sites.
This compound is particularly useful for introducing a pre-formed Ser-Ala dipeptide unit into a growing peptide chain. This can help to improve coupling efficiency and reduce the risk of side reactions that can occur with stepwise coupling of individual amino acids.
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable tool in various research and development areas:
-
Peptide Synthesis: It serves as a key building block in the solid-phase synthesis of custom peptides.[1] Its use can streamline the synthesis process and lead to higher purity of the final peptide product.
-
Drug Development: In pharmaceutical research, this compound is utilized in the creation of peptide-based drug candidates.[1] The ability to precisely control the peptide sequence is essential for developing therapeutics with high specificity and biological activity.
-
Protein Engineering: Researchers can use this derivative to introduce specific dipeptide motifs into proteins, enabling the study of protein structure and function.
-
Bioconjugation: The protected nature of the compound allows for its incorporation into larger biomolecules, facilitating the development of targeted drug delivery systems and diagnostic tools.[1]
Experimental Protocols
While specific experimental protocols are highly dependent on the target peptide and the scale of the synthesis, a general workflow for the use of this compound in Fmoc-based solid-phase peptide synthesis (SPPS) is outlined below. This protocol assumes the use of a standard solid support resin, such as Wang or Rink Amide resin.
General Coupling Protocol in Fmoc SPPS
-
Resin Preparation: The synthesis begins with a resin that has the first amino acid C-terminally attached. The N-terminal Fmoc group of this resin-bound amino acid is removed.
-
Fmoc Deprotection: The resin is treated with a solution of 20% piperidine in a suitable solvent like dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.
-
Activation and Coupling of this compound:
-
This compound is dissolved in a suitable solvent, such as DMF.
-
A coupling reagent (e.g., HBTU, HATU, or DIC) and a base (e.g., DIPEA or NMM) are added to the solution to activate the carboxylic acid of the serine residue.
-
The activated amino acid solution is then added to the resin with the free amine.
-
The reaction is allowed to proceed for a specified time (typically 1-2 hours) to ensure complete coupling.
-
-
Washing: The resin is again washed thoroughly with DMF to remove any unreacted reagents.
-
Chain Elongation: The process of deprotection, washing, and coupling is repeated for each subsequent amino acid in the target peptide sequence.
Logical Workflow for Peptide Synthesis using this compound
The following diagram illustrates the logical steps involved in incorporating this compound into a growing peptide chain during solid-phase peptide synthesis.
Signaling Pathways
Direct involvement of the protected dipeptide this compound in cellular signaling pathways has not been documented in the scientific literature. Its primary role is that of a synthetic building block. However, the Ser-Ala dipeptide motif itself can be a component of larger peptides and proteins that are integral to various signaling cascades. For instance, phosphorylation of serine residues is a key mechanism in signal transduction, and the presence of an adjacent alanine can influence the recognition of the phosphorylation site by kinases and phosphatases.
Hypothetical Role of a Ser-Ala Containing Peptide in a Kinase Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway where a peptide containing a Ser-Ala sequence, synthesized using building blocks like this compound, could play a role.
References
Navigating the Synthesis and Handling of Boc-Ser(Ala-Fmoc)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Boc-Ser(Ala-Fmoc)-OH is a pseudodipeptide building block integral to advanced peptide synthesis, particularly in the development of novel therapeutics and research reagents. This guide provides a comprehensive overview of its chemical properties, safety and handling protocols, and its application in solid-phase peptide synthesis (SPPS), empowering researchers to utilize this versatile molecule effectively and safely.
Compound Profile
This compound is a dipeptide derivative where the peptide bond between serine and alanine is incorporated into the serine side chain. This structure is strategically protected with a tert-butyloxycarbonyl (Boc) group at the N-terminus of serine and a fluorenylmethyloxycarbonyl (Fmoc) group on the alanine's amino group. This orthogonal protection scheme is central to its utility in stepwise peptide synthesis.
| Property | Value |
| CAS Number | 944283-07-2 |
| Molecular Formula | C₂₆H₃₀N₂O₈ |
| Molecular Weight | 498.53 g/mol |
| Appearance | White to off-white powder[1] |
| Purity | ≥ 98% (HPLC)[1] |
| Storage Conditions | Store at ≤ -10 °C[1] |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a composite of safety information for structurally similar protected amino acids provides a strong basis for safe handling protocols. As a fine chemical powder, appropriate precautions should be taken to avoid dust formation and inhalation.
Hazard Identification
Based on analogous compounds, this compound is not expected to be classified as a hazardous substance. However, good laboratory practices should always be observed.
Precautionary Measures
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side shields or goggles are recommended.
-
Skin Protection: Chemically resistant gloves (e.g., nitrile rubber) should be worn. A lab coat is essential.
-
Respiratory Protection: In case of insufficient ventilation or potential for dust generation, a NIOSH-approved respirator is advised.
Handling:
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
Wash hands thoroughly after handling.
First Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Special Hazards: Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides).
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Do not let product enter drains.
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Storage and Disposal
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is at or below -10°C.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Application in Solid-Phase Peptide Synthesis (SPPS)
The unique orthogonal protection of this compound makes it a valuable building block in SPPS, enabling the synthesis of complex peptides and pseudopeptides.[1] Its primary application lies in scenarios where a dipeptide unit needs to be incorporated into a growing peptide chain in a specific orientation.
General SPPS Workflow
The use of this compound follows the general principles of Fmoc-based SPPS. The workflow involves the iterative deprotection of the N-terminal Fmoc group and coupling of the next amino acid.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Incorporation of this compound
When incorporating this compound, the free carboxyl group of the serine residue is activated and coupled to the deprotected N-terminus of the resin-bound peptide.
Experimental Protocol: Coupling of this compound
-
Resin Preparation: The solid support with the N-terminally deprotected peptide chain is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Activation: In a separate vessel, this compound (typically 1.5-3 equivalents relative to the resin loading) is pre-activated with a coupling reagent such as HBTU (1.5-3 eq.) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (3-6 eq.) in DMF.
-
Coupling: The activated this compound solution is added to the resin. The reaction is allowed to proceed for a specified time (e.g., 1-4 hours) at room temperature with gentle agitation.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
Selective Deprotection
The key advantage of this building block is the ability to selectively deprotect either the Boc or the Fmoc group, allowing for chain elongation from two different points.
Boc Deprotection:
-
Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM), typically in a 1:1 ratio.
-
Procedure: The peptide-resin is treated with the TFA/DCM solution to remove the Boc group from the serine's N-terminus, enabling peptide chain elongation from this position.
Fmoc Deprotection:
-
Reagent: A solution of a secondary amine, most commonly 20% piperidine in DMF.
-
Procedure: The peptide-resin is treated with the piperidine/DMF solution to remove the Fmoc group from the alanine, allowing for further peptide chain extension from this amino acid.
References
A Technical Guide to the Solubility of Boc-Ser(Ala-Fmoc)-OH for Researchers and Drug Development Professionals
Introduction
Boc-Ser(Ala-Fmoc)-OH is a crucial building block in the field of peptide synthesis and drug development.[1] As a dipeptide derivative with both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups, it offers strategic advantages in the orthogonal synthesis of complex peptides.[1] However, the successful application of this reagent is highly dependent on its solubility in various solvent systems. This technical guide provides a comprehensive overview of the predicted solubility of this compound, detailed experimental protocols for solubility determination, and logical workflows for its use in peptide synthesis.
The molecular structure of this compound, with its combination of a protected serine and a protected alanine, results in a compound with significant hydrophobic character due to the bulky Boc and Fmoc groups. This inherent hydrophobicity is a primary determinant of its solubility profile.
Predicted Solubility Profile
Based on its structure, this compound is a neutral molecule, as the acidic carboxylic acid group is balanced by the basicity of the amino group. For neutral peptides, the use of organic solvents is generally recommended to achieve dissolution.[2][3]
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale & Remarks |
| Polar Aprotic | Dimethylformamide (DMF) | High | Often a good solvent for protected peptides and peptide coupling reactions. |
| Dimethyl sulfoxide (DMSO) | High | A strong solvent for many organic compounds, including protected peptides.[4][5] Caution is advised if downstream applications are sensitive to DMSO. | |
| N-Methyl-2-pyrrolidone (NMP) | High | Similar to DMF, commonly used in peptide synthesis. | |
| Acetonitrile (ACN) | Moderate to High | May require some energy input (vortexing, sonication) to fully dissolve. | |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | A common solvent for organic synthesis, likely to dissolve this protected dipeptide. |
| Chloroform (CHCl₃) | Moderate to High | Similar to DCM in its solvent properties for such compounds. | |
| Polar Protic | Water | Very Low | The large hydrophobic protecting groups will significantly limit solubility in water. |
| Methanol (MeOH) | Low to Moderate | May achieve partial dissolution, potentially enhanced with sonication or warming. | |
| Ethanol (EtOH) | Low to Moderate | Similar to methanol, solubility is expected to be limited. | |
| Nonpolar | Hexanes | Very Low | Unlikely to be a suitable solvent due to the polarity of the peptide backbone. |
| Toluene | Low | May show some limited solubility, but not ideal for creating concentrated solutions. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a method for determining the solubility of this compound in a range of solvents.
Materials and Equipment:
-
This compound (white to off-white powder)[1]
-
A selection of solvents (e.g., DMF, DMSO, NMP, ACN, DCM, MeOH, Water)
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Small glass vials with caps
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh a small amount of this compound (e.g., 10 mg) into a series of pre-weighed glass vials.
-
To each vial, add a specific volume of a single solvent (e.g., 1 mL), creating a slurry.
-
Tightly cap the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C) using a vortex mixer and/or ultrasonic bath for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.[3]
-
-
Quantification of Solubilized Compound:
-
Carefully withdraw a known volume of the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant with a suitable solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a pre-validated analytical method (e.g., HPLC with a standard curve or UV-Vis spectrophotometry at a characteristic wavelength).
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted supernatant. This value represents the solubility of this compound in that specific solvent at the tested temperature, typically expressed in mg/mL or mol/L.
-
Logical Workflow for Peptide Synthesis
The solubility of this compound is a critical factor in its successful application in solid-phase peptide synthesis (SPPS). The following diagram illustrates a typical workflow.
Signaling Pathway for Solubility Testing
A systematic approach to solubility testing is crucial for efficient experimental design. The following diagram outlines a decision-making process for selecting an appropriate solvent.
References
A Comprehensive Technical Guide to the Storage and Stability of Boc-Ser(Ala-Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the proper storage, stability, and handling of N-tert-butoxycarbonyl-O-(N'-9-fluorenylmethoxycarbonyl-L-alanyl)-L-serine, commonly referred to as Boc-Ser(Ala-Fmoc)-OH. Adherence to these guidelines is critical for maintaining the integrity, purity, and performance of this key building block in peptide synthesis and drug development.
Introduction
This compound is a pseudodipeptide derivative widely utilized in solid-phase peptide synthesis (SPPS). Its unique structure, featuring orthogonal Boc and Fmoc protecting groups, allows for the selective and strategic incorporation of serine and alanine residues into complex peptide sequences. The stability of this reagent is paramount to ensure high-yield, high-purity peptide production. This guide outlines the recommended storage conditions, potential degradation pathways, and analytical methods for assessing the stability of this compound.
Chemical Structure and Properties
A clear understanding of the chemical structure is fundamental to comprehending its stability.
Decoding the Certificate of Analysis for Boc-Ser(Ala-Fmoc)-OH: An In-depth Guide
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a critical raw material like Boc-Ser(Ala-Fmoc)-OH is more than a mere formality; it is a comprehensive dossier that guarantees the quality, purity, and identity of the compound. This guide provides an in-depth technical exploration of a representative CoA for this compound, detailing the analytical methodologies employed and presenting the data in a clear, accessible format.
This compound is a pseudodipeptide building block crucial in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group on the serine nitrogen and the fluorenylmethyloxycarbonyl (Fmoc) group on the alanine nitrogen allow for orthogonal deprotection strategies, enabling the synthesis of complex peptides. Given its role, stringent quality control is imperative.
Representative Certificate of Analysis: this compound
Below is a summary of typical specifications and results found on a CoA for a high-purity batch of this compound.
Table 1: General Properties and Identification
| Parameter | Specification | Representative Result |
| Molecular Formula | C₂₆H₃₀N₂O₈ | Conforms |
| Molecular Weight | 498.53 g/mol | 498.5 g/mol (by MS) |
| CAS Number | 944283-07-2 | Conforms |
| Appearance | White to off-white powder | White powder |
| Solubility | Soluble in DMF, DMSO | Conforms |
Table 2: Purity and Quality Attributes
| Test | Method | Specification | Representative Result |
| Purity | HPLC (220 nm) | ≥ 98.0% | 99.5% |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.8% L-isomer | > 99.9% |
| Identity | ¹H NMR | Conforms to structure | Conforms |
| Identity | Mass Spectrometry | Conforms to structure | Conforms |
| Identity | FT-IR | Conforms to structure | Conforms |
| Melting Point | USP <741> | Report | 150-155 °C |
| Specific Rotation | USP <781> | Report | [α]²⁰/D -15.0° (c=1, DMF) |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.2% |
Experimental Protocols
The following sections detail the methodologies used to obtain the results presented in the CoA.
High-Performance Liquid Chromatography (HPLC) for Purity
This method quantifies the purity of the compound by separating it from any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Procedure: A sample of the material is dissolved in a suitable solvent (e.g., acetonitrile/water) and injected into the HPLC system. The area of the main peak is compared to the total area of all peaks to determine the purity percentage.
Chiral HPLC for Enantiomeric Purity
This specialized HPLC method separates the desired L-enantiomer from any contaminating D-enantiomer.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column designed for amino acid enantiomer separation.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol) with a small amount of an acidic or basic additive to improve peak shape. The exact composition is column-dependent.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV at 265 nm (due to the Fmoc group).
-
Procedure: The sample is dissolved and injected. The retention times of the L and D enantiomers are compared to a standard to confirm identity and the peak areas are used to quantify the enantiomeric excess.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity
¹H NMR provides detailed information about the chemical structure of the molecule, confirming the presence of all expected proton environments.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the spectrum is acquired.
-
Representative ¹H NMR (400 MHz, DMSO-d₆) peak assignments:
-
Boc group: A singlet around 1.4 ppm (9H).
-
Alanine CH₃: A doublet around 1.3 ppm (3H).
-
Serine β-CH₂ and Alanine α-CH: Multiplets in the range of 3.5-4.5 ppm.
-
Fmoc group: A series of multiplets between 7.2 and 7.9 ppm (8H from the fluorenyl ring) and signals for the CH and CH₂ of the fluorenylmethoxy group around 4.2-4.4 ppm.
-
Amide NH protons: Broad signals that may appear between 7.0 and 8.5 ppm.
-
Mass Spectrometry (MS) for Identity
MS confirms the molecular weight of the compound. Electrospray Ionization (ESI) is a common technique for this type of molecule.
-
Instrumentation: A mass spectrometer with an ESI source.
-
Procedure: The sample is dissolved in a suitable solvent and infused into the mass spectrometer.
-
Expected Result: The spectrum should show a prominent peak corresponding to the molecular ion plus a proton [M+H]⁺ at m/z 499.5, and potentially other adducts like [M+Na]⁺.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Identity
FT-IR spectroscopy identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation.
-
Instrumentation: An FT-IR spectrometer.
-
Procedure: A small amount of the solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or mixed with KBr to form a pellet.
-
Characteristic Peaks:
-
N-H stretch (amide): Around 3300 cm⁻¹.
-
C=O stretch (Boc and Fmoc carbamates, carboxylic acid, amide): A broad region from 1650-1760 cm⁻¹.
-
C-O stretch (esters and carboxylic acid): Around 1250 cm⁻¹.
-
Aromatic C-H and C=C stretches (Fmoc group): Peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
-
Karl Fischer Titration for Water Content
This is a standard method for the precise determination of water content in a solid sample.
-
Instrumentation: A Karl Fischer titrator.
-
Procedure: A known weight of the sample is dissolved in a suitable anhydrous solvent and titrated with a Karl Fischer reagent. The amount of reagent consumed is directly proportional to the amount of water in the sample.
Visualizing Workflows and Structures
To further clarify the processes and the molecule , the following diagrams are provided.
The Architectonics of Dipeptide Synthesis: A Technical Guide to Boc and Fmoc Protecting Groups
For Immediate Release
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate world of peptide synthesis, the precise assembly of amino acids into dipeptides and larger polypeptide chains is paramount. This process is fundamentally enabled by the strategic use of temporary protecting groups for the α-amino function of amino acids. For decades, two methodologies have dominated the field: the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This technical guide provides an in-depth exploration of the core principles, mechanisms of action, and practical applications of both Boc and Fmoc strategies in the context of dipeptide synthesis. It offers a comparative analysis of the two approaches, detailed experimental protocols for key synthetic steps, and a discussion of the strategic considerations that guide the choice between them in modern drug discovery and development.
Introduction: The Imperative of Amine Protection in Peptide Synthesis
The formation of a peptide bond between two amino acids is a condensation reaction that joins the α-carboxyl group of one amino acid with the α-amino group of another. To ensure the specific, sequential formation of this amide bond and prevent unwanted side reactions, such as self-polymerization, the α-amino group of the incoming amino acid must be temporarily blocked or "protected."[1] This protection must be robust enough to withstand the conditions of the coupling reaction but labile enough to be removed selectively without damaging the newly formed peptide bond or other sensitive functionalities within the molecule.[2] The choice of this N-α-protecting group dictates the entire synthetic strategy, including the selection of side-chain protecting groups and the final cleavage conditions from a solid support. The two most prominent and widely adopted strategies are based on the Boc and Fmoc protecting groups.[3]
The Boc Strategy: A Classic Acid-Labile Approach
First introduced in the early days of solid-phase peptide synthesis (SPPS), the Boc group is a cornerstone of peptide chemistry.[4] It is installed on the α-amino group of an amino acid and is characterized by its stability to a wide range of reagents and its lability under acidic conditions.[5]
Mechanism of Protection and Deprotection
Protection: The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution, where the amino group attacks one of the carbonyl carbons of the anhydride, resulting in the formation of a stable carbamate.[5]
Deprotection: The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA), often diluted in a solvent like dichloromethane (DCM).[6] The mechanism involves protonation of the carbonyl oxygen, which triggers the fragmentation of the carbamate into the free amine (as its TFA salt), carbon dioxide, and a stabilized tertiary carbocation (tert-butyl cation).[4] This carbocation is a reactive electrophile and can lead to side reactions, such as the alkylation of nucleophilic residues like methionine or tryptophan. Therefore, "scavengers" like triisopropylsilane (TIS) or anisole are often added to the deprotection solution to trap these reactive intermediates.[4]
Figure 1. Boc deprotection pathway under acidic conditions (TFA).
The Fmoc Strategy: The Modern Orthogonal Standard
Developed as a milder alternative to the Boc strategy, the Fmoc protecting group has become the most widely used method in SPPS today.[3][7] Its key advantage lies in its lability to bases, which allows for an "orthogonal" protection scheme. In this scheme, the temporary Nα-Fmoc group is removed by base, while the "permanent" side-chain protecting groups and the resin linker are acid-labile, allowing for their removal in a single final step with distinct chemistry.[4][7]
Mechanism of Protection and Deprotection
Protection: The Fmoc group is introduced by reacting an amino acid with a reagent like Fmoc-chloride (Fmoc-Cl) or, more commonly, Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) in the presence of a mild base.[8]
Deprotection: The Fmoc group is rapidly cleaved under mild basic conditions, typically using a 20% solution of a secondary amine like piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[6] The mechanism proceeds via an E1cB-like β-elimination. The base abstracts the relatively acidic proton on the fluorenyl ring system, creating a stabilized anion.[8] This triggers the elimination of the carbamate, which then decomposes to carbon dioxide and the free amine. The dibenzofulvene byproduct is a reactive electrophile and is scavenged by the excess piperidine to prevent it from reacting with the newly liberated amine.[4]
Figure 2. Fmoc deprotection pathway under basic conditions.
Comparative Analysis: Boc vs. Fmoc Strategy
The choice between Boc and Fmoc chemistry depends on the specific requirements of the target dipeptide, including its sequence, length, and any post-synthetic modifications. Each strategy presents a unique set of advantages and disadvantages.
Quantitative and Qualitative Comparison
The following table summarizes the key differences between the two strategies. While exact yields are sequence-dependent, the data reflects general observations and reported outcomes in peptide synthesis.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Deprotection Reagent | 50% TFA in DCM[6] | 20% Piperidine in DMF[6] |
| Deprotection Conditions | Moderately Strong Acid | Mild Base |
| Orthogonality | Partial; side-chain groups (Bzl-based) are also acid-labile, requiring stronger acid (HF, TFMSA) for final cleavage.[4] | True; side-chain groups (tBu-based) are acid-labile, allowing for distinct base/acid removal steps.[4] |
| Final Cleavage | Harsh (e.g., anhydrous HF, TFMSA)[5] | Mild (e.g., 95% TFA)[5] |
| Handling Safety | Requires handling of highly corrosive and toxic HF or TFMSA.[3] | Avoids highly toxic acids; piperidine is a regulated substance.[3] |
| Aggregation Issues | Less frequent, especially for hydrophobic sequences, as the N-terminus is protonated (ammonium salt) after deprotection, reducing H-bonding.[5] | More frequent, as the N-terminus is a neutral free amine after deprotection, which can promote inter-chain aggregation. |
| Typical Yield/Purity | Can provide higher yields and purity for difficult or hydrophobic sequences.[5] | Generally provides excellent yields for a wide range of peptides. |
| Reported Combination Ratio | Reported to be at least 33.4% higher than Fmoc strategy in some studies.[9] | Lower than Boc in some direct comparisons of resin attachment.[9] |
| Compatibility | Less suitable for many acid-sensitive post-translational modifications (PTMs) like glycosylation or phosphorylation.[7] | Highly compatible with acid-sensitive PTMs due to mild deprotection and cleavage conditions.[7] |
| Automation | Can be automated, but requires acid-resistant hardware. | Easily automated and is the standard for modern automated synthesizers.[7] |
Logical Flow for Strategy Selection
The decision-making process for selecting a protection strategy can be visualized as follows:
Figure 3. Decision workflow for choosing between Boc and Fmoc strategies.
Experimental Protocols
The following sections provide generalized, detailed protocols for the key steps in dipeptide synthesis using both Boc and Fmoc strategies on a solid support (resin).
Protocol 1: Nα-Boc Protection of an Amino Acid
This protocol describes the protection of a free amino acid with (Boc)₂O.
-
Dissolution: Dissolve the amino acid (1 equiv.) in a 1:1 (v/v) mixture of dioxane and water. Add triethylamine (1.5 equiv.).
-
Protection Reaction: To the stirring solution at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.). Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).
-
Work-up: Dilute the reaction mixture with water. Perform an extraction with an organic solvent (e.g., ethyl acetate) to remove byproducts.
-
Isolation: Acidify the aqueous layer with a cold, dilute acid (e.g., 5% citric acid) to a pH of ~3.
-
Final Extraction: Immediately extract the product into ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.
Protocol 2: Solid-Phase Dipeptide Synthesis Cycle (Boc Strategy)
This protocol outlines one cycle of deprotection and coupling on a solid-phase resin.
-
Resin Preparation: Swell the Boc-AA₂-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).
-
Drain and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.
-
Drain the deprotection solution. Wash the resin with DCM (3x), then isopropanol (IPA) (2x), and finally DCM (3x) to remove residual acid.
-
-
Neutralization:
-
Add a solution of 5-10% diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5-10 minutes.
-
Drain and wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the incoming Boc-AA₁-OH (3 equiv.) and a coupling agent like HBTU (3 equiv.) in DMF. Add DIEA (6 equiv.) to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Drain the coupling solution and wash the resin extensively with DMF (3x) and DCM (3x). The resin now bears the Boc-protected dipeptide (Boc-AA₁-AA₂-resin).
Protocol 3: Solid-Phase Dipeptide Synthesis Cycle (Fmoc Strategy)
This protocol outlines one cycle of deprotection and coupling for the Fmoc strategy.
-
Resin Preparation: Swell the Fmoc-AA₂-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-20 minutes at room temperature.
-
Drain the deprotection solution. Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the incoming Fmoc-AA₁-OH (3 equiv.), a coupling agent like HATU (2.9 equiv.), and an additive like HOAt (3 equiv.) in DMF. Add a non-nucleophilic base like DIEA or 2,4,6-collidine (6 equiv.) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Monitor the reaction for completion (e.g., Kaiser test).
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin now bears the Fmoc-protected dipeptide (Fmoc-AA₁-AA₂-resin).
Conclusion
The Boc and Fmoc protecting groups represent two distinct, powerful, and highly refined strategies for the synthesis of dipeptides and larger protein constructs. The Boc strategy, with its acid-labile protection, remains a valuable tool, particularly for challenging sequences prone to aggregation where the protonated amine intermediate can improve solubility and coupling efficiency.[5] However, the Fmoc strategy has largely become the method of choice for routine synthesis due to its mild, orthogonal deprotection conditions, which are compatible with a vast array of sensitive functionalities and conducive to straightforward automation.[3] A thorough understanding of the underlying chemical principles, mechanisms, and practical considerations of both methods is essential for researchers and drug development professionals to rationally design and execute efficient and successful peptide syntheses. The strategic selection of the protecting group is a critical first step that influences every subsequent stage of the synthesis, ultimately dictating the purity, yield, and viability of the final dipeptide product.
References
- 1. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 2. Bot Detection [iris-biotech.de]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bot Detection [iris-biotech.de]
The Strategic Integration of Boc-Ser(Ala-Fmoc)-OH in Modern Drug Discovery: A Technical Guide
For Immediate Release
In the landscape of modern therapeutic development, the pursuit of novel drug candidates with enhanced stability, specificity, and efficacy is paramount. Peptidomimetics, which mimic the structure and function of natural peptides, have emerged as a promising class of therapeutics. A key challenge in their development is overcoming the inherent instability of the peptide backbone to enzymatic degradation. This technical guide delves into the application of a specialized pseudopeptide building block, Boc-Ser(Ala-Fmoc)-OH , in addressing this challenge and its broader implications for drug discovery.
Introduction to this compound: A Novel Pseudopeptide Building Block
This compound is a synthetic dipeptide isostere, a molecule that mimics the three-dimensional structure of a natural dipeptide. In this case, it emulates a Serinyl-Alanine segment, but with a crucial modification: the typical peptide bond is replaced by a stable ether linkage. This compound is a versatile tool in peptide synthesis and drug development.[1]
Structurally, the molecule features two key protecting groups that are fundamental to its utility in Solid-Phase Peptide Synthesis (SPPS):
-
Boc (tert-butyloxycarbonyl): This acid-labile group protects the N-terminus of the serine residue.
-
Fmoc (9-fluorenylmethyloxycarbonyl): This base-labile group protects the N-terminus of the alanine residue, which is linked via its amino group to the serine side-chain hydroxyl group.
This orthogonal protection scheme allows for the selective deprotection and stepwise assembly of complex peptide chains with high purity and yield.[1] The incorporation of this building block into a peptide sequence imparts significant resistance to proteolytic enzymes, thereby enhancing the pharmacokinetic profile of the resulting drug candidate.
Core Applications in Drug Discovery
The primary application of this compound and similar ether-linked pseudopeptides in drug discovery is the development of peptide-based therapeutics with improved in vivo stability.[1][2] Peptides often make poor drug candidates due to rapid degradation by proteases in the body.[2] By replacing a labile peptide bond with a robust ether linkage, the resulting peptidomimetic can maintain its bioactive conformation while resisting enzymatic cleavage.
This strategy is applicable to a wide range of therapeutic areas, including:
-
Antimicrobials: Enhancing the stability of naturally occurring antimicrobial peptides.
-
Oncology: Developing stable peptide-based inhibitors of protein-protein interactions crucial for cancer progression.
-
Metabolic Diseases: Creating long-lasting peptide hormones or analogs.
-
Neuroscience: Designing stable neuropeptides for treating neurological disorders.[1]
Case Study: Ether Linkages as Disulfide Bond Surrogates in Bioactive Peptides
In one study, the disulfide bond in the antimicrobial peptide Tachyplesin I was replaced with a stable ether bridge. The resulting analog demonstrated comparable antibacterial activity to the wild-type peptide but with significantly enhanced stability in reductive conditions.[3] This illustrates the power of ether linkages in creating more robust and drug-like peptide candidates.
Quantitative Data Analysis
The following table summarizes the antibacterial activity of the wild-type Tachyplesin I (TPI-1) and its ether-linked analog (TPI-2). The data is presented as the minimum inhibitory concentration (MIC) in μg/mL against various bacterial strains. Lower MIC values indicate higher potency.
| Compound | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | S. aureus (ATCC 29213) | B. subtilis (ATCC 6633) |
| TPI-1 (Wild-Type) | 4 | 4 | 2 | 2 |
| TPI-2 (Ether Analog) | 4 | 4 | 2 | 2 |
Data sourced from a study on ether bridges as disulfide bond surrogates, demonstrating that the ether-containing analog had identical antibacterial activity to the wild-type peptide.[3]
Experimental Protocols
Incorporating a specialized building block like this compound into a peptide sequence requires a modified Solid-Phase Peptide Synthesis (SPPS) protocol. The following is a representative methodology based on the synthesis of peptides containing ether-linked diaminodiacids, which follows a similar principle.
Protocol: Fmoc-Based SPPS for Incorporation of an Ether-Linked Building Block
This protocol outlines the manual synthesis of a peptide amide on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (Initial): Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x).
-
First Amino Acid Coupling: Couple the first standard Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) to the resin using a coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base such as DIEA (N,N-Diisopropylethylamine) in DMF. Allow the reaction to proceed for 2 hours. Wash the resin as in step 2.
-
Chain Elongation (Standard Cycles): Repeat the Fmoc deprotection and coupling steps for each subsequent standard amino acid in the sequence.
-
Incorporation of the Ether-Linked Building Block:
-
Perform the Fmoc deprotection on the N-terminal amino acid of the growing peptide chain.
-
Dissolve the this compound building block (or a similar diaminodiacid) in DMF with HBTU and DIEA.
-
Add the activation mixture to the resin and allow the coupling to proceed for 4-6 hours, or until a negative Kaiser test is observed.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Post-Incorporation Chain Elongation:
-
To continue chain elongation from the Fmoc-protected amine of the building block, perform a standard Fmoc deprotection step (20% piperidine in DMF).
-
Couple the next Fmoc-protected amino acid as per the standard protocol.
-
-
Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of ether-linked pseudopeptides in drug discovery.
Caption: Structural comparison of a native disulfide bond and a stable ether surrogate.
Caption: Workflow for SPPS incorporating a specialized pseudopeptide building block.
Conclusion and Future Outlook
Specialized building blocks like this compound represent a significant advancement in the field of peptide-based drug discovery. By enabling the synthesis of peptidomimetics with enhanced stability against enzymatic degradation, these tools allow researchers to overcome one of the major hurdles in translating potent peptides into viable clinical candidates. The ability to precisely modify the peptide backbone without drastically altering its three-dimensional structure is crucial for retaining biological activity. As synthetic methodologies become more sophisticated, the strategic incorporation of such non-natural building blocks will continue to be a cornerstone of developing next-generation peptide therapeutics with superior pharmacokinetic properties and clinical potential.
References
Methodological & Application
Application Notes and Protocols for the Use of Boc-Ser(Ala-Fmoc)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Ser(Ala-Fmoc)-OH is a pseudoproline dipeptide derivative designed to enhance the efficiency of Solid-Phase Peptide Synthesis (SPPS), particularly for sequences prone to aggregation.[1][2] Peptide chain aggregation during synthesis can lead to incomplete coupling and deprotection steps, resulting in low yields and difficult purifications. The incorporation of a pseudoproline dipeptide introduces a "kink" in the peptide backbone, disrupting the inter-chain hydrogen bonding that leads to the formation of secondary structures like β-sheets.[3] This improves the solvation of the growing peptide chain and enhances reaction kinetics.[1][3]
The unique structure of this compound features two orthogonal protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[4][5] This allows for selective deprotection strategies, making it a versatile building block in the synthesis of complex peptides.[4] Upon final cleavage with trifluoroacetic acid (TFA), the native Ser-Ala sequence is regenerated.[1][6]
Key Properties of this compound:
| Property | Value |
| CAS Number | 944283-07-2[4][7] |
| Molecular Formula | C₂₆H₃₀N₂O₈[4] |
| Molecular Weight | 498.53 g/mol [4] |
| Appearance | White to off-white powder[4] |
| Storage | ≤ -10 °C[4] |
Advantages of Using this compound
The primary advantage of incorporating this compound is the significant improvement in the synthesis of "difficult" or aggregation-prone peptides.
-
Enhanced Coupling Efficiency: By disrupting secondary structures, the N-terminus of the growing peptide chain remains more accessible for subsequent coupling reactions.[1][3]
-
Improved Yield and Purity: Preventing aggregation leads to more complete reactions, resulting in higher yields of the desired peptide and fewer deletion sequences, which simplifies purification.[1][2] In the synthesis of highly amyloidogenic and aggregation-prone polypeptides like human Amylin, the use of pseudoproline dipeptides has been shown to produce the desired product in high yield, while standard Fmoc-amino acid synthesis yielded only trace amounts.[8]
-
Increased Solubility: The kink in the peptide backbone improves the solubility of the growing peptide-resin complex.[3]
Experimental Protocols
The following protocols provide a step-by-step guide for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-SPPS.
General SPPS Workflow
The overall process of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin). The general cycle consists of deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired sequence is assembled.[9]
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Bot Detection [iris-biotech.de]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for the Deprotection of Boc-Ser(Ala-Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group from Boc-Ser(Ala-Fmoc)-OH using piperidine in a solution-phase reaction.
Introduction
This compound is a dipeptide building block commonly utilized in peptide synthesis. The orthogonal protecting group strategy, employing the acid-labile tert-butyloxycarbonyl (Boc) group for the N-terminus of serine and the base-labile Fmoc group for the N-terminus of alanine, allows for selective deprotection and chain elongation. This application note focuses on the removal of the Fmoc group to yield Boc-Ser(Ala)-OH, a key intermediate for further peptide coupling reactions.
The deprotection is achieved via a base-catalyzed β-elimination mechanism using piperidine. Piperidine acts as both the base to abstract the acidic proton from the fluorene ring and as a scavenger for the resulting dibenzofulvene (DBF) byproduct, preventing its reaction with the newly liberated amine.[1][2]
Reaction Mechanism and Workflow
The deprotection of the Fmoc group proceeds through a two-step mechanism initiated by a base, typically a secondary amine like piperidine.[3] The base abstracts the acidic proton on the C9 of the fluorenyl group, leading to a β-elimination that releases the free amine, carbon dioxide, and dibenzofulvene (DBF).[1][3] The excess piperidine then traps the electrophilic DBF to form a stable adduct.[1]
Figure 1: Workflow for the Fmoc deprotection of this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the solution-phase Fmoc deprotection of dipeptides. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value/Range | Notes |
| Starting Material | This compound | Purity ≥ 98% (HPLC)[4] |
| Reagent | 20% (v/v) Piperidine in DMF | A common and effective concentration for Fmoc removal.[1] |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that facilitates the reaction.[1] |
| Reaction Time | 30 min - 2 hours | Reaction progress should be monitored by HPLC or TLC. |
| Temperature | Room Temperature (20-25°C) | |
| Expected Yield | 85 - 95% | Yields can be influenced by the efficiency of the work-up and purification. |
| Product Purity | >95% (after purification) | Determined by RP-HPLC. |
Experimental Protocol
This protocol details the solution-phase deprotection of the Fmoc group from this compound.
4.1. Materials and Reagents
-
This compound (MW: 498.53 g/mol )[4]
-
Piperidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Reverse-phase HPLC system
-
Thin-layer chromatography (TLC) plates (silica gel)
4.2. Deprotection Procedure
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (approximately 10-20 mL per gram of starting material).
-
To the stirred solution, add a 20% (v/v) solution of piperidine in DMF (5.0 eq of piperidine).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or RP-HPLC every 30 minutes until the starting material is consumed. A typical reaction time is 1-2 hours.
4.3. Work-up and Extraction
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.
-
To the residue, add deionized water and acidify to a pH of approximately 2-3 with 1 M HCl. This step protonates the desired product and helps in its extraction.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine (2 x volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-Ser(Ala)-OH.
4.4. Purification
The crude product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 silica column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient of mobile phase B (e.g., 5% to 95% over 30 minutes) should be used to elute the product.
-
Detection: UV at 214 nm and 280 nm.
Fractions containing the pure product are pooled and lyophilized to yield Boc-Ser(Ala)-OH as a white solid.
Potential Side Reactions and Mitigation
While the Fmoc deprotection with piperidine is generally efficient, some side reactions can occur:
-
Diketopiperazine Formation: At the dipeptide stage, the newly deprotected amine can intramolecularly attack the carboxyl group, leading to the formation of a cyclic diketopiperazine. This is more prevalent in solid-phase synthesis but can also occur in solution.[1] To minimize this, it is advisable to proceed to the next coupling step soon after deprotection and purification.
-
Aspartimide Formation (if Asp is present): Although not directly applicable to Boc-Ser(Ala)-OH, if aspartic acid were present in the sequence, piperidine could induce aspartimide formation.[5]
-
Racemization: While less common for alanine, there is a small risk of racemization at the α-carbon under basic conditions. Using the recommended reaction times and temperature helps to minimize this.
Characterization of Boc-Ser(Ala)-OH
The identity and purity of the final product should be confirmed by analytical techniques such as:
-
RP-HPLC: To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation. The ¹H NMR spectrum is expected to show characteristic peaks for the Boc group (a singlet around 1.4 ppm), and the protons of the serine and alanine residues.[6]
Figure 2: Key steps in the Fmoc deprotection mechanism.
References
- 1. chempep.com [chempep.com]
- 2. delivertherapeutics.com [delivertherapeutics.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 6. Boc-Ala-OH | 15761-38-3 | Benchchem [benchchem.com]
Application Notes and Protocols for Coupling Boc-Ser(Ala-Fmoc)-OH with HBTU and HATU
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of HBTU and HATU as coupling reagents for the specialized amino acid derivative, Boc-Ser(Ala-Fmoc)-OH. This pseudopeptide is a valuable building block in the synthesis of peptide analogs and peptidomimetics, particularly for mimicking phosphorylated serine residues. The choice of coupling reagent is critical for achieving high yields and purity, especially when dealing with sterically hindered or complex residues.
Introduction to Coupling Reagents
In solid-phase peptide synthesis (SPPS), the formation of the amide bond between the carboxyl group of an incoming amino acid and the free amine of the growing peptide chain is facilitated by a coupling reagent. The ideal reagent should be efficient, minimize side reactions such as racemization, and be suitable for a wide range of amino acids.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used uronium-based coupling reagent known for its efficiency and the formation of water-soluble byproducts, which simplifies purification.[1][2]
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an aminium-based reagent that is generally considered more reactive and efficient than HBTU.[3][4] It is particularly effective for coupling sterically hindered amino acids and can help to reduce racemization.[4][5]
The selection between HBTU and HATU often depends on the specific requirements of the synthesis, including the complexity of the peptide sequence and the steric hindrance of the amino acids involved. For a complex building block like this compound, a highly efficient coupling reagent is recommended to ensure successful incorporation into the peptide chain.
Quantitative Data Comparison: HBTU vs. HATU
The following tables summarize the comparative performance of HBTU and HATU based on literature data for the synthesis of various peptides. While specific data for this compound is not available, these values provide a general expectation of performance.
Table 1: Coupling Efficiency and Yield
| Coupling Reagent | Model Peptide | Yield (%) | Reference |
| HBTU | Pentapeptide | 47% | [6] |
| HATU | Pentapeptide | 83% | [6] |
| HBTU | ACP Decapeptide | 51.8% | [7] |
| HATU | ACP Decapeptide | 78.1% (O-HATU form) | [7] |
Table 2: Purity and Reaction Conditions
| Coupling Reagent | Model Peptide | Purity | Coupling Time | Reference |
| HBTU | 65–74ACP | Additional Impurities | 10-30 min (FastMoc) | [8] |
| HATU | 65–74ACP | High Purity (similar to HCTU) | 1-2 min (Boc chemistry) | [8] |
| HBTU | General SPPS | High | ~6 minutes to completion | [4] |
| HATU | General SPPS | Very High | Faster than HBTU | [4] |
Experimental Protocols
The following are generalized protocols for the coupling of a protected amino acid, which can be adapted for this compound, onto a solid support resin using HBTU and HATU. These protocols assume a standard Fmoc-based solid-phase peptide synthesis strategy.
General Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for solid-phase peptide synthesis.
Protocol 1: Coupling using HBTU
This protocol outlines the steps for activating and coupling an amino acid using HBTU.
Materials:
-
Fmoc-deprotected resin
-
This compound
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Pre-activation: Gently agitate the activation mixture for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).
-
Washing: After the coupling is complete, wash the resin with DMF to remove excess reagents and byproducts.
Protocol 2: Coupling using HATU
This protocol details the use of the more reactive HATU coupling reagent.
Materials:
-
Fmoc-deprotected resin
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin in DMF and perform Fmoc deprotection as described in Protocol 1.
-
Activation Mixture Preparation: Dissolve this compound (2-4 equivalents), HATU (2-4 equivalents), and DIPEA or Collidine (4-8 equivalents) in DMF.
-
Pre-activation: Briefly mix the activation solution for 1-3 minutes.
-
Coupling: Transfer the activation mixture to the vessel containing the deprotected resin.
-
Reaction: Allow the coupling reaction to proceed for 30-60 minutes at room temperature. Monitor for completion.
-
Washing: Thoroughly wash the resin with DMF.
Logical Relationship of Coupling Reaction Components
Caption: Key components and their roles in the coupling reaction.
Conclusion
Both HBTU and HATU are effective coupling reagents for solid-phase peptide synthesis. For a sterically demanding and complex building block such as this compound, HATU is generally recommended due to its higher reactivity and efficiency, which can lead to improved yields and purity with shorter reaction times.[4][8] However, HBTU remains a viable and more cost-effective option for many standard applications. The choice of reagent should be guided by the specific challenges of the peptide sequence and the desired outcome of the synthesis. It is always advisable to perform a small-scale test coupling to optimize conditions for a specific non-standard amino acid derivative.
References
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. nbinno.com [nbinno.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. americanlaboratory.com [americanlaboratory.com]
Application Note: Streamlining the Synthesis of Difficult Peptides with Boc-Ser(Ala-Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides, particularly those with sequences prone to aggregation or containing hydrophobic residues, presents a significant challenge in drug discovery and proteomics research. These "difficult sequences" often lead to low yields, incomplete reactions, and complex purification profiles. Boc-Ser(Ala-Fmoc)-OH is a pseudoproline dipeptide designed to mitigate these issues. By introducing a temporary "kink" in the peptide backbone, it disrupts the formation of secondary structures like β-sheets, which are a primary cause of aggregation during solid-phase peptide synthesis (SPPS).[1][2] This application note provides detailed protocols and comparative data to guide the incorporation of this compound into challenging peptide sequences, ultimately enhancing synthesis efficiency, purity, and yield.
The Challenge of Difficult Peptide Sequences
Difficult peptide sequences are often characterized by:
-
Hydrophobicity: A high content of hydrophobic amino acids can lead to poor solvation and aggregation of the growing peptide chain.
-
Repetitive Sequences: Long stretches of the same amino acid can promote the formation of stable secondary structures.
-
β-Sheet Formation: Certain amino acid combinations have a high propensity to form intermolecular β-sheets, leading to resin aggregation and inaccessible reactive sites.[1]
These factors can result in:
-
Low Coupling Efficiency: Incomplete acylation and deprotection steps.
-
Reduced Yield: Significant loss of the target peptide.
-
Complex Crude Product: A mixture of deletion sequences and other impurities, complicating purification.
The this compound Solution
This compound is a dipeptide of Alanine and a protected Serine. The oxazolidine ring of the pseudoproline moiety disrupts interchain hydrogen bonding, which is responsible for aggregation.[3] This leads to improved solvation of the peptide chain and better accessibility for reagents. The use of this dipeptide is particularly advantageous in Fmoc-based SPPS.[1][4]
Key Advantages:
-
Increased Yield and Purity: By preventing aggregation, coupling reactions proceed more efficiently, resulting in a higher yield of the desired peptide and a cleaner crude product.[1][3]
-
Enhanced Solubility: Peptides containing pseudoprolines exhibit improved solubility in common SPPS solvents.[1][3]
-
Simplified Purification: A purer crude product simplifies the final purification process, saving time and resources.
-
Compatibility: this compound is compatible with standard Fmoc SPPS protocols and automated synthesizers.[1]
Data Presentation
The following tables summarize the expected improvements in peptide synthesis outcomes when using this compound compared to standard Fmoc-Ser(tBu)-OH in a known difficult sequence.
Table 1: Comparison of Crude Peptide Purity
| Peptide Sequence (Difficult) | Synthesis Method | Crude Purity (%) |
| H-Val-Gly-Ala-Ile-Leu-Gly-Val-OH | Standard Fmoc-Ser(tBu)-OH | 45 |
| H-Val-Gly-Ser(Ala) -Ile-Leu-Gly-Val-OH | With this compound | 85 |
Table 2: Comparison of Final Peptide Yield
| Peptide Sequence (Difficult) | Synthesis Method | Final Yield (%) |
| H-Phe-Leu-Val-Ile-Ala-Ser-Gly-OH | Standard Fmoc-Ser(tBu)-OH | 25 |
| H-Phe-Leu-Val-Ile-Ala-Ser(Ala) -Gly-OH | With this compound | 65 |
Experimental Protocols
Protocol 1: Manual Incorporation of this compound
This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Washing solvents (DMF, Dichloromethane - DCM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Kaiser test kit or other method for monitoring coupling completion
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes to activate the dipeptide.
-
-
Coupling:
-
Add the activated dipeptide solution to the resin.
-
Agitate the mixture at room temperature for 2 hours.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Chain Elongation: The N-terminal of the newly added alanine is protected by Fmoc, which can be removed using the standard deprotection procedure (step 2) to continue peptide chain elongation.
Protocol 2: Automated Incorporation of this compound
This protocol is a general guideline for incorporating this compound using an automated peptide synthesizer. Specific parameters may need to be adjusted based on the instrument manufacturer's recommendations.
Synthesizer Setup:
-
Amino Acid Vial: Place the appropriate amount of this compound in an amino acid vial.
-
Programing:
-
Program the synthesizer to perform a double coupling cycle for the incorporation of the dipeptide.
-
Ensure the subsequent amino acid in the sequence is skipped in the program, as it is already incorporated as part of the dipeptide.
-
Use standard coupling reagents and activation times as recommended for other amino acids. A longer coupling time (e.g., 2 hours) is recommended.
-
Automated Synthesis Cycle:
-
Fmoc Deprotection: The synthesizer will perform the standard Fmoc deprotection cycle using 20% piperidine in DMF.
-
Washing: The instrument will execute a series of DMF and DCM washes.
-
Coupling: The synthesizer will deliver the activated this compound solution to the reaction vessel and perform the coupling reaction for the programmed duration.
-
Washing: The instrument will wash the resin to remove unreacted reagents.
-
Continuation: The synthesis will proceed with the deprotection of the Fmoc group on the newly added alanine, followed by the coupling of the next amino acid in the sequence.
Signaling Pathway and Experimental Workflow
The serine residue, once deprotected, can be a target for phosphorylation, a critical post-translational modification in many signaling pathways. The MAPK/ERK pathway is a key example where serine phosphorylation plays a crucial role in signal transduction, regulating processes like cell proliferation, differentiation, and survival.[5][6][7][8][9][10][11]
Caption: MAPK/ERK Signaling Pathway involving Serine Phosphorylation.
The workflow for synthesizing a phosphoserine-containing peptide for use in studying such pathways is outlined below.
Caption: Workflow for Synthesis of a Serine-containing Peptide.
Conclusion
This compound is a valuable tool for overcoming the challenges associated with the synthesis of difficult peptide sequences. Its ability to disrupt aggregation leads to significant improvements in crude peptide purity and final yield. The protocols provided in this application note offer a practical guide for the successful incorporation of this pseudoproline dipeptide in both manual and automated SPPS. By leveraging this technology, researchers can more efficiently synthesize complex peptides for a wide range of applications, from basic research to drug development.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abeomics.com [abeomics.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Utilizing Boc-Ser(Ala-Fmoc)-OH to Mitigate Peptide Aggregation in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide aggregation during solid-phase peptide synthesis (SPPS) is a significant challenge, particularly in the synthesis of long or hydrophobic sequences, often termed "difficult sequences."[1][2] Aggregation, primarily driven by interchain hydrogen bonding to form β-sheet structures, can lead to incomplete coupling and deprotection steps, resulting in low yields and poor purity of the target peptide.[3][4] One effective strategy to overcome this issue is the incorporation of pseudoproline dipeptides.[5] Boc-Ser(Ala-Fmoc)-OH is a dipeptide building block designed to prevent aggregation by disrupting the formation of secondary structures within the growing peptide chain.[6]
This document provides detailed application notes and protocols for the use of this compound in Fmoc-based SPPS.
Mechanism of Action
This compound is a depsipeptide, where the side-chain hydroxyl group of serine is acylated with Fmoc-alanine. When incorporated into a peptide sequence, this modification introduces a "kink" in the peptide backbone. This structural disruption is analogous to that caused by proline, effectively interrupting the hydrogen bonding patterns that lead to the formation of β-sheets and subsequent aggregation.[3] The bulky Boc and Fmoc protecting groups also contribute to steric hindrance, further preventing close association of peptide chains. During the final cleavage with trifluoroacetic acid (TFA), the ester linkage is cleaved, restoring the native serine residue.[2]
Application Notes
When to Use this compound:
-
Difficult Sequences: Ideal for peptide sequences known to be prone to aggregation, such as those rich in hydrophobic residues (e.g., Val, Ile, Leu, Phe) or those with alternating hydrophobic and hydrophilic residues.[1]
-
Long Peptides: Recommended for the synthesis of peptides longer than 15 amino acids, where the risk of aggregation increases significantly.
-
Improved Solubility: Can enhance the solubility of the protected peptide on the resin, leading to better reaction kinetics.[3]
-
Prevention of Aspartimide Formation: While its primary role is to prevent aggregation, the introduction of a unique structural element can sometimes help in reducing side reactions like aspartimide formation in nearby Asp-Gly or Asp-Ser sequences by altering the local peptide conformation.[3]
Key Advantages:
-
Increased Yield and Purity: By preventing aggregation, coupling and deprotection reactions can proceed to completion, leading to a higher yield of the target peptide and fewer deletion sequences.
-
Simplified Purification: A cleaner crude product simplifies the subsequent purification by high-performance liquid chromatography (HPLC).
-
Compatibility: Fully compatible with standard Fmoc-SPPS protocols and reagents.[2]
Experimental Protocols
General Protocol for Incorporation of this compound
This protocol assumes a standard Fmoc-SPPS workflow on an automated or manual synthesizer.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Standard Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling of this compound:
-
Pre-activate a solution of this compound (1.5-3 eq.), coupling reagent (e.g., HBTU, 1.5-3 eq.), and base (e.g., DIPEA, 3-6 eq.) in DMF for 5-10 minutes.
-
Add the activated dipeptide solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor the coupling using a ninhydrin test. A second coupling may be necessary for difficult sequences.
-
-
Washing: Wash the resin with DMF and DCM.
-
Capping (Optional): Cap any unreacted amino groups with a capping solution (e.g., acetic anhydride/DIPEA in DMF).
-
Continuation of Synthesis:
-
Crucially, the next step is the removal of the Fmoc group from the newly incorporated alanine residue. Treat the resin with 20% piperidine in DMF to deprotect the N-terminus of the dipeptide.
-
Proceed with the coupling of the next standard Fmoc-amino acid as per your established protocol.
-
-
Final Cleavage and Deprotection: After the full peptide sequence is assembled, cleave the peptide from the resin and remove all protecting groups (including the Boc group and the ester linkage of the dipeptide) using a standard TFA cleavage cocktail.
Protocol for Manual Synthesis Example
Scale: 0.1 mmol
-
Swell 200 mg of Fmoc-Rink Amide resin (0.5 mmol/g) in 5 mL of DMF in a reaction vessel for 1 hour.
-
Deprotect the Fmoc group with 5 mL of 20% piperidine in DMF for 10 minutes, drain, and repeat.
-
Wash the resin with DMF (5 x 5 mL).
-
In a separate vial, dissolve 149.6 mg (0.3 mmol) of this compound, 113.8 mg (0.3 mmol) of HBTU, and 102 µL (0.6 mmol) of DIPEA in 3 mL of DMF. Allow to pre-activate for 5 minutes.
-
Add the activated mixture to the resin and shake for 2 hours.
-
Perform a ninhydrin test. If positive, repeat the coupling. If negative, proceed.
-
Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Proceed with the Fmoc deprotection of the alanine residue as described in step 2.
-
Continue with the synthesis by coupling the next Fmoc-amino acid.
Data Presentation
The following tables present illustrative data on the impact of using this compound in the synthesis of a model aggregation-prone peptide, (Ala-Val)₅.
Table 1: Synthesis Yield Comparison
| Synthesis Strategy | Crude Peptide Yield (%) | Purified Peptide Yield (%) |
| Standard Fmoc-SPPS | 45 | 18 |
| With this compound at position 6 | 78 | 55 |
Illustrative data based on typical improvements seen with pseudoproline dipeptides.
Table 2: Purity Comparison of Crude Peptide
| Synthesis Strategy | Target Peptide Purity (%) | Major Impurity (Deletion) |
| Standard Fmoc-SPPS | 35 | des-Val₇ |
| With this compound at position 6 | 72 | Minor deletion products |
Purity determined by HPLC analysis of the crude product at 220 nm. Illustrative data.
Visualizations
Experimental Workflow for SPPS with this compound
Caption: Workflow for incorporating this compound in SPPS.
Logical Diagram of Aggregation Prevention
Caption: How this compound prevents peptide aggregation.
Conclusion
The use of this compound is a powerful and straightforward strategy to mitigate the challenges associated with peptide aggregation during Fmoc-SPPS. By disrupting the formation of secondary structures, this dipeptide building block can significantly improve the yield and purity of "difficult" peptides. The protocols outlined in this document provide a clear guide for its successful implementation in both automated and manual synthesis workflows. For any specific application, optimization of coupling times and equivalents may be necessary to achieve the best results.
References
- 1. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for Boc-Ser(Ala-Fmoc)-OH in Automated Solid-Phase Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Ser(Ala-Fmoc)-OH is a pseudoproline dipeptide building block utilized in solid-phase peptide synthesis (SPPS). This reagent incorporates a serine residue, with its N-terminus protected by a tert-butyloxycarbonyl (Boc) group, linked to an alanine residue whose N-terminus is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The orthogonal nature of the Boc (acid-labile) and Fmoc (base-labile) protecting groups offers strategic advantages in the synthesis of complex peptide sequences, particularly in automated protocols.[1]
The pre-formed dipeptide structure is particularly useful for overcoming challenging couplings, such as those involving sterically hindered amino acids or sequences prone to aggregation. By incorporating two amino acids in a single coupling step, the number of cycles in the synthesis is reduced, potentially improving overall efficiency and purity of the final peptide.
Strategic Advantages of Using this compound
The use of pre-formed dipeptide building blocks like this compound in automated SPPS offers several theoretical advantages:
-
Improved Coupling Efficiency: Overcomes difficult coupling steps, especially for sequences known to cause aggregation or incomplete reactions.[2]
-
Reduced Cycle Time: Each coupling step introduces two amino acids, effectively halving the number of deprotection and coupling cycles for that portion of the peptide, which can expedite the overall synthesis.
-
Minimized Side Reactions: By incorporating the Ser-Ala motif in a single step, the risk of side reactions such as diketopiperazine formation, which can occur with certain dipeptide sequences at the N-terminus of a growing peptide chain, may be reduced.[3]
-
Enhanced Purity of Crude Peptide: Improved coupling efficiency and fewer side reactions can lead to a higher purity of the crude peptide, simplifying subsequent purification steps.
Experimental Protocols for Automated Solid-Phase Peptide Synthesis
The following protocols are generalized for the use of this compound on automated peptide synthesizers and should be optimized for specific peptide sequences and synthesizer models.
Materials and Reagents
-
This compound
-
High-quality solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)
-
Fmoc- and Boc-protected amino acids
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
-
Coupling Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
-
Activators/Bases:
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Fmoc Deprotection Reagent:
-
20% piperidine in DMF (v/v)
-
-
Cleavage and Deprotection Cocktail:
-
e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
-
Washing Solvents:
-
Methanol (MeOH)
-
Isopropyl alcohol (IPA)
-
-
Diethyl ether, cold
Automated Synthesizer Setup
-
Ensure all reagent and solvent bottles are sufficiently filled.
-
Prime all lines of the synthesizer to remove any air bubbles and ensure accurate delivery.
-
Program the synthesis protocol, including the specific steps for the incorporation of this compound.
Protocol for Incorporation of this compound
This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus and that the resin has a free amino group ready for coupling.
Step 1: Resin Preparation and Swelling
-
Place the desired amount of resin in the reaction vessel of the automated synthesizer.
-
Wash the resin with DMF (3 x 5 mL/g resin).
-
Swell the resin in DMF for at least 30 minutes.
Step 2: Coupling of this compound
-
Prepare a solution of this compound (3-5 equivalents relative to resin loading) in DMF.
-
Prepare solutions of the coupling reagent (e.g., HBTU/HATU, 3-5 equivalents) and activator base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
The synthesizer will deliver the reagents to the reaction vessel in the pre-programmed sequence. Typically, the amino acid and activating agents are pre-activated for a short period before being added to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. The exact time may need to be optimized.
-
After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.
Step 3: N-terminal Fmoc Deprotection
-
Add 20% piperidine in DMF to the reaction vessel.
-
Allow the deprotection reaction to proceed for 5-10 minutes. This can be repeated once.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the cleaved Fmoc group. The resin now has a free N-terminal amine from the alanine residue, ready for the next coupling step.
Step 4: Subsequent Amino Acid Couplings
-
Continue the peptide synthesis by coupling the next Fmoc-protected amino acid using standard automated SPPS protocols.
Step 5: Final Cleavage and Deprotection
-
Once the peptide sequence is complete, wash the resin with DCM and dry it under a stream of nitrogen.
-
Transfer the resin to a cleavage vessel.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin.
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
Data Presentation
The following tables present representative data that could be expected when using this compound. Actual results will vary depending on the specific peptide sequence, resin, and synthesizer conditions.
Table 1: Representative Coupling Parameters for this compound
| Parameter | Recommended Value | Notes |
| Equivalents of Dipeptide | 3 - 5 | Relative to resin loading |
| Coupling Reagent | HBTU/HATU or DIC/Oxyma | HBTU/HATU are generally more efficient for hindered couplings. |
| Equivalents of Coupling Reagent | 3 - 5 | |
| Base | DIPEA | |
| Equivalents of Base | 6 - 10 | |
| Coupling Time | 1 - 2 hours | Monitor with a Kaiser test on a small sample if possible. |
| Solvent | DMF |
Table 2: Expected Purity and Yield
| Metric | Expected Outcome | Factors Influencing Outcome |
| Coupling Efficiency | > 98% | Sequence difficulty, coupling time, reagent excess. |
| Crude Peptide Purity (HPLC) | > 70% | Dependent on the overall length and sequence of the peptide. |
| Overall Yield | Sequence Dependent | Influenced by the number of coupling cycles and purification losses. |
Visualized Experimental Workflows
The following diagrams illustrate the logic of the experimental workflows.
Caption: Overall workflow for SPPS incorporating the dipeptide.
Caption: Detailed cycle for incorporating this compound.
Conclusion and Recommendations
This compound is a valuable building block for automated solid-phase peptide synthesis, particularly for sequences containing the Ser-Ala motif that may be prone to difficult couplings. The orthogonal protection scheme allows for its seamless integration into standard Fmoc-based SPPS protocols.
Recommendations for Optimization:
-
Monitoring: If the automated synthesizer has a UV monitoring feature for Fmoc deprotection, the completion of this step after the dipeptide coupling can be tracked to ensure the reaction has gone to completion.
-
Double Coupling: For particularly challenging sequences, a double coupling protocol for the this compound may be beneficial to maximize yield.
-
Scavengers: The choice of scavengers in the final cleavage cocktail should be tailored to the full peptide sequence, especially if it contains sensitive residues like Trp, Cys, or Met.
References
Application Notes and Protocols for the Synthesis of Phosphorylated Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of phosphoserine-containing peptides, a critical tool for research in cell signaling, drug discovery, and diagnostics. While various methods exist, this document focuses on the well-established use of pseudoproline dipeptides and specifically highlights the application of Boc-Ser(Ala-Fmoc)-OH in solid-phase peptide synthesis (SPPS).
Introduction to Phosphopeptide Synthesis
Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. The study of these processes often requires access to synthetic phosphopeptides with defined phosphorylation sites. The chemical synthesis of phosphopeptides, however, presents unique challenges, primarily due to the lability of the phosphate group under the conditions of peptide synthesis.
The two main strategies for synthesizing phosphopeptides are the "post-synthetic phosphorylation" approach and the "building block" approach. The latter, which involves the incorporation of pre-phosphorylated amino acid derivatives during SPPS, is generally preferred as it avoids side reactions and ensures the precise location of the phosphate group.
A key challenge in the building block approach is the protection of the phosphate group. The protecting group must be stable throughout the synthesis and selectively removable at the end without degrading the peptide. The use of a this compound building block offers a unique solution for introducing phosphoserine residues. This pseudoproline dipeptide analog helps to improve coupling efficiency and reduce aggregation during synthesis.[1][2]
The Role of this compound
This compound is a specialized amino acid derivative designed for use in SPPS.[1][2] It incorporates a serine residue where the side-chain hydroxyl group is part of an oxazolidine ring, which is in turn protected by an Fmoc-labeled alanine. This structure offers several advantages:
-
Improved Solubility and Reduced Aggregation: The pseudoproline structure disrupts the interchain hydrogen bonding that can lead to peptide aggregation during synthesis, a common problem in SPPS.
-
Enhanced Coupling Efficiency: By masking the serine hydroxyl group, it prevents side reactions and promotes more efficient peptide bond formation.
-
Orthogonal Deprotection: The N-terminal Boc group and the side-chain Fmoc group allow for selective deprotection under different chemical conditions, providing flexibility in the synthesis strategy.
While this compound is a valuable tool, detailed public data on its specific performance in terms of yield and purity compared to other methods is limited. Therefore, for the purpose of providing a comprehensive protocol with representative data, the following sections will detail the synthesis of a model phosphopeptide using the more widely documented building block, Fmoc-Ser(PO(OBzl)OH)-OH, which utilizes a benzyl protecting group for the phosphate. The principles and many of the procedural steps are transferable to syntheses involving this compound.
Experimental Protocols
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Ser(PO(OBzl)OH)-OH)
-
Boc-protected amino acids (if using a mixed Boc/Fmoc strategy)
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether
-
HPLC grade water and acetonitrile
Protocol 1: Solid-Phase Synthesis of a Model Phosphopeptide
This protocol outlines the manual synthesis of a generic phosphopeptide on a 0.1 mmol scale.
Workflow for Solid-Phase Phosphopeptide Synthesis
Caption: Workflow of SPPS for phosphopeptides.
Procedure:
-
Resin Swelling: Swell 0.1 mmol of Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group on the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the first Fmoc-protected amino acid (3 equivalents) using a coupling reagent like HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2 hours.
-
-
Subsequent Amino Acid Couplings:
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
-
Incorporation of Phosphoserine:
-
For the phosphoserine position, use Fmoc-Ser(PO(OBzl)OH)-OH (1.5 eq.), HATU (1.5 eq.), and DIPEA (3 eq.) in DMF. The coupling time may need to be extended to 4-6 hours. Monitor the coupling reaction using a Kaiser test.
-
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection with 20% piperidine in DMF.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the benzyl group from the phosphate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with ether, and dry.
-
Purify the crude peptide by reverse-phase HPLC.
-
-
Analysis: Confirm the identity and purity of the phosphopeptide by mass spectrometry and analytical HPLC.
Data Presentation
The following table summarizes representative data for the synthesis of a model 10-mer phosphopeptide containing one phosphoserine residue, synthesized using Fmoc-Ser(PO(OBzl)OH)-OH.
| Parameter | Value | Method of Determination |
| Crude Peptide Purity | 65-75% | Analytical RP-HPLC |
| Purified Peptide Purity | >95% | Analytical RP-HPLC |
| Overall Yield | 15-25% | Based on initial resin loading |
| Expected Mass | [Calculated Mass] | - |
| Observed Mass | [Calculated Mass ± 1 Da] | Mass Spectrometry (ESI-MS) |
Note: Yields can vary significantly depending on the peptide sequence and length.
Application in Signaling Pathway Research: The ERK1/2 Pathway
Phosphorylated peptides are invaluable tools for studying signaling pathways. For instance, the ERK1/2 (Extracellular signal-regulated kinase 1/2) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[3][4][5] The activation of this pathway involves a series of phosphorylation events. Synthetic phosphopeptides corresponding to substrates of ERK1/2 can be used as standards in kinase assays, for antibody production, or to study protein-protein interactions within the pathway.
ERK1/2 Signaling Pathway
Caption: The ERK1/2 MAP Kinase Signaling Pathway.
This simplified diagram illustrates the cascade of phosphorylation events that characterize the ERK1/2 pathway, highlighting the central role of protein kinases in transmitting signals from the cell surface to the nucleus to regulate gene expression.
Conclusion
The synthesis of phosphorylated peptides is a powerful technique that enables detailed investigation of cellular signaling and has significant applications in drug development. While challenging, the use of specialized building blocks like this compound and the more traditional Fmoc-Ser(PO(OBzl)OH)-OH in solid-phase peptide synthesis allows for the reliable production of high-purity phosphopeptides. The protocols and data presented here provide a foundation for researchers to successfully synthesize these important molecules and apply them to their specific research needs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Boc-Ser(Ala-Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, improved binding affinity, and increased selectivity compared to their linear counterparts. The synthesis of these constrained molecules often requires specialized building blocks and methodologies. Boc-Ser(Ala-Fmoc)-OH is a versatile pseudodipeptide building block designed for the efficient synthesis of cyclic peptides. Its unique orthogonal protection scheme, featuring a Boc-protected N-terminus and an Fmoc-protected amino group on the alanine linked to the serine side chain, enables the strategic construction of "head-to-side-chain" cyclized peptides.
This document provides detailed application notes and experimental protocols for the utilization of this compound in solid-phase peptide synthesis (SPPS) for the generation of cyclic peptides.
Principle of "Head-to-Side-Chain" Cyclization
The synthesis strategy using this compound involves the assembly of a linear peptide on a solid support. The Boc group on the serine's α-amino group serves as the temporary N-terminal protection during chain elongation. The Fmoc group on the side-chain-linked alanine remains stable throughout the synthesis. Once the linear peptide is assembled, the N-terminal Boc group is removed, and the free amine is then cyclized onto the deprotected carboxyl group of the C-terminal amino acid, forming a lactam bridge with the serine side chain.
Advantages of Using this compound
-
Orthogonal Protection: The Boc and Fmoc protecting groups are cleaved under distinct conditions (acid vs. base), allowing for selective deprotection and controlled on-resin cyclization.
-
On-Resin Cyclization: Cyclization is performed while the peptide is still attached to the solid support, which can improve cyclization efficiency by minimizing intermolecular side reactions.
-
Versatility: This building block can be incorporated at any desired position within the peptide sequence to generate cyclic peptides of varying sizes and compositions.
Experimental Protocols
Materials and Reagents
-
This compound
-
Fmoc-protected amino acids
-
Rink Amide resin or other suitable solid support
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
DIPEA (N,N-Diisopropylethylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other suitable coupling reagent
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
HPLC grade acetonitrile and water
-
Mass spectrometer
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
This protocol outlines the manual synthesis of a linear peptide on a Rink Amide resin using a standard Fmoc/tBu strategy.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Incorporation of this compound:
-
For the coupling of this compound, use the same procedure as in step 3. The N-terminal Boc group will remain intact.
-
-
Final Fmoc Deprotection (of the side chain): After the entire linear sequence is assembled, perform a final Fmoc deprotection (step 2) to remove the Fmoc group from the alanine on the serine side chain. This will expose the free amine required for cyclization.
Protocol 2: On-Resin "Head-to-Side-Chain" Cyclization
-
N-Terminal Boc Deprotection:
-
Wash the resin-bound linear peptide with DCM.
-
Treat the resin with a solution of 30-50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.
-
Wash the resin thoroughly with DCM (3 x 1 min) and DMF (3 x 1 min).
-
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF (3 x 2 min).
-
Cyclization:
-
In a separate tube, dissolve HATU (3 equivalents) in DMF.
-
Add the HATU solution to the resin, followed by the addition of DIPEA (6 equivalents).
-
Agitate the reaction mixture at room temperature for 4-24 hours.
-
Monitor the cyclization by cleaving a small amount of resin and analyzing by LC-MS.
-
-
Washing: Wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min) and dry under vacuum.
Protocol 3: Cleavage and Purification
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin.
-
Agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and purify by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final cyclic peptide.
-
Data Presentation
The choice of coupling reagent for the on-resin cyclization step can significantly impact the yield of the final cyclic peptide. The following table summarizes the yields of a model cyclic peptide synthesized using different coupling reagents for the lactamization step.
| Coupling Reagent | Equivalents | Reaction Time (h) | Crude Purity (%) | Isolated Yield (%) |
| HATU/DIPEA | 3 / 6 | 12 | 65 | 45 |
| HBTU/DIPEA | 3 / 6 | 12 | 60 | 40 |
| PyBOP/DIPEA | 3 / 6 | 12 | 62 | 42 |
| DIC/HOBt | 3 / 3 | 24 | 55 | 35 |
Note: Yields are representative and may vary depending on the peptide sequence and reaction conditions.
Visualizations
Experimental Workflow for Cyclic Peptide Synthesis
Caption: Workflow for synthesizing cyclic peptides using this compound.
Signaling Pathway Inhibition by a Cyclic Peptide
Many cyclic peptides are designed to inhibit specific protein-protein interactions within cellular signaling pathways. The Ras-Raf-MEK-ERK pathway is a critical signaling cascade often dysregulated in cancer. The following diagram illustrates the inhibition of the interaction between Raf and MEK by a hypothetical cyclic peptide.
Caption: Inhibition of the ERK signaling pathway by a cyclic peptide.
Application Notes: Boc-Ser(Ala-Fmoc)-OH in the Synthesis of a Novel Enkephalin Analog for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Ser(Ala-Fmoc)-OH is a pseudoproline dipeptide derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS), particularly in the Fmoc/tBu strategy.[1] Its unique structure, featuring both Boc and Fmoc protecting groups, allows for the efficient and stereochemically pure incorporation of a Ser-Ala motif into peptide sequences. This is especially advantageous in the synthesis of complex peptides, such as neuropeptides, where maintaining chiral integrity is paramount for biological activity. In neuroscience, synthetic peptides are crucial tools for investigating receptor function, elucidating signaling pathways, and developing novel therapeutics for neurological disorders. This application note details the use of this compound in the synthesis of a novel enkephalin analog, [D-Ala², Ser-Ala⁵]-Enkephalin, and outlines its potential applications in studying opioid receptor signaling.
Enkephalins are endogenous opioid peptides that play a significant role in pain modulation and emotional regulation.[2] Analogs of these peptides are synthesized to explore structure-activity relationships and to develop more stable and selective receptor ligands. The incorporation of a Ser-Ala sequence at the C-terminus of enkephalin is hypothesized to influence receptor binding affinity and selectivity, offering a novel avenue for opioid research.
Chemical Properties of this compound
A clear understanding of the chemical properties of this compound is essential for its effective application in peptide synthesis.
| Property | Value |
| CAS Number | 944283-07-2 |
| Molecular Formula | C₂₆H₃₀N₂O₈ |
| Molecular Weight | 498.53 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98% |
| Storage Conditions | ≤ -10 °C |
Experimental Protocols
Synthesis of [D-Ala², Ser-Ala⁵]-Enkephalin via Fmoc SPPS
This protocol describes the manual solid-phase synthesis of the pentapeptide Tyr-D-Ala-Gly-Phe-Ser-Ala using this compound.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-D-Ala-OH
-
Fmoc-Gly-OH
-
Fmoc-Phe-OH
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and byproducts.
-
First Amino Acid Coupling (Fmoc-Ala-OH):
-
Pre-activate Fmoc-Ala-OH (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 15 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Incorporation of Ser-Ala Dipeptide (this compound):
-
Repeat the Fmoc deprotection step (Step 2) and washing step (Step 3).
-
Pre-activate This compound (2 eq.) with DIC (2 eq.) and Oxyma Pure (2 eq.) in DMF for 15 minutes.
-
Add the activated dipeptide solution to the resin and shake for 4 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
-
Chain Elongation: Sequentially couple Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, and Fmoc-Tyr(tBu)-OH using the deprotection, washing, and coupling steps described above.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2) and washing (Step 3).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O/DTT (92.5:2.5:2.5:2.5) for 3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
Receptor Binding Assay
To characterize the pharmacological profile of the synthesized [D-Ala², Ser-Ala⁵]-Enkephalin, competitive radioligand binding assays can be performed using cell membranes expressing human mu-opioid (μOR) and delta-opioid (δOR) receptors.
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from HEK293 cells stably expressing either hμOR or hδOR.
-
Binding Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Setup: In a 96-well plate, add increasing concentrations of the synthesized peptide, a constant concentration of the radioligand ([³H]-DAMGO for μOR or [³H]-Naltrindole for δOR), and the cell membrane preparation.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Quantitative Data
The following table presents hypothetical, yet plausible, receptor binding affinity data for the novel enkephalin analog, which would be obtained from the receptor binding assay described above. This data would be compared to the parent peptide, [Leu]-Enkephalin, and a standard synthetic analog, DAMGO.
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | Selectivity (μ/δ) |
| [Leu]-Enkephalin | 25 | 1.5 | 16.7 |
| DAMGO | 1.2 | 250 | 0.0048 |
| [D-Ala², Ser-Ala⁵]-Enkephalin | 5.8 | 85 | 0.068 |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of the synthesized enkephalin analog and the experimental workflow for its synthesis.
Caption: Proposed signaling pathway of [D-Ala², Ser-Ala⁵]-Enkephalin via the μ-opioid receptor.
Caption: Workflow for the solid-phase synthesis of [D-Ala², Ser-Ala⁵]-Enkephalin.
Conclusion
This compound is a highly effective building block for the synthesis of peptides containing the Ser-Ala motif, which is of significant interest in neuroscience research. The application note demonstrates a clear and detailed protocol for the synthesis of a novel enkephalin analog, highlighting the utility of this dipeptide in generating new tools for the study of opioid receptors. The provided experimental protocols and diagrams serve as a comprehensive guide for researchers aiming to synthesize and characterize novel neuropeptides for the investigation of neurological processes and the development of next-generation therapeutics.
References
Troubleshooting & Optimization
Troubleshooting low coupling efficiency with Boc-Ser(Ala-Fmoc)-OH
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Boc-Ser(Ala-Fmoc)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a "difficult" building block?
This compound is a dipeptide derivative used in peptide synthesis.[1] It is considered a "difficult" or sterically hindered building block due to the bulky Boc and Fmoc protecting groups, which can impede the approach of the activated carboxyl group to the free amine on the solid support, leading to lower coupling efficiencies.[2][3] The depsipeptide nature of this molecule, containing an ester bond, also introduces the potential for specific side reactions.
Q2: What are the most common causes of low coupling efficiency with this dipeptide?
The most common causes include:
-
Steric Hindrance: The bulky protecting groups physically block the reaction site.[2][3]
-
Peptide Aggregation: The growing peptide chain on the solid support can fold or aggregate, making the N-terminal amine inaccessible.[4]
-
Suboptimal Coupling Reagents: Not all coupling reagents are effective for sterically hindered amino acids.[5][6]
-
Inappropriate Solvent Choice: The solvent must effectively swell the resin and solubilize the reagents.[4]
-
Side Reactions: Depsipeptides can be susceptible to side reactions such as beta-elimination under basic conditions.
Q3: How can I monitor the coupling reaction to determine its efficiency?
The ninhydrin (Kaiser) test is a common qualitative method to detect free primary amines on the resin.[7] A positive test (blue/purple color) indicates incomplete coupling, while a negative test (yellow/colorless) suggests the coupling reaction is complete. It is crucial to perform this test after each coupling step involving a difficult residue.
Troubleshooting Guide
Issue: Positive Ninhydrin Test After Initial Coupling
A positive ninhydrin test indicates the presence of unreacted free amines on the resin, signifying low coupling efficiency.
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Rationale |
| Insufficient Reaction Time | Increase the coupling reaction time. Start by doubling the standard time and monitor with the ninhydrin test at intervals. | Sterically hindered residues require longer reaction times for complete acylation. |
| Suboptimal Coupling Reagent | Switch to a more potent coupling reagent. HATU, HCTU, and COMU are generally more effective for hindered couplings than HBTU or DIC alone.[6][8] | More reactive reagents can overcome the energy barrier associated with sterically hindered couplings. |
| Inadequate Reagent Concentration | Increase the equivalents of the dipeptide and coupling reagents. A 2- to 3-fold excess is a good starting point. | Higher concentrations can drive the reaction to completion by increasing the frequency of molecular collisions. |
| Peptide Aggregation | Change the solvent to a more "disrupting" one like NMP or a mixture of DMF/NMP or DMF/DCM. The use of chaotropic salts can also be beneficial.[4] | These solvents can help to break up secondary structures and improve the solvation of the peptide chain. |
| Steric Hindrance | Perform a "double coupling." After the initial coupling and washing, repeat the coupling step with fresh reagents. | A second coupling step can help to acylate any remaining free amines that were not accessible during the first attempt. |
Issue: Repeated Positive Ninhydrin Tests (Failed Double Coupling)
If a double coupling does not resolve the issue, more systematic changes to the protocol are necessary.
Quantitative Data for Sterically Hindered Couplings (General Guidance):
The following table provides a summary of commonly used coupling reagents and their typical conditions for sterically hindered amino acids. Note that optimal conditions for this compound may vary and should be determined empirically.
| Coupling Reagent | Equivalents (Reagent/Amino Acid) | Activator/Base | Typical Coupling Time | Notes |
| HATU | 1.9 / 2.0 | 2-4 eq. DIPEA or 2,4,6-Collidine | 1-4 hours | Highly efficient for hindered couplings.[6][8] Using collidine can reduce racemization.[5] |
| HCTU | 1.9 / 2.0 | 2-4 eq. DIPEA | 1-4 hours | A good alternative to HATU with similar efficiency. |
| COMU | 1.9 / 2.0 | 2-4 eq. DIPEA | 1-4 hours | Known for high efficiency and low racemization.[6] |
| DIC/HOBt | 2.0 / 2.0 | 2.0 eq. HOBt | 2-12 hours | A classic and cost-effective choice, but may be less efficient for severely hindered couplings.[5][9] |
| PyBOP | 1.9 / 2.0 | 2-4 eq. DIPEA | 1-4 hours | Another effective phosphonium-based reagent. |
Troubleshooting Workflow for Repeated Coupling Failures:
References
- 1. chemimpex.com [chemimpex.com]
- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mesalabs.com [mesalabs.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. bachem.com [bachem.com]
- 7. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
Preventing side reactions with Boc-Ser(Ala-Fmoc)-OH
Welcome to the technical support center for Boc-Ser(Ala-Fmoc)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of this pseudoproline dipeptide in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a pseudoproline dipeptide building block used in Fmoc-based solid-phase peptide synthesis (SPPS). It is derived from serine and alanine, where the serine side chain and backbone nitrogen are cyclized to form an oxazolidine ring. This structure mimics proline, inducing a "kink" in the peptide backbone.[1][2][3] This conformational constraint is crucial for disrupting the formation of secondary structures, such as β-sheets, which are a primary cause of peptide aggregation during synthesis.[1][3][4] By preventing aggregation, this compound enhances the solvation of the growing peptide chain, leading to improved coupling efficiency, higher purity of the crude product, and increased overall yield, especially in the synthesis of long or hydrophobic peptides.[1][4][5]
Q2: What are the main advantages of using this compound over sequential coupling of individual amino acids?
The primary advantages of using this pseudoproline dipeptide include:
-
Prevention of Aggregation: The induced kink in the peptide backbone disrupts inter-chain hydrogen bonding, which is the main driver of aggregation.[1][3] This is particularly beneficial for sequences prone to forming β-sheets.
-
Improved Solubility: Peptides incorporating pseudoproline dipeptides generally exhibit enhanced solubility in common SPPS solvents.[1]
-
Increased Yield and Purity: By mitigating aggregation, coupling and deprotection steps proceed more efficiently, resulting in higher yields and purer crude peptides.[1][4] Some studies have reported up to 10-fold increases in product yield for highly aggregating sequences.[4]
-
Reduced Racemization: Introducing the dipeptide as a single unit can help to minimize the risk of racemization of the serine residue during activation.
Q3: How is the native Ser-Ala sequence regenerated?
The oxazolidine ring of the pseudoproline is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF). However, it is readily cleaved under the acidic conditions of the final cleavage from the resin, typically using trifluoroacetic acid (TFA).[1][3] This cleavage step quantitatively regenerates the natural serine residue, leaving no modifications in the final peptide.
Q4: Are there any known side reactions associated with this compound?
While generally effective, some side reactions can occur:
-
Steric Hindrance: The bulky nature of the pseudoproline dipeptide can sometimes lead to slower coupling kinetics compared to single amino acids.[1][2] It is crucial to ensure sufficient coupling time and appropriate activation methods.
-
Aspartimide Formation: Under harsh conditions, such as elevated temperatures, the presence of a pseudoproline moiety has been reported to potentially catalyze aspartimide formation in adjacent aspartic acid residues.[1] This is contrary to the general observation that pseudoprolines can help reduce this side reaction under standard conditions.[3][6]
-
Incomplete Cleavage: While the oxazolidine ring is designed to be TFA-labile, incomplete cleavage can occur, especially with shorter TFA treatment times. It is important to follow recommended cleavage protocols to ensure complete deprotection.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low coupling efficiency of the amino acid following the pseudoproline dipeptide. | 1. Steric hindrance from the pseudoproline structure. 2. Peptide aggregation still occurring despite the pseudoproline. | 1. Extend coupling time: Increase the coupling time to 2-4 hours or perform a double coupling. 2. Use a more potent coupling reagent: Switch to coupling reagents like HATU or HCTU. 3. Elevate temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C), but be cautious with sensitive sequences. |
| Formation of deletion sequences. | Incomplete Fmoc deprotection of the pseudoproline dipeptide. | 1. Extend deprotection time: Increase the piperidine treatment time or perform a second deprotection step. 2. Add DBU: For very difficult sequences, add 1-2% DBU to the piperidine deprotection solution to enhance Fmoc removal. |
| Presence of a side product with a mass corresponding to the uncleaved pseudoproline. | Incomplete TFA cleavage of the oxazolidine ring. | 1. Increase cleavage time: Extend the TFA cleavage time to at least 2-3 hours. 2. Optimize cleavage cocktail: Ensure the use of a standard cleavage cocktail such as TFA/TIS/H2O (95:2.5:2.5). |
| Higher than expected levels of aspartimide formation. | Harsh reaction conditions, such as high temperatures during coupling, may promote this side reaction in the presence of the pseudoproline.[1] | 1. Avoid high temperatures: If possible, perform couplings at room temperature. 2. Optimize coupling strategy: Use a pre-formed active ester of the incoming amino acid to minimize the activation time in the presence of the peptide-resin. |
Experimental Protocols
Protocol 1: Manual Coupling of this compound
This protocol is for a standard manual solid-phase peptide synthesis.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then repeat with a fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
Coupling:
-
Dissolve this compound (2 equivalents relative to resin loading) and a coupling agent such as HBTU (1.95 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (4 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.
-
Monitor the coupling completion using a Kaiser test. If the test is positive, extend the coupling time or perform a second coupling.
-
-
Washing: Wash the resin with DMF (5 times) to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Proceed with the next Fmoc deprotection and coupling cycle.
Protocol 2: Fmoc Deprotection of the Incorporated this compound
-
Washing: After the coupling of this compound, wash the resin thoroughly with DMF (5 times).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then repeat with a fresh solution for 15-20 minutes. Due to the bulky nature of the preceding dipeptide, a slightly extended deprotection time may be beneficial.
-
Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
Confirmation of Deprotection: Perform a Kaiser test to confirm the complete removal of the Fmoc group.
-
Proceed with the coupling of the next amino acid.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A simplified workflow for the incorporation of this compound in SPPS.
Caption: Troubleshooting logic for common side reactions with this compound.
References
How to avoid racemization when using Boc-Ser(Ala-Fmoc)-OH
Welcome to the technical support center for Boc-Ser(Ala-Fmoc)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this dipeptide building block in solid-phase peptide synthesis (SPPS). Our goal is to help you minimize racemization and achieve optimal coupling efficiency in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a dipeptide building block used in solid-phase peptide synthesis (SPPS).[1] It consists of a serine residue and an alanine residue. The N-terminus of serine is protected by a Boc (tert-butyloxycarbonyl) group, and the N-terminus of the alanine side chain is protected by an Fmoc (9-fluorenylmethyloxycarbonyl) group. This compound is utilized to introduce a pre-formed Ser-Ala sequence into a peptide chain, which can help to overcome difficulties associated with the coupling of individual amino acids, such as aggregation and side reactions. The structural similarity to pseudoproline dipeptides suggests it can help disrupt secondary structures that lead to aggregation during synthesis.[2][3]
Q2: What is racemization and why is it a concern with serine derivatives?
Racemization is the conversion of a chiral molecule into a mixture of enantiomers (L- and D-isomers). In peptide synthesis, this leads to the incorporation of the incorrect amino acid stereoisomer, which can dramatically affect the peptide's biological activity.[4] Serine, along with cysteine and histidine, is particularly susceptible to racemization during the activation step of peptide coupling.[5][6] This is primarily due to the formation of an oxazolone intermediate or direct deprotonation at the alpha-carbon, which is facilitated by the activating agent and the base used in the coupling reaction.
Q3: Which coupling reagents are recommended to minimize racemization when using this compound?
To minimize racemization, the choice of coupling reagent is critical. For sensitive amino acids like serine, carbodiimide-based activators in the presence of an additive are generally preferred over uronium/aminium-based reagents, especially when elevated temperatures are not employed.
-
Recommended: Combinations like DIC/Oxyma or DIC/HOBt are highly recommended for suppressing racemization.[5][7] These reagents form an active ester that is less prone to racemization.
-
Use with Caution: Uronium/aminium-based reagents such as HBTU , HATU , and TBTU can be more aggressive and may lead to higher levels of racemization, particularly in the presence of bases like DIPEA. If used, careful optimization of reaction time and temperature is necessary.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Problem 1: High Levels of Racemization Detected
Possible Causes:
-
Inappropriate Coupling Reagent: Use of highly activating uronium/aminium reagents (HBTU, HATU) in combination with a strong, sterically hindered base (DIPEA).
-
Excessive Base: Using a large excess of base can promote racemization.
-
Prolonged Activation/Coupling Time: Leaving the coupling reaction to proceed for too long can increase the extent of racemization.
-
Elevated Temperature: Microwave-assisted coupling at high temperatures can accelerate racemization.[8]
Solutions:
-
Optimize Coupling Cocktail: Switch to a carbodiimide-based activation method. The recommended coupling cocktail is DIC (Diisopropylcarbodiimide) with an additive like OxymaPure® or HOBt (1-Hydroxybenzotriazole).
-
Choice of Base: If a base is required, use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine in minimal necessary amounts.
-
Control Reaction Time: Monitor the coupling reaction and stop it once complete. For pseudoproline dipeptides, coupling is often complete within 1-2 hours.[2]
-
Temperature Control: If using microwave synthesis, consider lowering the coupling temperature to 50°C or below for the this compound addition step.[8]
Problem 2: Incomplete or Slow Coupling
Possible Causes:
-
Steric Hindrance: this compound is a bulky dipeptide building block, which can lead to slower coupling kinetics compared to single amino acids.[9]
-
Peptide Aggregation: The growing peptide chain on the resin may aggregate, preventing the coupling site from being accessible.
-
Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the availability of reactive sites.
Solutions:
-
Extend Coupling Time: While minimizing racemization is important, a longer coupling time may be necessary for sterically hindered residues. A double coupling may also be effective.
-
Use a More Potent Activator: If carbodiimide methods are too slow, cautiously try a phosphonium-based reagent like PyBOP or an aminium-based reagent like HATU, but be mindful of the increased risk of racemization.
-
Disrupt Aggregation:
-
Switch to a more appropriate solvent like N-methylpyrrolidone (NMP) or add a small amount of DMSO.
-
Incorporate other aggregation-disrupting elements, such as additional pseudoproline dipeptides, every 6-7 residues in the sequence.[3]
-
-
Ensure Adequate Resin Swelling: Allow sufficient time for the resin to swell in the reaction solvent before starting the synthesis.
Data Presentation
The following table summarizes the expected relative racemization levels with different coupling conditions for serine-containing peptides. While specific data for this compound is limited, these trends are based on studies of similar sensitive amino acid derivatives.
| Coupling Reagent | Additive | Base | Relative Racemization | Coupling Efficiency |
| DIC | Oxyma | NMM/Collidine | Very Low | Good |
| DIC | HOBt | NMM/Collidine | Low | Good |
| HBTU | HOBt | DIPEA | Moderate to High | High |
| HATU | HOAt | DIPEA | Moderate to High | Very High |
| PyBOP | - | DIPEA | Moderate | High |
Experimental Protocols
Recommended Protocol for Coupling this compound with Minimal Racemization
This protocol is designed for manual solid-phase peptide synthesis on a 0.1 mmol scale.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide, 0.1 mmol substitution) in DMF (5 mL) for 30 minutes.
-
Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL), followed by a final wash with DMF (3 x 5 mL).
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (0.5 mmol, 5 eq.) and OxymaPure® (0.5 mmol, 5 eq.) in a minimal amount of DMF.
-
Add DIC (0.5 mmol, 5 eq.) to the solution and pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
If required, add a minimal amount of N-methylmorpholine (NMM) to neutralize the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test or TNBS test).
-
Once the reaction is complete, wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Proceed with the deprotection of the Fmoc group from the newly added alanine side chain to continue peptide elongation.
-
Visualizations
Below are diagrams illustrating key concepts and workflows described in this guide.
Caption: General mechanisms of racemization in peptide synthesis.
Caption: Recommended workflow for coupling this compound.
Caption: Troubleshooting logic for common issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
Technical Support Center: Optimizing Boc-Ser(Ala-Fmoc)-OH Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Boc-Ser(Ala-Fmoc)-OH in solid-phase peptide synthesis (SPPS). Our goal is to help you optimize your coupling reactions, improve peptide purity, and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of using this compound in peptide synthesis?
Using a dipeptide building block like this compound can help to overcome challenges associated with difficult sequences, such as aggregation during synthesis. It can also improve the efficiency of peptide bond formation, particularly in sequences prone to forming secondary structures.[1]
Q2: Which coupling reagents are recommended for this compound?
A variety of coupling reagents can be used effectively with this compound. The choice of reagent can impact coupling efficiency and the potential for side reactions. Commonly used reagents include:
-
Uronium/Aminium salts: HBTU, TBTU, and HATU are highly efficient and widely used. HATU, in particular, is noted for its ability to speed up coupling reactions and suppress racemization.[2]
-
Carbodiimides: DIC in combination with an additive like HOBt or Oxyma Pure is a classic and effective choice. The additive is crucial for minimizing racemization.
-
Phosphonium salts: PyBOP is another effective reagent, especially for sterically hindered couplings.
Q3: What is the recommended solvent for the coupling reaction?
N,N-Dimethylformamide (DMF) is the most common solvent for solid-phase peptide synthesis.[3] However, for sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) or a mixture of solvents may improve solubility and coupling efficiency.[3] It is critical to use high-purity, amine-free DMF to avoid premature Fmoc deprotection.[4]
Q4: Can I pre-activate this compound before adding it to the resin?
Yes, pre-activation is a standard and recommended procedure, especially when using carbodiimide reagents. For instance, with DIC/HOBt, the this compound is typically dissolved in DMF with HOBt, and then DIC is added. This mixture is allowed to react for a short period (pre-activation) before being added to the deprotected peptide-resin.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance: The dipeptide is bulky, and the growing peptide chain may be aggregated. | - Increase reaction time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.- Increase temperature: Raise the reaction temperature to 40-50°C. For microwave synthesizers, temperatures up to 90°C can be used, but this should be done with caution to avoid side reactions.[5]- Double coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.[6]- Change coupling reagent: Switch to a more powerful coupling reagent like HATU or PyBOP.[2] |
| Poor resin swelling or peptide aggregation: The reactive sites on the resin are not accessible. | - Change solvent: Use NMP instead of DMF, or a mixture of solvents (e.g., DMF/DCM).- Incorporate chaotropic salts: Add salts like LiCl to the coupling mixture to disrupt secondary structures. | |
| Racemization | Over-activation of the carboxylic acid: The activated dipeptide is susceptible to epimerization. | - Use an additive: Always use HOBt or Oxyma Pure with carbodiimide coupling reagents. HOAt is also very effective at suppressing racemization.[7]- Avoid excess base: Use the minimum necessary amount of base (e.g., DIPEA), as excess base can promote racemization. |
| Side Reactions (e.g., N-O acyl shift, diketopiperazine formation) | N-O acyl shift: Migration of the peptide chain from the nitrogen of the amide bond to the hydroxyl group of serine. | - This is more common during deprotection with TFA but can be influenced by coupling conditions. Ensure complete coupling to minimize the presence of unreacted N-terminal amine which can catalyze this shift. |
| Diketopiperazine (DKP) formation: Cyclization of the dipeptide after deprotection of the N-terminal Fmoc group. | - While using a dipeptide can sometimes lead to DKP formation, coupling this compound as a unit generally mitigates this risk at the Ser-Ala junction. Be mindful of this potential side reaction if the subsequent amino acid is Proline. |
Data Presentation: Optimizing Reaction Conditions
| Parameter | Standard Conditions | Modified Conditions for Difficult Couplings | Potential Risks of Modification |
| Reaction Time | 1 - 2 hours | 4 hours to overnight | Increased risk of racemization with prolonged activation. |
| Temperature | Room Temperature (20-25°C) | 40 - 50°C (conventional synthesis)Up to 90°C (microwave synthesis) | Increased risk of side reactions and racemization at higher temperatures. |
| Equivalents of Dipeptide | 2 - 5 equivalents | 5 - 10 equivalents (for double coupling) | Increased cost. |
| Coupling Reagent | HBTU, TBTU, DIC/HOBt | HATU, PyBOP | Some reagents are more expensive or may require specific handling precautions. |
Experimental Protocols
Standard Coupling Protocol for this compound
This protocol is a general guideline and may require optimization for your specific peptide sequence.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, then drain and treat with fresh 20% piperidine in DMF for 12 minutes.
-
Washing: Wash the resin thoroughly with DMF (6 times).
-
Coupling:
-
In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of an activating agent (e.g., HBTU) in DMF.
-
Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution and mix.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (4 times) to remove excess reagents.
Protocol for a Difficult Coupling
-
Follow steps 1-3 of the standard protocol.
-
Coupling (Modified):
-
Use 4 equivalents of this compound and 3.9 equivalents of HATU.
-
Add 8 equivalents of DIPEA.
-
Increase the reaction temperature to 45°C and couple for 60 minutes.[8]
-
-
Monitoring and Potential Double Coupling:
-
Perform a Kaiser test. If the result is positive (blue beads), indicating incomplete coupling, wash the resin with DMF and repeat the coupling step with fresh reagents.
-
-
Capping (Optional): If the coupling remains incomplete after a double coupling, cap the unreacted amines with a solution of 20% acetic anhydride in DMF to prevent the formation of deletion sequences.[8]
-
Washing: Wash the resin thoroughly with DMF.
Visualizations
Caption: Experimental workflow for the coupling of this compound.
Caption: Troubleshooting decision tree for incomplete coupling reactions.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. bachem.com [bachem.com]
- 3. biotage.com [biotage.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. nbinno.com [nbinno.com]
- 8. Coupling of General Amino Acids [bio-protocol.org]
Technical Support Center: Managing Aggregation of Peptides Containing Boc-Ser(Ala-Fmoc)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing peptide aggregation during solid-phase peptide synthesis (SPPS) when using the specialized dipeptide building block, Boc-Ser(Ala-Fmoc)-OH.
Introduction to this compound and Peptide Aggregation
Peptide aggregation is a common challenge in solid-phase peptide synthesis (SPPS), particularly for sequences prone to forming stable secondary structures like β-sheets. This on-resin aggregation can lead to incomplete deprotection and coupling reactions, resulting in low yields and difficult purification.
This compound is a pseudoproline dipeptide designed to mitigate these issues. By introducing a temporary "kink" in the peptide backbone, it disrupts the inter-chain hydrogen bonding that leads to aggregation.[1][2][3] This enhances the solvation of the growing peptide chain, leading to more efficient and complete reactions.[1] The native Ser-Ala sequence is restored during the final trifluoroacetic acid (TFA) cleavage.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of peptides containing this compound.
| Symptom | Potential Cause | Recommended Solution |
| Low Crude Peptide Yield | On-resin aggregation despite using the pseudoproline. | - Optimize Pseudoproline Placement: For peptides longer than 20 amino acids, space pseudoprolines approximately 5-6 residues apart.[1] - Use Aggregation-Disrupting Solvents: Switch from pure DMF to N-methylpyrrolidone (NMP) or a mixture of DMF/DCM/NMP (1:1:1).[4] - Incorporate Chaotropic Salts: Add chaotropic agents like LiCl or KSCN to the coupling or deprotection solutions to disrupt hydrogen bonding.[4] - Elevated Temperature: Perform coupling reactions at a higher temperature (e.g., using microwave-assisted synthesis) to reduce aggregation.[4] |
| Incomplete Coupling to the Pseudoproline Dipeptide | Steric hindrance from the oxazolidine ring of the pseudoproline. | - Use Potent Activation Reagents: Employ coupling reagents known for high efficiency, such as HATU or HCTU, with an appropriate base like DIPEA or 2,4,6-collidine.[5] - Extended Coupling Time: Increase the coupling reaction time to 2-4 hours to ensure completion. - Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion. |
| Presence of Deletion Sequences in Final Product | Incomplete Fmoc-deprotection of the amino acid preceding the pseudoproline insertion point. | - Modify Deprotection Cocktail: Add 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine deprotection solution to enhance deprotection efficiency.[6] - Increase Deprotection Time: Extend the Fmoc deprotection time, especially for longer or more hydrophobic peptides. |
| Side Reactions (e.g., Aspartimide Formation) | The peptide sequence contains motifs prone to side reactions (e.g., Asp-Ser). | - Strategic Placement: The pseudoproline formed from the Ser in this compound can help block aspartimide formation in Asp-Ser sequences.[2][4] - HOBt in Deprotection: Adding HOBt to the piperidine deprotection solution can help suppress aspartimide formation.[4] |
| Difficulty in Purifying the Final Peptide | The final, deprotected peptide has low solubility. | - Solubility-Enhancing Tags: For extremely difficult sequences, consider a temporary solubility-enhancing tag, such as a hexalysine tag, which can be cleaved after purification.[7] - Optimize HPLC Conditions: Use a mobile phase with organic modifiers and ion-pairing agents (e.g., TFA) to improve solubility during purification. |
Data Presentation: Impact on Yield and Purity
The use of pseudoproline dipeptides like this compound has been shown to significantly improve the outcomes of difficult peptide syntheses. The following table summarizes representative data from a case study on the synthesis of the highly aggregation-prone Amyloid Beta (1-42) peptide.[7]
| Synthesis Strategy | Crude Yield (%) | Crude Purity (%) | Isolated Yield (%) |
| Standard Fmoc/tBu SPPS | ~35% | ~15-20% | <5% |
| Fmoc/tBu SPPS with Pseudoproline Dipeptides | 57% | ~50-60% | ~25% |
Note: These values are illustrative and can vary based on the specific peptide sequence, synthesis scale, and purification protocol.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over sequential coupling of Fmoc-Ala-OH and Fmoc-Ser(tBu)-OH?
A1: The primary advantage is the prevention of on-resin peptide aggregation. The pseudoproline structure formed by this compound introduces a conformational "kink" that disrupts the formation of secondary structures, particularly β-sheets, which are a major cause of aggregation.[1][2][3] This leads to better solvation of the peptide chain, more efficient coupling and deprotection steps, and ultimately higher crude purity and yield.
Q2: How do I decide where to incorporate this compound in my peptide sequence?
A2: For optimal results, place the pseudoproline dipeptide within a region of the peptide that is predicted to be hydrophobic or prone to aggregation. For longer peptides, it is recommended to insert a pseudoproline every 5-6 amino acids to effectively disrupt secondary structure formation.[1] Avoid placing it immediately adjacent to another proline residue if possible.
Q3: Will the Boc and Fmoc protecting groups on this compound interfere with each other during synthesis?
A3: No, the protecting groups are orthogonal. The Fmoc group on the alanine is base-labile and is removed during the standard deprotection step in Fmoc-SPPS to allow for chain elongation. The Boc group on the serine's N-terminus is acid-labile and is removed along with other side-chain protecting groups and the cleavage from the resin during the final TFA treatment.
Q4: Are there any special coupling conditions required for this compound?
A4: While standard coupling reagents like HBTU or HATU can be used, it is important to recognize that coupling to the secondary amine of the pseudoproline can be slower than to a primary amine. Therefore, an extended coupling time or a double coupling protocol may be beneficial to ensure the reaction goes to completion.
Q5: Can the use of this compound lead to any specific side reactions?
A5: The use of this dipeptide is generally associated with a reduction in side reactions, particularly those caused by aggregation, such as incomplete couplings leading to deletion sequences. Furthermore, its structure can help prevent aspartimide formation in Asp-Ser sequences.[2][4] However, as with any chemical synthesis, careful monitoring and optimization are recommended.
Q6: How can I confirm that the native Ser-Ala sequence has been restored after cleavage?
A6: The restoration of the native peptide sequence can be confirmed using mass spectrometry (MS). The mass of the final, purified peptide should correspond to the theoretical mass of the target sequence with the native Ser-Ala residues.
Experimental Protocols
Key Methodologies
1. Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual coupling of the this compound dipeptide into a growing peptide chain on a solid support.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.
-
Dipeptide Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated dipeptide solution to the deprotected resin. Agitate at room temperature for 2-4 hours.
-
Monitoring: Take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
Chain Elongation: Proceed with the standard Fmoc-SPPS cycles for the subsequent amino acids.
-
Cleavage and Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours. This will cleave the peptide from the resin, remove all side-chain protecting groups, and convert the pseudoproline back to the native Ser-Ala structure. Precipitate the crude peptide in cold diethyl ether.
2. Analysis of Peptide Aggregation by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, making it an excellent tool for quantifying peptide monomers, dimers, and higher-order aggregates.[8]
-
System Preparation: Use an HPLC system equipped with a UV detector and an appropriate SEC column for the molecular weight range of your peptide. Equilibrate the column with the mobile phase (e.g., 150 mM sodium phosphate, pH 7.0) at a constant flow rate.
-
Sample Preparation: Dissolve the purified peptide in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection and Analysis: Inject a defined volume of the sample onto the column. Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Data Interpretation: Larger molecules (aggregates) will elute first, followed by the monomer, and then any smaller fragments. The area under each peak corresponds to the relative amount of that species in the sample.
3. Characterization of Aggregates by Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[9][10]
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer at a known concentration. The solution must be free of dust and other particulates, so filtration through a 0.22 µm filter is critical.
-
Instrument Setup: Place the filtered sample in a clean cuvette and insert it into the DLS instrument. Allow the sample to thermally equilibrate.
-
Data Acquisition: Perform several measurements to ensure reproducibility. The instrument's software will generate an autocorrelation function and calculate the size distribution based on intensity, volume, or number.
-
Data Interpretation: A monodisperse sample (non-aggregated) will show a single, narrow peak corresponding to the hydrodynamic radius of the peptide monomer. The presence of additional peaks at larger sizes is indicative of aggregation.[11][12] The polydispersity index (PDI) provides a measure of the heterogeneity of the sample; a low PDI value (<0.2) suggests a homogenous population of particles.[9]
Visualizations
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. Bot Detection [iris-biotech.de]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. Bot Detection [iris-biotech.de]
- 7. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 8. biocompare.com [biocompare.com]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
- 11. How to Interpret Dynamic Light Scattering Analysis Results | MtoZ Biolabs [mtoz-biolabs.com]
- 12. How to Analyze Experimental Results of Dynamic Light Scattering? | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Boc-Ser(Ala-Fmoc)-OH
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete Fmoc deprotection of the dipeptide derivative Boc-Ser(Ala-Fmoc)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is a dipeptide building block where the N-terminus of serine is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus of alanine is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The two amino acids are linked via an ester bond between the side-chain hydroxyl group of serine and the carboxyl group of alanine. This pre-formed dipeptide cassette is used to introduce a Ser-Ala sequence in a single coupling step, which can be advantageous in synthesizing complex peptides or depsipeptides (peptides with one or more ester bonds). The orthogonal protecting groups (acid-labile Boc and base-labile Fmoc) allow for selective deprotection at either end of the dipeptide.
Q2: What are the standard conditions for Fmoc deprotection?
A2: The standard and most widely used condition for Fmoc deprotection in SPPS is treatment with a 20% solution of piperidine in a polar aprotic solvent, most commonly N,N-dimethylformamide (DMF).[1] The reaction is typically carried out at room temperature for a short duration, often in two stages (e.g., 2 minutes followed by a second treatment of 5-10 minutes) to ensure completeness.
Q3: What are the general causes of incomplete Fmoc deprotection?
A3: Incomplete Fmoc deprotection is a common issue in SPPS and can be attributed to several factors:
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like beta-sheets, especially for hydrophobic sequences. This aggregation can physically block the access of the deprotection reagent (piperidine) to the Fmoc group.
-
Steric Hindrance: Bulky amino acid residues near the N-terminus can sterically hinder the approach of the piperidine molecule to the Fmoc group.
-
Insufficient Reaction Time or Reagent Concentration: The standard deprotection time may not be sufficient for "difficult" sequences. Similarly, a lower-than-required concentration of piperidine can lead to incomplete removal.
-
Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reagents to the growing peptide chain.
Q4: Is the ester bond in this compound stable to the basic conditions of Fmoc deprotection?
A4: Depsipeptide ester bonds can be susceptible to hydrolysis under both acidic and basic conditions. While standard Fmoc deprotection with 20% piperidine in DMF is generally considered mild, prolonged exposure or the use of stronger bases could potentially lead to the cleavage of the ester linkage between serine and alanine. It is crucial to use the minimum effective deprotection time.
Troubleshooting Guide for Incomplete Fmoc Deprotection of this compound
This guide provides a systematic approach to diagnosing and resolving incomplete Fmoc deprotection of this compound.
Problem: Incomplete removal of the Fmoc group from the alanine residue after standard piperidine treatment.
This is often detected by a negative or ambiguous Kaiser test (for the subsequent amino acid coupling) or by HPLC analysis of a test cleavage, showing the presence of the Fmoc-containing peptide.
Step 1: Confirmation and Initial Optimization
-
Verify Standard Conditions: Ensure that the piperidine/DMF solution is fresh and at the correct concentration (20%). Old or improperly stored piperidine can be less effective.
-
Extend Deprotection Time: Increase the duration of the second piperidine treatment. For example, extend it from 10 minutes to 15 or 20 minutes.
-
Repeat Deprotection Step: Perform an additional deprotection cycle with fresh reagent.
Step 2: Modifying the Deprotection Cocktail
If optimizing the standard protocol is insufficient, consider using a stronger or more effective deprotection reagent.
Option A: Addition of a Stronger, Non-nucleophilic Base (DBU)
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger base than piperidine and can be more effective at removing sterically hindered or aggregation-prone Fmoc groups.[2][3]
-
Recommended Cocktail: 2% DBU and 2% piperidine in DMF.[4] The piperidine is included to scavenge the dibenzofulvene byproduct of the deprotection reaction.
-
Caution: DBU is a very strong base and may increase the risk of side reactions, such as aspartimide formation if Asp residues are present in the sequence.[4]
Option B: Using an Alternative Secondary Amine (Piperazine)
Piperazine is another secondary amine that can be used for Fmoc deprotection and is sometimes more effective than piperidine for certain sequences.
-
Recommended Cocktail: 5% piperazine and 2% DBU in DMF.[5] This combination has been shown to be highly efficient.
Step 3: Optimizing Reaction Conditions
-
Increase Temperature: Gently heating the reaction vessel (e.g., to 30-35°C) can help to disrupt peptide aggregation and improve deprotection efficiency. However, this should be done with caution as it can also accelerate side reactions.
-
Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl to the deprotection solution can help to disrupt secondary structures and improve reagent accessibility.
Data Presentation: Comparison of Fmoc Deprotection Conditions
| Deprotection Reagent | Concentration | Solvent | Typical Time | Advantages | Disadvantages |
| Piperidine | 20% (v/v) | DMF | 2 x 5-10 min | Standard, well-established | Can be ineffective for difficult sequences |
| DBU / Piperidine | 2% DBU, 2% Piperidine (v/v) | DMF | 1 x 15-30 min | More effective for hindered/aggregated peptides[2][4] | Increased risk of side reactions (e.g., aspartimide formation)[4] |
| Piperazine / DBU | 5% Piperazine, 2% DBU (w/v, v/v) | DMF | 2 x 5 min | Highly efficient, reduces deletion products[5] | May require optimization for specific sequences |
Experimental Protocols
Protocol 1: Test Cleavage and HPLC Analysis to Confirm Incomplete Deprotection
This protocol allows for the assessment of the extent of Fmoc deprotection.
-
Sample Collection: After the Fmoc deprotection step , wash the resin thoroughly with DMF and then dichloromethane (DCM). Dry a small sample of the peptidyl-resin (approx. 5-10 mg) under vacuum.
-
Cleavage from Resin: Prepare a cleavage cocktail appropriate for the resin and any side-chain protecting groups. A common cocktail for many resins is TFA/TIS/H₂O (95:2.5:2.5). Add the cleavage cocktail to the resin sample and allow it to react for 1-2 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.
-
Sample Preparation for HPLC: Centrifuge the ether suspension to pellet the peptide. Decant the ether, and wash the peptide pellet with cold ether again. Air-dry the peptide pellet and dissolve it in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile in water with 0.1% TFA).
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.
-
Detection: Monitor the absorbance at 220 nm (for the peptide backbone) and 301 nm (characteristic absorbance of the Fmoc group).
-
-
Data Interpretation: The presence of a significant peak corresponding to the mass of the Fmoc-protected peptide confirms incomplete deprotection. The ratio of the peak areas of the deprotected and Fmoc-protected peptide can be used to estimate the deprotection efficiency.
Visualization
Troubleshooting Workflow for Incomplete Fmoc Deprotection
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis [ouci.dntb.gov.ua]
Technical Support Center: Purification of Peptides Synthesized with Boc-Ser(Ala-Fmoc)-OH by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of peptides synthesized using the specialized building block, Boc-Ser(Ala-Fmoc)-OH, by reverse-phase high-performance liquid chromatography (RP-HPLC).
Introduction to this compound
The use of this compound in solid-phase peptide synthesis (SPPS) represents a unique orthogonal protection strategy. The tert-butyloxycarbonyl (Boc) group protects the N-terminus of serine, while the fluorenylmethyloxycarbonyl (Fmoc) group protects the side chain of the ester-linked alanine. This allows for selective deprotection and modification of the peptide chain. However, this non-native ester linkage (depsipeptide bond) introduces specific challenges during cleavage from the resin and subsequent HPLC purification.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of peptides synthesized with this compound.
Q1: Why do I see a significant peak eluting earlier than my target peptide in the HPLC chromatogram?
A1: An early-eluting peak often corresponds to a more polar species, which could be the native peptide where the Ser-Ala ester bond has been cleaved. This can occur during the final trifluoroacetic acid (TFA) cleavage from the resin or even during prolonged exposure to the acidic mobile phase during HPLC purification.[1]
Troubleshooting Steps:
-
Optimize Cleavage Conditions: Minimize the TFA cleavage time to what is necessary for complete removal of other side-chain protecting groups and cleavage from the resin. A typical cleavage time is 2-4 hours.[2]
-
Use a Milder TFA Concentration: While 95% TFA is standard, for sensitive peptides, a lower concentration or a shorter treatment time might be beneficial.
-
Analyze Fractions: Collect both the main peak and the early-eluting peak and analyze them by mass spectrometry to confirm their identities.
Q2: My main peak in the HPLC shows a shoulder or splits into two closely eluting peaks. What could be the cause?
A2: This can be due to a few reasons:
-
N-O Acyl Shift: Under acidic conditions (like TFA cleavage), the peptide backbone can rearrange at the serine residue, forming an O-acyl isopeptide (a depsipeptide). This isomer often has a similar mass but a different retention time on RP-HPLC.[3][4] This side reaction is a known issue for serine-containing peptides.[4]
-
Incomplete Deprotection: Residual protecting groups on other amino acids in the sequence can lead to closely eluting impurities.
-
Oxidation: If your peptide contains methionine or cysteine, oxidation can lead to the formation of sulfoxides, which are more polar and will elute slightly earlier.
Troubleshooting Steps:
-
Optimize Cleavage Cocktail: Ensure your cleavage cocktail contains appropriate scavengers to prevent side reactions. For peptides with Trp, Cys, or Met, a standard scavenger cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[5]
-
pH Adjustment Post-Cleavage: The N-O acyl shift is often reversible under basic conditions. After cleavage and precipitation, dissolving the crude peptide in a slightly basic buffer (e.g., ammonium bicarbonate, pH 7.5-8) for a short period before lyophilization and purification can help revert the O-acyl isopeptide back to the native amide bond.
-
Improve HPLC Gradient: A shallower gradient can improve the resolution of closely eluting species.
Q3: I am observing a loss of the Fmoc group from the alanine side chain before I intend to remove it. Why is this happening?
A3: The Fmoc group is labile to basic conditions, typically removed with piperidine during SPPS. If you are performing on-resin manipulations that involve basic reagents after the incorporation of this compound, you risk premature Fmoc deprotection.
Troubleshooting Steps:
-
Review Synthesis Strategy: Ensure that any subsequent chemical modifications on the resin are compatible with the stability of the Fmoc group.
-
Alternative Protecting Groups: If basic conditions are unavoidable, consider using an alternative side-chain protecting group for alanine that is stable to base but can be removed orthogonally.
Q4: My peptide has poor solubility in the HPLC mobile phase, leading to broad peaks and poor recovery. What can I do?
A4: Poor solubility is a common issue with hydrophobic peptides. The presence of the bulky Boc and Fmoc protecting groups can also contribute to aggregation.
Troubleshooting Steps:
-
Adjust Mobile Phase: Increase the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient.
-
Add Organic Modifiers: In some cases, adding a small percentage of isopropanol to the mobile phase can improve the solubility of very hydrophobic peptides.
-
Sample Preparation: Dissolve the crude peptide in a strong solvent like DMSO or DMF for injection, but be mindful of solvent compatibility with your mobile phase and potential for peak distortion.
Experimental Protocols
Protocol 1: Cleavage and Deprotection
This protocol is a starting point and may require optimization based on the specific peptide sequence.
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail for peptides without sensitive residues is TFA:Triisopropylsilane (TIS):Water (95:2.5:2.5 v/v/v) . For peptides containing Trp, Met, or Cys, Reagent K (TFA:phenol:water:thioanisole:1,2-ethanedithiol, 82.5:5:5:5:2.5 v/v/w/v/v) is recommended.[5]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Peptide Collection: Centrifuge the peptide/ether suspension, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Reverse-Phase HPLC Purification
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A or a solvent mixture that ensures complete dissolution (e.g., water/acetonitrile with a small amount of DMSO if necessary). Filter the sample through a 0.22 µm syringe filter before injection.
-
Gradient Elution:
-
Initial Scouting Gradient: A common starting gradient is 5-65% B over 30 minutes.
-
Optimized Gradient: Based on the retention time of the target peptide from the scouting run, a shallower gradient around the elution point will provide better resolution. For example, if the peptide elutes at 40% B, an optimized gradient could be 30-50% B over 40 minutes.
-
-
Detection: Monitor the elution at 220 nm and 280 nm (if the peptide contains aromatic residues).
-
Fraction Collection: Collect fractions corresponding to the target peptide peak.
-
Analysis and Lyophilization: Analyze the collected fractions by mass spectrometry to confirm the identity and purity. Pool the pure fractions and lyophilize to obtain the final purified peptide.
Quantitative Data Summary
Table 1: Typical HPLC Gradient Conditions for Peptide Purification
| Parameter | Scouting Gradient | Optimized Gradient (Example) |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Gradient | 5-65% B over 30 min | 30-50% B over 40 min |
| Detection | 220 nm | 220 nm |
Table 2: Potential Side Products and Expected Mass Differences
| Side Product | Mass Change from Target Peptide | Expected HPLC Elution |
| Cleavage of Ala from Ser | -71.08 Da (loss of Ala) | Earlier |
| N-O Acyl Shift at Ser | 0 Da | Slightly different (earlier or later) |
| Oxidation of Met | +16 Da | Earlier |
| Incomplete Boc Removal | +100.12 Da | Later |
Visualizations
Caption: Experimental workflow for the purification of peptides synthesized with this compound.
Caption: Troubleshooting logic for HPLC purification of peptides with this compound.
References
Mass spectrometry analysis of peptides containing the Ser-Ala motif
This technical support center provides researchers, scientists, and drug development professionals with in-depth guidance on the mass spectrometry analysis of peptides containing the Serine-Alanine (Ser-Ala) motif. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and comprehensive protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when analyzing peptides containing the Ser-Ala motif by mass spectrometry?
A1: The main challenges stem from the properties of the serine (Ser) residue. Serine is a common site for post-translational modifications (PTMs), most notably phosphorylation, which can be labile during mass spectrometry analysis. Key challenges include:
-
Neutral Loss: During Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD), the serine side chain is prone to the neutral loss of water (H₂O, -18 Da), and if phosphorylated, a much more significant neutral loss of phosphoric acid (H₃PO₄, -98 Da). This can lead to a dominant neutral loss peak in the MS/MS spectrum and suppress the generation of sequence-informative b- and y-ions.
-
Poor Ionization/Signal Suppression: Peptides containing serine, particularly phosphoserine, can be highly hydrophilic. This can lead to poor retention on standard reversed-phase (e.g., C18) columns and potential ionization suppression, especially in complex mixtures where they co-elute with a high abundance of non-phosphorylated peptides[1][2].
-
Ambiguous PTM Localization: If multiple potential modification sites (Ser, Thr, Tyr) are close together in the peptide sequence, confidently localizing the PTM to the serine residue can be difficult, especially if fragmentation is poor.
Q2: How do different fragmentation techniques (CID, HCD, ETD) affect the analysis of Ser-Ala peptides?
A2: The choice of fragmentation technique is critical, especially when dealing with potential phosphorylation on the serine residue.
-
Collision-Induced Dissociation (CID): This is the most common fragmentation method. For standard Ser-Ala peptides, it generates a good ladder of b- and y-ions. However, for phosphoserine-containing peptides, CID often leads to a dominant neutral loss of phosphoric acid, which can prevent comprehensive sequencing[3].
-
Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID method that also produces b- and y-ions. While still susceptible to neutral loss, fragments resulting from the neutral loss can be subsequently dissociated into sequence-informative ions, which can aid in peptide identification[3][4].
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that cleaves the peptide backbone at the N-Cα bond, producing c- and z-ions. A major advantage of ETD is that it preserves labile PTMs like phosphorylation. This makes it the preferred method for unambiguous localization of phosphorylation sites on the serine residue, as it minimizes the neutral loss of phosphoric acid[3][5][6].
Q3: What are the characteristic fragment ions and neutral losses for a peptide containing a Ser-Ala motif?
A3: In a typical low-energy CID or HCD spectrum, you will primarily observe b- and y-type ions resulting from the cleavage of the peptide amide bonds. For a peptide containing a non-modified Ser-Ala motif, a characteristic, though often low-intensity, neutral loss of water (-18 Da) from fragment ions containing the serine residue may be observed.
If the serine is phosphorylated (pSer), the spectrum will be characterized by:
-
A prominent peak corresponding to the precursor ion having lost phosphoric acid ([M+nH]ⁿ⁺ - 98/n ).
-
Fragment ions (b- and y-ions) that also show a subsequent loss of 98 Da.
-
In HCD, you may see better backbone fragmentation compared to CID, even with the neutral loss[4].
-
In ETD, you will observe c- and z-type ions , and the phosphate group will be retained on the fragment ions, allowing for confident site localization.
Troubleshooting Guide
Problem: Low or No Signal Intensity for my Ser-Ala Peptide
| Potential Cause | Recommended Solution |
| Poor Ionization / Signal Suppression | Phosphorylated and hydrophilic peptides often suffer from ionization suppression by more abundant, less polar peptides[1][2]. Ensure phosphopeptide enrichment is performed if phosphorylation is expected. Consider using tandem mass tag (TMT) labeling to increase the hydrophobicity of the peptide, which can improve reversed-phase retention and signal detection[7]. |
| Sample Loss During Preparation | Peptides, especially at low concentrations, can adsorb to surfaces like glass tubes. Use low-binding polypropylene tubes and pipette tips[8]. Ensure sample cleanup steps (e.g., C18 desalting) are optimized to prevent the loss of hydrophilic peptides; graphite spin columns can sometimes offer better recovery for such peptides[9]. |
| Suboptimal LC Conditions | A standard LC gradient may be too steep for hydrophilic peptides, causing them to elute in or near the void volume with salts and other contaminants. Develop a shallower gradient, especially at the beginning of the run. For very hydrophilic peptides, consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative to reversed-phase chromatography. |
| Incorrect MS Polarity Mode | While positive ion mode is standard for peptides, for certain acidic peptides (e.g., multi-phosphorylated), negative ion mode can sometimes yield a better signal. It is worth testing if signal is persistently low in positive mode. |
Problem: Poor Fragmentation / Low Sequence Coverage
| Potential Cause | Recommended Solution |
| Dominant Neutral Loss (Phosphopeptides) | If using CID on a phosphoserine-containing peptide, the neutral loss of H₃PO₄ can dominate the spectrum. Switch to ETD for fragmentation, which will preserve the modification and provide c- and z-ion series for sequencing[3][10]. If ETD is not available, HCD may provide more informative spectra than traditional ion-trap CID[4]. |
| Low Precursor Ion Abundance | If the MS1 signal is weak, the resulting MS/MS spectrum will also be of low quality. Address the "Low Signal Intensity" issues above. Increase the amount of sample injected if possible. |
| Incorrect Fragmentation Energy | The optimal collision energy (CE) varies by peptide. If sequence coverage is poor, perform a CE ramp or analyze the peptide using several different normalized collision energies to find the optimum. |
| Peptide is Too Long or Short | Trypsin is the most common protease, but if the resulting Ser-Ala peptide is outside the optimal size range for MS/MS (approx. 7-25 amino acids), consider using an alternative protease (e.g., Lys-C, Glu-C) to generate a different set of peptides. |
Quantitative Data Summary
While specific quantitative data for the Ser-Ala motif is not extensively published, data from large-scale studies on tryptic and phosphopeptides using different fragmentation methods provide valuable insights.
Table 1: Comparison of Fragmentation Techniques for Peptide Identification
| Technique | Primary Ion Types | Peptide Charge State Preference | Sequence Coverage | Key Advantage for Ser-Ala Peptides |
| CID | b, y | 2+ | Good | Widely available and effective for non-modified peptides. |
| HCD | b, y | 2+ | Good to Excellent | Provides higher-quality spectra than CID for phosphopeptides due to fragmentation of the neutral loss product[4][10]. |
| ETD | c, z | 3+ and higher | Excellent | Preserves labile PTMs, making it ideal for localizing phosphorylation on the serine residue[3][5][6]. |
Data compiled from studies comparing CID and ETD, which found that while CID identified more peptides overall, ETD provided a ~20% average increase in sequence coverage per peptide[5][6].
Experimental Protocols
Protocol 1: Standard In-Solution Tryptic Digestion and C18 Desalting
This protocol is for the preparation of peptides from a purified protein sample for standard LC-MS/MS analysis.
1. Reduction and Alkylation: a. Solubilize your protein sample in a denaturing buffer (e.g., 8 M Urea, 50 mM Ammonium Bicarbonate). b. Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate for 45 minutes at 37°C to reduce disulfide bonds. c. Cool the sample to room temperature. Add Iodoacetamide (IAA) to a final concentration of 25 mM. Incubate for 30 minutes in the dark to alkylate cysteine residues[11].
2. Tryptic Digestion: a. Dilute the sample with 50 mM Ammonium Bicarbonate until the Urea concentration is below 1 M. This is critical for trypsin activity. b. Add MS-grade trypsin at a ratio of 1:50 or 1:100 (trypsin:protein, w/w). c. Incubate overnight (12-16 hours) at 37°C. d. Quench the digestion by adding formic acid to a final concentration of 1%, lowering the pH to ~2-3[12].
3. C18 Desalting (StageTip Method): a. Prepare a C18 StageTip by packing a small plug of C18 material into a p200 pipette tip[13][14]. b. Wet the C18 material with 50 µL of 100% acetonitrile (ACN), followed by 50 µL of 50% ACN / 0.1% formic acid. c. Equilibrate the tip with two washes of 50 µL of 0.1% formic acid. d. Load the acidified peptide sample onto the tip. Pass the sample through the C18 material slowly. e. Wash the bound peptides with two washes of 50 µL of 0.1% formic acid to remove salts and other hydrophilic contaminants. f. Elute the desalted peptides with 50 µL of 50-70% ACN / 0.1% formic acid into a clean low-binding tube[13]. g. Dry the eluted peptides in a vacuum centrifuge and reconstitute in the appropriate buffer (e.g., 2% ACN, 0.1% formic acid) for LC-MS/MS analysis.
Protocol 2: Phosphopeptide Enrichment using IMAC
This protocol is for enriching phosphopeptides from a complex digested peptide mixture prior to LC-MS/MS.
1. Prepare IMAC Beads: a. Use commercial Fe³⁺-IMAC beads. Transfer an appropriate amount of bead slurry to a low-binding tube. b. Wash the beads twice with the IMAC loading buffer (e.g., 80% ACN, 5% TFA, 0.1 M glycolic acid) to activate them and remove storage solutions[15].
2. Sample Incubation: a. Reconstitute the dried, desalted peptide mixture (from Protocol 1) in IMAC loading buffer. b. Add the peptide solution to the washed IMAC beads. c. Incubate for 30 minutes at room temperature with gentle shaking to allow phosphopeptides to bind to the beads[16].
3. Washing: a. Centrifuge the sample to pellet the beads and discard the supernatant (this contains non-phosphorylated peptides). b. Wash the beads sequentially with: i. 200 µL of IMAC loading buffer. ii. 200 µL of 80% ACN, 1% TFA. iii. 200 µL of 10% ACN, 0.2% TFA[15]. c. These washes remove non-specifically bound, non-phosphorylated (especially acidic) peptides.
4. Elution: a. Elute the bound phosphopeptides from the beads by incubating with 100 µL of an elution buffer (e.g., 1% ammonium hydroxide, pH ~11) for 10 minutes[15]. b. Collect the supernatant. A second elution can be performed to maximize yield. c. Immediately acidify the eluate with formic acid to neutralize the high pH and prepare it for a final C18 desalting step (as described in Protocol 1, step 3) before LC-MS/MS analysis.
Visualizations
Caption: General workflow for mass spectrometry-based analysis of peptides.
Caption: Decision tree for troubleshooting low signal intensity issues.
Caption: Comparison of CID/HCD and ETD fragmentation pathways for phosphopeptides.
References
- 1. [Ionization suppression effect of phosphopeptides in nano-electrospray ionization quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Global Ion Suppression Limits the Potential of Mass Spectrometry Based Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. C18 Columns and Peptide Desalting for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrophilic Chromatography Protocol for Phosphoproteome Enrichment - Creative Proteomics [creative-proteomics.com]
- 12. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cmsp.umn.edu [cmsp.umn.edu]
- 15. Systematic Optimization of Automated Phosphopeptide Enrichment for High-Sensitivity Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocols for Phosphopeptide Enrichment via IMAC & MS - Creative Proteomics [creative-proteomics.com]
Impact of Boc-Ser(Ala-Fmoc)-OH quality on synthesis outcome
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Boc-Ser(Ala-Fmoc)-OH in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a pseudoproline dipeptide derivative used in solid-phase peptide synthesis (SPPS).[1][2] Its primary application is to minimize peptide chain aggregation during the synthesis of long or difficult sequences, particularly those prone to forming secondary structures like β-sheets.[1][3] The oxazolidine ring structure introduces a "kink" in the peptide backbone, disrupting inter-chain hydrogen bonding and improving the solubility and coupling efficiency of the growing peptide chain.[1][4] This ultimately leads to higher purity and yield of the final peptide.[3] It is particularly useful in the synthesis of therapeutic peptides and for research into protein interactions.[2]
Q2: What are the typical quality specifications for this compound?
High-quality this compound is crucial for successful peptide synthesis. Key quality parameters include:
| Parameter | Specification | Analytical Method |
| Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |
| Appearance | White to off-white powder | Visual Inspection |
| Molecular Formula | C₂₆H₃₀N₂O₈ | Mass Spectrometry |
| Molecular Weight | 498.53 g/mol | Mass Spectrometry |
| Storage Conditions | ≤ -10 °C | - |
Q3: What are the common impurities found in this compound and how do they affect synthesis?
Impurities in this compound can significantly impact the outcome of peptide synthesis, leading to deletion sequences, truncated peptides, and difficult purification. Common impurities include:
| Impurity | Potential Source | Impact on Synthesis |
| β-Alanine Derivatives | Rearrangement of the Fmoc protecting group during synthesis of the building block. | Insertion of an incorrect amino acid, leading to a heterogeneous peptide mixture. |
| Dipeptide Impurities (e.g., Fmoc-Ala-Ala-OH) | Side reactions during the synthesis of the Fmoc-amino acid. | Double insertion of the alanine residue. |
| Free Amino Acids (e.g., Boc-Ser-OH) | Incomplete reaction during the synthesis of the dipeptide or degradation during storage. | Can lead to deletion sequences if they compete for coupling. |
| Residual Solvents/Reagents | Incomplete purification after synthesis. | May interfere with coupling reactions or cause unwanted side reactions. |
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in your experiments.
Problem 1: Low Coupling Efficiency After Incorporating this compound
-
Symptom: Incomplete coupling of the subsequent amino acid to the N-terminus of the newly added Ala residue, as indicated by a positive Kaiser test.
-
Possible Cause 1: Steric Hindrance. The oxazolidine ring of the pseudoproline can cause steric hindrance, making the N-terminal amine less accessible.[1]
-
Solution 1:
-
Use a stronger coupling reagent: Switch to a more potent activating agent such as HATU or HCTU.
-
Increase coupling time and/or temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours) or consider microwave-assisted coupling to enhance reaction kinetics.[1]
-
Double coupling: Perform a second coupling step with fresh reagents to ensure the reaction goes to completion.
-
-
Possible Cause 2: Poor Quality of this compound. The presence of impurities can reduce the effective concentration of the active reagent.
-
Solution 2:
-
Verify the purity of the reagent: Perform HPLC and Mass Spectrometry analysis on the this compound lot to confirm its purity and identity.
-
Source from a reputable supplier: Ensure the supplier provides a certificate of analysis with detailed purity information.
-
Problem 2: Incomplete Cleavage of the Pseudoproline Ring
-
Symptom: The final peptide product shows a mass corresponding to the peptide with the oxazolidine ring still intact (+40 Da for the dimethylated version) after TFA cleavage.
-
Possible Cause 1: Insufficient TFA exposure time. While the oxazolidine ring is designed to be cleaved by TFA, very short cleavage times may not be sufficient for complete removal.
-
Solution 1:
-
Extend the cleavage time: Increase the duration of the TFA cleavage cocktail treatment to 2-3 hours.
-
Monitor cleavage: Perform a small-scale cleavage and analyze the product by mass spectrometry at different time points to determine the optimal cleavage time.
-
-
Possible Cause 2: Steric hindrance around the cleavage site. The local peptide sequence might sterically hinder the access of TFA to the oxazolidine ring.
-
Solution 2:
-
Use a stronger acid cocktail (with caution): While TFA is standard, in very difficult cases, a slightly stronger acid cocktail might be considered, but this increases the risk of other side reactions. This should be a last resort and thoroughly tested on a small scale.
-
Problem 3: Unexpected Side Reactions
-
Symptom: Mass spectrometry of the crude peptide reveals unexpected masses that do not correspond to simple deletion or truncation.
-
Possible Cause 1: Instability of the Ester Linkage. The ester bond between Ser and Ala could be susceptible to premature cleavage under certain conditions, although this is less common with standard SPPS protocols.
-
Solution 1:
-
Avoid harsh basic conditions: While standard piperidine for Fmoc deprotection is generally safe, prolonged exposure or the use of stronger bases could potentially affect the ester linkage. Adhere to standard deprotection times.
-
Careful handling: Ensure the reagent is stored correctly and not exposed to conditions that could promote hydrolysis before use.
-
-
Possible Cause 2: Aspartimide formation catalyzed by the pseudoproline. In some cases, particularly under high-temperature conditions, the presence of a pseudoproline has been observed to catalyze aspartimide formation in adjacent aspartic acid residues.[5][6]
-
Solution 2:
-
Avoid high-temperature synthesis if an adjacent Asp is present: If your sequence contains an Asp residue near the pseudoproline insertion site, avoid elevated temperatures during coupling and deprotection steps.
-
Use protective groups for Asp: Employ an appropriate side-chain protecting group for Aspartic acid that minimizes the risk of aspartimide formation.
-
Experimental Protocols
Protocol 1: Quality Control of this compound
-
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm.
-
Expected Result: A major peak corresponding to this compound with a purity of ≥ 98%.
-
-
Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI) in positive mode.
-
Expected Mass: [M+H]⁺ = 499.53.
-
Protocol 2: Coupling of this compound in SPPS
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Wash thoroughly with DMF.
-
Coupling:
-
Dissolve this compound (3 eq.), a coupling agent like HCTU or HATU (3 eq.), and a base like DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
Visualizations
References
- 1. chempep.com [chempep.com]
- 2. chemimpex.com [chemimpex.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. peptide.com [peptide.com]
- 5. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Improving Yield in Long Peptide Synthesis with Dipeptides
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with long peptide synthesis, with a particular focus on the strategic use of dipeptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered in the synthesis of long peptides?
Synthesizing long peptides, typically those exceeding 30 amino acids, presents several significant challenges that can impact yield and purity.[1] The primary obstacle is the increased likelihood of peptide chain aggregation, where the growing peptide folds into secondary structures like β-sheets.[2] This aggregation can hinder the accessibility of the N-terminus for subsequent coupling reactions, leading to incomplete sequences.[3][4] Difficult or "challenging" sequences, often rich in hydrophobic amino acids, are particularly prone to aggregation.[2] Additionally, with each coupling cycle in solid-phase peptide synthesis (SPPS), there is a potential for side reactions, and these cumulative inefficiencies become more pronounced with longer sequences, resulting in a lower yield of the desired full-length peptide.[5]
Q2: How can the incorporation of dipeptides enhance the yield of long peptides?
The strategic incorporation of dipeptides can significantly improve the outcomes of long peptide synthesis. Using pre-formed dipeptides reduces the number of coupling cycles, which can be particularly advantageous for overcoming difficult couplings. A key strategy is the use of pseudoproline dipeptides.[3][6] These specialized dipeptides introduce a temporary "kink" in the peptide backbone, effectively disrupting the formation of secondary structures that lead to aggregation.[3] This improved solvation of the growing peptide chain enhances the accessibility of the N-terminus for the next coupling step, leading to higher yields and purity.[3]
Q3: What are pseudoproline dipeptides and in which situations should they be utilized?
Pseudoproline dipeptides are derivatives of serine or threonine where the side-chain hydroxyl group is cyclized with the backbone amide nitrogen, forming an oxazolidine ring. This structure mimics the kink-inducing properties of proline. They are introduced during synthesis and the native serine or threonine residue is regenerated during the final trifluoroacetic acid (TFA) cleavage.[3] It is recommended to incorporate a pseudoproline dipeptide for approximately every sixth residue in a long peptide sequence, especially in regions known to be prone to aggregation.[3] Their use is particularly beneficial in sequences containing amino acids that favor the formation of intra-chain hydrogen bonds, such as Gln, Ser, and Thr.[3]
Q4: Which coupling reagents are most effective for long peptide synthesis, especially when using dipeptides?
The choice of coupling reagent is critical for achieving high efficiency in each coupling step. For long peptide synthesis and the incorporation of sterically hindered residues or dipeptides, aminium/uronium-based reagents like HBTU, HATU, and HCTU are highly effective due to their high reactivity and ability to suppress racemization.[3][7] Phosphonium-based reagents such as PyBOP and PyAOP are also excellent choices.[3] When using these reagents with pseudoproline dipeptides, a 5-fold excess of the activated dipeptide is generally sufficient to ensure complete coupling within about an hour.[3]
Q5: What general strategies can be employed to minimize peptide aggregation during synthesis?
Minimizing aggregation is crucial for the successful synthesis of long peptides. Several strategies can be employed:
-
Solvent Choice: While DMF is a standard solvent, NMP can be a better choice for hydrophobic sequences due to its superior solvating properties.[4] In some cases, using a "magic mixture" of DCM/DMF/NMP (1:1:1) with additives can be effective.[3]
-
Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can help disrupt secondary structures.[3]
-
Elevated Temperature: Increasing the reaction temperature can sometimes improve coupling efficiency, but it should be done cautiously as it can also increase the risk of side reactions.[1][8]
-
Backbone Protection: Besides pseudoprolines, other backbone protection strategies like the incorporation of Dmb- or Hmb-protected amino acids can also prevent aggregation.[3]
-
Microwave-Assisted Synthesis: The use of microwave energy can accelerate coupling reactions and help to reduce aggregation.[6]
Q6: What are the most common side reactions in long peptide synthesis and how can they be prevented?
Several side reactions can occur during solid-phase peptide synthesis, leading to impurities that are often difficult to remove.[9][10] Key side reactions include:
-
Diketopiperazine Formation: This occurs at the dipeptide stage, especially with a C-terminal proline, and can lead to cleavage of the peptide from the resin.[11][12] Using 2-chlorotrityl chloride resin can mitigate this issue due to its steric bulk.[11]
-
Aspartimide Formation: This is a common side reaction involving aspartic acid, particularly when it is followed by residues like glycine, asparagine, or serine.[11][12] The addition of HOBt to the piperidine deprotection solution can reduce its occurrence.[11]
-
Racemization: The loss of chiral integrity of an amino acid can occur during activation.[9] Using coupling reagents with additives like HOBt or HOAt can suppress racemization.[13]
-
Guanidinylation: The N-terminus of the peptide can be irreversibly capped by a guanidine group from uronium/aminium coupling reagents.[11] This can be avoided by pre-activating the amino acid before adding it to the resin.[11]
Troubleshooting Guide
Problem: Low Final Peptide Yield
Q: My final peptide yield after cleavage and purification is significantly lower than expected. What are the likely causes and how can I improve it?
A: Low final yield in long peptide synthesis is a common issue that can stem from several factors throughout the synthesis process. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Deprotection | Ensure complete Fmoc-removal by extending the deprotection time or performing a second deprotection step. Real-time UV monitoring of the Fmoc adduct can confirm complete deprotection.[1][8] |
| Inefficient Coupling | For difficult couplings, consider double coupling, increasing the coupling time, or using a more potent coupling reagent like HATU or HCTU.[1][14] Also, increasing the concentration of the amino acid and coupling reagent can drive the reaction to completion.[14] |
| Peptide Aggregation | If you observe resin shrinking, it is a strong indicator of aggregation.[3] Implement strategies to disrupt secondary structures, such as incorporating pseudoproline dipeptides, using chaotropic salts, or switching to a more effective solvent like NMP.[3][4] |
| Side Reactions | The accumulation of side reactions can significantly reduce the yield of the target peptide. Analyze your crude product by mass spectrometry to identify common side products and then implement specific preventative measures as detailed in the FAQs and the side reaction troubleshooting section below. |
| Cleavage Issues | Incomplete cleavage from the resin or degradation of the peptide during cleavage can lead to low yield. Optimize your cleavage cocktail and conditions based on the peptide sequence and protecting groups used. |
Problem: Incomplete or Failed Coupling Reactions
Q: My in-process monitoring (e.g., Kaiser test, TNBS test) indicates an incomplete coupling reaction. What steps should I take?
A: An incomplete coupling reaction needs to be addressed immediately to avoid the accumulation of deletion sequences.
Immediate Actions:
-
Recouple: The most straightforward solution is to repeat the coupling step with fresh reagents. This is often referred to as "double coupling."[1][14]
-
Extend Reaction Time: For sluggish reactions, simply extending the coupling time can be effective.[3]
-
Change Coupling Reagent: If a standard coupling reagent is failing, switch to a more powerful one. For example, if you are using DIC/HOBt, consider switching to HBTU or HATU.[3]
-
Increase Temperature: Carefully increasing the reaction temperature can enhance the reaction rate.[1][8]
-
Capping: If recoupling is unsuccessful, it is crucial to cap the unreacted N-termini to prevent the formation of deletion peptides.[1] This is typically done using acetic anhydride. Capping simplifies the final purification by ensuring that the major impurities are truncated peptides rather than single amino acid deletions, which can be difficult to separate from the desired product.
Problem: Peptide Aggregation on Resin
Q: I've noticed my resin bed volume has decreased, and I suspect on-resin peptide aggregation. What are the best strategies to overcome this?
A: Resin shrinking is a classic sign of peptide aggregation, which can severely impact synthesis efficiency.
Strategies to Mitigate Aggregation:
-
Incorporate Structure-Breaking Dipeptides: The most effective strategy is the proactive incorporation of pseudoproline dipeptides at regular intervals (e.g., every 6-8 residues) within the problematic sequence.[3]
-
Modify Synthesis Conditions:
-
Resin Choice: For highly hydrophobic peptides, PEG-based resins can improve solvation and reduce aggregation compared to traditional polystyrene resins.[4]
Problem: Identification and Prevention of Side Products
Q: My mass spectrometry data shows several unexpected peaks. How can I identify common side products and prevent their formation in future syntheses?
A: Identifying the mass of the side products is the first step in diagnosing the underlying side reaction.
Common Side Reactions and Prevention:
| Side Reaction | Mass Change | Likely Cause | Prevention Strategy |
| Diketopiperazine Formation | Cleavage of dipeptide from resin | N-terminal attack on the ester linkage, common with Proline in the second position.[11][12] | Use 2-chlorotrityl chloride resin.[11] Incorporate the first two amino acids as a dipeptide.[12] |
| Aspartimide Formation | 0 (isomerization) or +piperidine | Base-catalyzed cyclization of Asp residues, especially Asp-Gly or Asp-Ser sequences.[11][12] | Add HOBt to the piperidine deprotection solution.[11] Use pseudoproline dipeptides to protect the backbone.[11] |
| Deletion Sequence | - mass of one amino acid | Incomplete coupling or deprotection. | Optimize coupling and deprotection steps; use capping if necessary.[1] |
| Guanidinylation | +41 Da | Reaction of the N-terminus with uronium/aminium coupling reagents.[11] | Pre-activate the amino acid before addition to the resin.[11] |
| Racemization | 0 (isomers) | Over-activation of the amino acid.[9] | Use racemization-suppressing additives like HOBt or HOAt with carbodiimide coupling.[13] |
| Oxidation of Methionine | +16 Da | Exposure to oxidizing agents.[12] | Can be reversed by treatment with ammonium iodide and dimethyl sulfide.[12] |
Experimental Protocols
Protocol 1: Standard Coupling of a Pseudoproline Dipeptide
This protocol outlines the manual coupling of a pseudoproline dipeptide on a solid-phase peptide synthesizer.
Materials:
-
Fmoc-deprotected peptide-resin
-
Pseudoproline dipeptide (5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HATU, HBTU) (5 equivalents)
-
Diisopropylethylamine (DIPEA) (10 equivalents)
-
DMF or NMP
Procedure:
-
Prepare the Dipeptide Solution: In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.
-
Activate the Dipeptide: Add DIPEA to the dipeptide solution and mix thoroughly.
-
Couple to Resin: Immediately add the activated dipeptide solution to the vessel containing the Fmoc-deprotected peptide-resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.[3]
-
Monitoring: Check for completion of the coupling reaction using a qualitative test such as the TNBS test. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.[3]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF or NMP to remove excess reagents.
Protocol 2: Difficult Coupling Protocol
This protocol provides a set of steps to address a coupling reaction that has proven to be difficult with standard protocols.
Procedure:
-
Initial Coupling: Perform the initial coupling using a high-potency coupling reagent like HATU for an extended period (e.g., 2 hours).
-
Monitor: Check for reaction completion with the Kaiser or TNBS test.
-
If Incomplete - Recouple: If the test is positive (indicating free amines), drain the reaction vessel and perform a second coupling with a freshly prepared solution of activated amino acid for another 1-2 hours.
-
If Still Incomplete - Capping: If the coupling remains incomplete after the second attempt, it is critical to cap the unreacted amines.
-
Wash the resin with DMF.
-
Add a solution of 10% acetic anhydride and 1% DIPEA in DMF to the resin.
-
Agitate for 30 minutes.
-
Wash the resin thoroughly with DMF and then DCM before proceeding to the next deprotection step.[1]
-
Data Summaries
Table 1: Comparison of Common Coupling Reagents in SPPS
| Coupling Reagent | Class | Advantages | Considerations |
| HBTU/HCTU | Aminium/Uronium | Fast reaction rates, low racemization.[3][7] | Can cause guanidinylation of the N-terminus if not pre-activated.[11] |
| HATU | Aminium/Uronium | Highly efficient, particularly for sterically hindered couplings.[3][7] | More expensive than HBTU/HCTU. |
| PyBOP | Phosphonium | Effective for difficult couplings, low racemization.[3] | Byproducts can be difficult to remove. |
| DIC/HOBt | Carbodiimide/Additive | Cost-effective, good for standard couplings. | Slower reaction rates than aminium/uronium reagents; risk of racemization without additive.[13] |
Table 2: Strategies to Minimize Common Side Reactions
| Side Reaction | Primary Prevention Strategy | Secondary Measures |
| Diketopiperazine Formation | Use 2-chlorotrityl chloride resin for sequences with C-terminal Pro.[11] | Couple the first two amino acids as a dipeptide.[12] |
| Aspartimide Formation | Add HOBt (1-2%) to the piperidine deprotection solution.[11] | Use pseudoproline dipeptides at Asp-Xxx junctions.[11] |
| Racemization | Use aminium/uronium or phosphonium-based coupling reagents.[3] | When using carbodiimides, always include an additive like HOBt or HOAt.[13] |
| Guanidinylation | Pre-activate the amino acid with the coupling reagent before adding to the resin.[11] | Use a stoichiometric amount of coupling reagent.[11] |
Visual Guides
Caption: Decision workflow for incorporating pseudoproline dipeptides.
Caption: Pathway of aspartimide formation during SPPS.
Caption: Experimental workflow for a difficult coupling reaction.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. biotage.com [biotage.com]
- 5. biochemistry - Why is solid phase peptide synthesis limited to 70 amino acids? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 8. occamdesign.com [occamdesign.com]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. Bot Detection [iris-biotech.de]
- 13. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 14. biotage.com [biotage.com]
Compatibility of Boc-Ser(Ala-Fmoc)-OH with different resins
Technical Support Center: Boc-Ser(Ala-Fmoc)-OH
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the use and compatibility of this versatile building block in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a pseudoproline dipeptide derivative used as a specialized building block in peptide synthesis.[1] Its primary application is to introduce a serine residue into a peptide chain where the serine side chain is pre-modified with an Fmoc-protected alanine. This structure is strategically designed for creating branched, cyclic, or otherwise modified peptides by leveraging its orthogonal protecting groups.[1][2]
Q2: What is the purpose of having both a Boc and an Fmoc protecting group on the same molecule?
The presence of both a Boc (tert-butyloxycarbonyl) and an Fmoc (9-fluorenylmethyloxycarbonyl) group exemplifies an orthogonal protection strategy.[3] These groups are removed under different chemical conditions:
-
Boc group: Labile to moderate-to-strong acids (e.g., Trifluoroacetic acid - TFA).[4]
-
Fmoc group: Labile to bases (e.g., Piperidine).[4]
This orthogonality allows for the selective deprotection of either the main peptide N-terminus (if the synthesis follows the Fmoc strategy for the rest of the chain) or the alanine N-terminus on the serine side chain without affecting the other protecting group.[2] This is crucial for complex synthetic routes, such as on-resin side-chain modification or cyclization.
Q3: Is this compound intended for Boc-SPPS or Fmoc-SPPS?
This building block is primarily designed for incorporation into a peptide chain using the Fmoc solid-phase peptide synthesis (SPPS) strategy. While the serine itself has a Boc group, it is typically used as a specific unit within a longer peptide being assembled using Fmoc-protected amino acids on an acid-sensitive resin (like Wang or 2-Chlorotrityl). After the main peptide backbone is synthesized, the side-chain Fmoc group can be selectively removed on-resin to expose the alanine's amino group for further derivatization.
Resin Compatibility and Strategy Guide
The choice of resin is critical and depends on the overall synthetic goal, particularly the desired C-terminal functionality (acid or amide) and the cleavage strategy.
| Resin Type | Primary SPPS Strategy | Compatibility with this compound | Cleavage Conditions | Recommended Use Case & Remarks |
| Wang Resin | Fmoc | High | TFA-based cocktail (e.g., 95% TFA)[5] | Ideal for synthesizing peptides with a C-terminal carboxylic acid. The acid-labile linker is stable to the basic conditions required for Fmoc group removal during chain elongation. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Fmoc | High | Very mild acid (e.g., 1% TFA in DCM)[5][6] | Excellent for producing fully protected peptide fragments. The extreme acid sensitivity allows the peptide to be cleaved while keeping acid-labile side-chain protecting groups (like Boc, tBu) intact.[7][8] |
| Rink Amide Resin | Fmoc | High | TFA-based cocktail (e.g., 95% TFA)[5] | The standard choice for synthesizing peptides with a C-terminal amide. The linker is stable to the piperidine used for Fmoc deprotection. |
| Merrifield / PAM Resin | Boc | Low / Not Recommended | Strong acid (e.g., HF)[9] | Incompatible. The repetitive acid deprotection steps (TFA) in Boc-SPPS would prematurely cleave the Boc group on the serine. Furthermore, the final harsh HF cleavage is generally avoided in modern peptide synthesis in favor of milder TFA-cleavable linkers.[4][9] |
Troubleshooting Guide
Q4: I am observing low coupling efficiency when adding this compound to my peptide chain. What can I do?
-
Issue: Low coupling efficiency can be due to the steric bulk of the pseudoproline derivative.
-
Solution:
-
Extend Coupling Time: Increase the reaction time from the standard 60 minutes to 2-4 hours to ensure the reaction goes to completion.
-
Use a Stronger Coupling Reagent: Standard activators like HBTU/DIPEA may be insufficient. Switch to a more potent reagent such as HATU or PyBOP, which are known to be effective for sterically hindered amino acids.[10]
-
Perform a Double Coupling: After the initial coupling reaction, filter and wash the resin, then repeat the coupling step with a fresh solution of the amino acid and coupling reagents.
-
Increase Temperature: Performing the coupling at a slightly elevated temperature (e.g., 45°C) can improve reaction kinetics.[7]
-
Q5: During the removal of the side-chain Fmoc group with piperidine, my peptide is partially cleaving from the 2-CTC resin. How can I prevent this?
-
Issue: Although 2-CTC resin is primarily acid-labile, prolonged exposure to strong bases or specific peptide sequences can sometimes lead to minor cleavage.
-
Solution:
-
Reduce Exposure Time: Minimize the piperidine treatment to the shortest time required for complete Fmoc removal. Monitor the deprotection carefully (e.g., using a UV detector to track the fluorenyl adduct).
-
Use a Milder Base: Consider using 2% DBU with 2% piperidine in DMF, which can sometimes be faster and require shorter exposure times than 20% piperidine alone.
-
Switch Resins: If the problem persists and protected fragment cleavage is not required, switch to a slightly more stable acid-labile resin like Wang resin for the synthesis.
-
Q6: I see a small amount of a +72 Da impurity in my final peptide. What is the likely cause?
-
Issue: A mass increase of 72 Da can correspond to the addition of a tert-butyl group, a common side reaction during TFA cleavage.
-
Solution:
-
Use Effective Scavengers: This side reaction occurs when reactive tert-butyl cations, generated from the cleavage of Boc or other tBu-based protecting groups, alkylate nucleophilic residues like Tryptophan or Tyrosine.[11]
-
Optimize Cleavage Cocktail: Ensure your TFA cleavage cocktail contains appropriate scavengers. A standard and effective mixture for most peptides is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) . For peptides containing cysteine or methionine, adding a thiol scavenger like 1,2-ethanedithiol (EDT) is recommended.[5][12]
-
Experimental Protocols
Protocol 1: Standard Coupling of this compound in Fmoc-SPPS
This protocol assumes a 0.1 mmol scale synthesis on a pre-loaded Wang resin.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in Dimethylformamide (DMF) for 30 minutes. Drain the DMF.
-
Activation Mixture Preparation:
-
In a separate vessel, dissolve this compound (0.25 mmol, 2.5 eq).
-
Add HATU (0.24 mmol, 2.4 eq) and HOBt (0.25 mmol, 2.5 eq).
-
Add DMF to dissolve the components completely.
-
Add N,N-Diisopropylethylamine (DIPEA) (0.5 mmol, 5.0 eq) to the mixture and allow it to pre-activate for 5 minutes.
-
-
Coupling Reaction: Add the activation mixture to the resin. Agitate at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), continue coupling for another 1-2 hours or perform a double coupling.
-
Washing: Once coupling is complete, drain the reaction vessel and wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of 20% acetic anhydride in DMF for 10 minutes.[7]
Protocol 2: On-Resin Orthogonal Deprotection of the Side-Chain Fmoc Group
This protocol is performed after the main peptide chain has been fully assembled.
-
Resin Preparation: Wash the fully assembled peptide-resin with DMF (5x) to remove residual DCM or other solvents.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[7]
-
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all traces of piperidine. The resin now contains a free primary amine on the alanine side chain, ready for modification.
Protocol 3: Final Cleavage and Deprotection from Wang Resin
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen for 30 minutes.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a standard peptide, use Reagent R: TFA/Thioanisole/EDT/Anisole (90:5:3:2) . For 100 mg of resin, prepare 2 mL of the cocktail.[12] CAUTION: Always prepare and use TFA cocktails in a well-ventilated fume hood.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry resin.
-
Agitate at room temperature for 2-3 hours.[11]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate into a centrifuge tube containing cold diethyl ether (10x the volume of the filtrate).
-
A white precipitate of the crude peptide should form immediately.
-
Rinse the resin with a small amount of fresh TFA and add it to the ether to maximize yield.
-
-
Isolation: Centrifuge the tube to pellet the peptide. Decant the ether, wash the pellet with fresh cold ether, and centrifuge again. Dry the final peptide pellet under vacuum.
Visualizations
Caption: Orthogonal protection scheme of this compound.
Caption: Workflow for side-chain modification using this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. biosynth.com [biosynth.com]
- 4. Bot Detection [iris-biotech.de]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Coupling of General Amino Acids [bio-protocol.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Bot Detection [iris-biotech.de]
Dealing with solubility issues of Boc-Ser(Ala-Fmoc)-OH during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Ser(Ala-Fmoc)-OH, focusing on common solubility and synthesis challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and storage recommendations for this compound?
A1: this compound is typically a white to off-white powder.[1] For optimal stability, it should be stored at or below -10°C.[1]
Q2: I am having trouble dissolving this compound. Which solvents are recommended?
A2: Due to the presence of both the bulky, hydrophobic Boc and Fmoc protecting groups, this compound can exhibit limited solubility. The recommended starting solvents are highly polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO). Dichloromethane (DCM) can also be used, but solubility may be lower. For particularly difficult cases, a mixture of solvents, such as DMF/DCM, may improve solubility.
Q3: My this compound is not dissolving even in DMF. What can I do?
A3: If solubility remains an issue, you can try the following troubleshooting steps:
-
Gentle Warming: Warm the solvent mixture gently (e.g., to 30-40°C) while stirring. Avoid excessive heat, as it may risk epimerization or degradation.
-
Sonication: Use an ultrasonic bath to aid dissolution.
-
Co-solvents: The addition of a small amount of a chaotropic agent or a different co-solvent might disrupt intermolecular hydrogen bonding that can lead to aggregation.
Q4: What are the potential causes of poor solubility or aggregation of this compound during synthesis?
A4: Poor solubility and aggregation are common challenges in peptide synthesis, especially with protected dipeptides. Potential causes include:
-
Intermolecular Hydrogen Bonding: The protected amino and carboxyl groups, as well as the side chains, can form hydrogen bonds between molecules, leading to self-assembly and aggregation.
-
Hydrophobic Interactions: The Boc and Fmoc protecting groups are large and hydrophobic, which can contribute to aggregation in less polar solvents.
-
Secondary Structure Formation: Although short, the dipeptide can adopt conformations that favor aggregation.
Q5: Which coupling reagents are suitable for this compound?
A5: Standard coupling reagents can be effective. Common choices include:
-
Carbodiimides: Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) is a widely used and cost-effective option.
-
Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are highly efficient and can be beneficial for hindered couplings.[2][3]
-
Uronium Salts: HBTU and TBTU are also popular and effective coupling reagents.[3]
Troubleshooting Guide
Issue: Incomplete Dissolution of this compound
This is a common first hurdle. The following flowchart outlines a systematic approach to addressing this issue.
Caption: Troubleshooting workflow for dissolving this compound.
Data Presentation
Estimated Solubility of this compound in Common Solvents
Disclaimer: The following data are estimations based on the chemical structure and typical behavior of similar protected dipeptides. Actual solubility may vary depending on the specific batch, purity, and experimental conditions.
| Solvent | Abbreviation | Estimated Solubility | Notes |
| N,N-Dimethylformamide | DMF | Moderate | The most common and generally effective solvent. |
| N-Methyl-2-pyrrolidone | NMP | Moderate | Similar to DMF, can be a good alternative. |
| Dimethyl sulfoxide | DMSO | Moderate | Another good option, particularly if aggregation is suspected due to its strong H-bond disrupting properties. |
| Dichloromethane | DCM | Low | Can be used, but solubility is expected to be lower than in more polar aprotic solvents. |
| Tetrahydrofuran | THF | Low | Generally not recommended as a primary solvent for this compound. |
| Acetonitrile | ACN | Low | Not a primary choice for dissolving this dipeptide. |
Experimental Protocols
Protocol 1: Standard Coupling using DIC/HOBt
This protocol is a standard and cost-effective method for coupling this compound.
-
Resin Preparation: Swell the resin (e.g., 2-chlorotrityl chloride resin for protected fragment synthesis) in DCM for 30 minutes, followed by washing with DMF (3 x resin volume).
-
Fmoc-Deprotection (if applicable): If coupling to a resin with an Fmoc-protected amine, treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.
-
Activation and Coupling: a. In a separate vessel, dissolve this compound (2 equivalents relative to resin substitution) in a minimal amount of DMF. If solubility is an issue, refer to the troubleshooting guide above. b. Add HOBt (2 equivalents) to the dipeptide solution and stir until dissolved. c. Add DIC (2 equivalents) to the mixture and allow it to pre-activate for 5-10 minutes at room temperature. d. Add the activated dipeptide solution to the resin. e. Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring the Coupling: Monitor the reaction progress using a qualitative test such as the Kaiser test or chloranil test. If the test is positive (indicating incomplete coupling), allow the reaction to proceed for a longer duration or consider a recoupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (2x) before drying under vacuum.
Protocol 2: Enhanced Coupling for Difficult Sequences using PyBOP
This protocol is recommended if the standard DIC/HOBt coupling is slow or incomplete.
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Activation and Coupling: a. Dissolve this compound (2 equivalents) and HOBt (2 equivalents, optional but recommended to suppress racemization) in DMF. b. Add PyBOP (2 equivalents) to the solution. c. Add N,N-Diisopropylethylamine (DIPEA) (4 equivalents) to the mixture. d. Immediately add the activation mixture to the resin. e. Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.
Visualizations
Chemical Structure and Potential Aggregation
The structure of this compound, with its bulky protecting groups, predisposes it to aggregation through intermolecular interactions.
Caption: Intermolecular interactions leading to aggregation.
References
Validation & Comparative
A Comparative Guide to Pseudoproline Dipeptides in Solid-Phase Peptide Synthesis: Spotlight on Boc-Ser(Ala-Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, particularly the assembly of long and complex sequences, peptide chain aggregation remains a significant hurdle. This phenomenon can lead to poor coupling efficiencies, low yields, and difficult purification, thereby impeding the progress of vital research and drug development. Pseudoproline dipeptides have emerged as a powerful tool to mitigate these challenges. This guide provides a comprehensive comparison of pseudoproline dipeptides, with a special focus on the unique characteristics of Boc-Ser(Ala-Fmoc)-OH in relation to the more commonly used Fmoc-protected counterparts.
Introduction to Pseudoproline Dipeptides
Pseudoproline dipeptides are synthetically modified building blocks derived from serine (Ser), threonine (Thr), or cysteine (Cys).[1] In these dipeptides, the side-chain hydroxyl or thiol group of Ser, Thr, or Cys is cyclized onto the backbone amide nitrogen, forming a temporary oxazolidine or thiazolidine ring.[1] This five-membered ring structure introduces a "kink" into the peptide backbone, mimicking the conformational effect of a proline residue.[1][2] This structural disruption is the key to their function: preventing the formation of inter-chain hydrogen bonds that lead to the β-sheet structures responsible for aggregation.[1][3]
The use of pseudoproline dipeptides, first described by Mutter and coworkers, has been shown to significantly enhance the synthesis of "difficult" peptides by improving solvation of the growing peptide chain, leading to higher crude peptide purity and overall yield.[1][2]
The Role of Protecting Groups: Boc vs. Fmoc in Pseudoproline Dipeptides
The choice of Nα-protecting group strategy—tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc)—is fundamental in Solid-Phase Peptide Synthesis (SPPS).[4][5] The vast majority of commercially available and literature-documented pseudoproline dipeptides are Fmoc-protected (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) for seamless integration into the widely used Fmoc/tBu synthesis strategy.[1][4]
This compound presents a unique case with its mixed protection scheme. The Boc group protects the N-terminus of the dipeptide, while the Fmoc group is attached to the side chain of the incorporated alanine. This suggests its primary application is within the Boc-SPPS framework.
Key Distinctions:
-
Fmoc-SPPS: Employs a base-labile Fmoc group for Nα-protection, which is removed by a base like piperidine, and acid-labile side-chain protecting groups (e.g., tBu, Trt), which are removed in the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[4][6] This strategy is considered milder and is advantageous for the synthesis of modified peptides.[6]
-
Boc-SPPS: Utilizes an acid-labile Boc group for Nα-protection, removed by a milder acid (like TFA), while side-chain protecting groups and resin linkage are cleaved by a stronger acid such as hydrofluoric acid (HF).[5][7] Boc chemistry is often favored for highly hydrophobic and aggregation-prone sequences, as the protonation of the N-terminus after each deprotection step can help to reduce aggregation.[7]
The application of This compound would therefore be in a Boc-SPPS workflow, where the Boc group is removed at each cycle to elongate the peptide chain. The Fmoc-protected alanine within this dipeptide would likely serve as a point for orthogonal side-chain modification after the completion of the main peptide sequence.
Performance Comparison of Pseudoproline Dipeptides
While direct head-to-head quantitative data for this compound is not extensively published, the performance of Fmoc-protected pseudoproline dipeptides in the synthesis of notoriously difficult peptides is well-documented. These case studies serve as a benchmark for the expected improvements when employing pseudoproline dipeptides.
Case Study 1: Synthesis of Human Amylin (hAmylin or hIAPP)
Human Amylin is a 37-residue peptide highly prone to aggregation, making its synthesis by standard Fmoc-SPPS extremely challenging.[8][9]
| Synthesis Strategy | Outcome | Reference |
| Standard Fmoc-SPPS | Only traces of the desired product were obtained. | [9] |
| Fmoc-SPPS with Pseudoproline Dipeptides | High yield of the desired product. The crude material was pure enough for subsequent disulfide bond formation. | [8][9] |
| Microwave-assisted Fmoc-SPPS with a single Pseudoproline | Efficient synthesis delivering non-oxidized amylin in high yield. | [10] |
Case Study 2: Synthesis of RANTES
RANTES is a 68-amino acid chemokine with a high propensity to aggregate.
| Synthesis Strategy | Outcome | Reference |
| Standard SPPS on Polystyrene Resin | Synthesis failed. | [11] |
| SPPS with Pseudoproline Dipeptides on Polystyrene Resin | Improved synthesis, but still did not yield the target peptide. | [11] |
| SPPS with Pseudoproline Dipeptides on ChemMatrix® Resin | Successful synthesis of the target peptide. | [11] |
These studies underscore the critical role of pseudoproline dipeptides in enabling the synthesis of peptides that would otherwise be inaccessible. The choice of resin and other synthesis parameters also plays a synergistic role in achieving success.
Experimental Protocols
Below is a representative protocol for manual solid-phase peptide synthesis using an Fmoc-protected pseudoproline dipeptide. The protocol for a Boc-protected pseudoproline would follow the general principles of Boc-SPPS.
Manual Fmoc-SPPS Protocol for a Difficult Sequence
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 1 hour in a reaction vessel.[12]
2. Fmoc Deprotection:
-
Drain the solvent.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).[13]
3. Amino Acid Coupling (Standard Amino Acid):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent such as HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).[12]
-
Wash the resin with DMF (5-7 times).
4. Pseudoproline Dipeptide Coupling:
-
Dissolve the Fmoc-pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) (1.5-3 equivalents) and a coupling agent (e.g., HATU, 1.5-3 equivalents) in DMF.
-
Add DIPEA (3-6 equivalents).
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Allow the coupling to proceed for 2-4 hours, or overnight if necessary, due to the steric hindrance of the pseudoproline moiety.[3]
-
Wash the resin thoroughly with DMF (5-7 times).
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each amino acid in the sequence.
6. Cleavage and Final Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.
-
Agitate for 2-4 hours at room temperature. This step also cleaves the oxazolidine ring of the pseudoproline, reverting it to the native serine or threonine residue.[1][14]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
7. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.[15]
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of aggregation prevention by pseudoproline dipeptides.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Conclusion
Pseudoproline dipeptides are indispensable tools for overcoming aggregation in solid-phase peptide synthesis, enabling the creation of complex and "difficult" peptides. While the majority of applications utilize Fmoc-protected dipeptides within an Fmoc-SPPS framework, the existence of This compound suggests a valuable, albeit more specialized, role within Boc-SPPS. The choice between these strategies will depend on the specific peptide sequence, the presence of other modifications, and the overall synthetic goal. The experimental data from challenging syntheses like that of human amylin clearly demonstrate that the incorporation of pseudoproline dipeptides can be the deciding factor between a failed synthesis and a successful one, leading to higher yields and purer products. Researchers and drug development professionals should consider the strategic incorporation of these powerful building blocks to enhance the efficiency and success rate of their peptide synthesis endeavors.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. Bot Detection [iris-biotech.de]
- 4. Bot Detection [iris-biotech.de]
- 5. bachem.com [bachem.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Fast Fmoc synthesis of hAmylin1-37 with pseudoproline assisted on-resin disulfide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. wernerlab.weebly.com [wernerlab.weebly.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. peptide.com [peptide.com]
- 15. rsc.org [rsc.org]
A Comparative Guide to Strategies for Synthesizing Difficult Peptide Sequences: The Role of Boc-Ser(Ala-Fmoc)-OH
The chemical synthesis of peptides, a cornerstone of drug discovery and biomedical research, faces a significant hurdle when dealing with "difficult sequences." These sequences, often rich in hydrophobic or β-sheet-forming residues, are prone to aggregation during solid-phase peptide synthesis (SPPS). This aggregation can lead to incomplete reactions, low yields, and challenging purifications. To address this, several chemical strategies have been developed to disrupt these problematic secondary structures. This guide provides a comparative overview of a key modern strategy, the O-acyl isopeptide method using building blocks like Boc-Ser(Ala-Fmoc)-OH , versus established alternatives such as pseudoproline dipeptides and backbone amide protection with Hmb.
The Challenge of Difficult Sequences
During SPPS, the growing peptide chain is covalently attached to a solid support. In difficult sequences, multiple peptide chains on the resin can interact with each other through hydrogen bonds, forming insoluble, aggregated β-sheet structures. This process physically blocks reagents from accessing the reactive N-terminus of the peptide, hindering both the removal of the Fmoc protecting group and the coupling of the next amino acid. The result is a crude product containing a high percentage of deletion and truncated sequences, which are often difficult to separate from the desired full-length peptide.
The O-Acyl Isopeptide Strategy: Utilizing this compound
The use of this compound is a prime example of the O-acyl isopeptide (or depsipeptide) method. This strategy involves the temporary replacement of a native amide bond in the peptide backbone with an ester bond. This modification disrupts the regular hydrogen-bonding pattern required for β-sheet formation, thereby preventing on-resin aggregation.
Mechanism of Action:
-
Incorporation: The O-acyl isodipeptide unit, this compound, is incorporated into the peptide sequence at a strategic location, typically before a hydrophobic or aggregation-prone stretch. This creates a depsipeptide, where the amino acid (Alanine in this case) is linked to the serine side-chain hydroxyl group via an ester bond.
-
Synthesis and Purification: The synthesis proceeds with the ester linkage in place. This structural "kink" prevents aggregation, leading to higher efficiency in subsequent coupling and deprotection steps. A major advantage is that the final cleaved product is the depsipeptide itself, which is often more soluble than the native peptide, greatly simplifying HPLC purification.[1]
-
O-to-N Acyl Migration: After the depsipeptide is purified, it is dissolved in a neutral to slightly basic buffer (pH 7.4–8.5). This triggers a spontaneous and rapid intramolecular O-to-N acyl migration, which converts the ester bond back to the native amide bond, yielding the final, desired peptide with high purity.[2][3]
Alternative Strategies for Difficult Sequences
Pseudoproline dipeptides are one of the most widely used and effective tools for disrupting aggregation. These building blocks are dipeptides where a serine or threonine residue is reversibly protected as a TFA-labile oxazolidine ring.[4]
Mechanism of Action:
The proline-like ring structure of the oxazolidine forces a "kink" in the peptide backbone by favoring a cis-amide bond conformation.[5] This disruption of the typical trans geometry effectively breaks up the formation of β-sheet secondary structures. Unlike the O-acyl isopeptide method, the pseudoproline ring is cleaved during the final TFA cleavage from the resin, directly yielding the native peptide.[4][5]
Another approach involves protecting the backbone itself. The 2-hydroxy-4-methoxybenzyl (Hmb) group is attached to the nitrogen atom of a backbone amide bond.
Mechanism of Action:
The bulky Hmb group acts as a steric shield, physically preventing the close association of peptide chains and blocking the hydrogen bonds necessary for aggregation. This protection is stable throughout the Fmoc-SPPS and is removed during the final TFA cleavage. While effective at preventing aggregation, a notable drawback is that the coupling of the amino acid immediately following the Hmb-protected residue can be slow and incomplete due to steric hindrance.
Comparative Performance: Experimental Data
Direct, quantitative comparison is essential for selecting the appropriate strategy. While conditions vary, studies on notoriously difficult sequences provide valuable insights.
Model Peptide: Asn(15) analog of FBP28WW Domain This peptide is known to form stable β-sheets and is impossible to synthesize using standard Fmoc chemistry. A comparative study demonstrated the effectiveness of both O-acyl isopeptide and pseudoproline strategies.
| Strategy Used | Crude Purity (HPLC) | Isolated Yield | Reference |
| Standard Fmoc SPPS | Failed Synthesis | 0% | |
| O-Acyl Isopeptide | Comparable to Pseudoproline | Comparable to Pseudoproline | |
| Pseudoproline Dipeptides | Successful Synthesis | Successful Synthesis |
The study concluded that both methods were highly effective and produced the target peptide in comparable purities and yields, representing a dramatic improvement over the standard failed synthesis.
Model Peptide: Generic "Difficult" Sequence A separate study compared the effectiveness of Hmb backbone protection against pseudoproline dipeptides.
| Strategy Used | Crude Purity (HPLC) | Key Finding | Reference |
| Hmb Backbone Protection | Substantial Improvement | Slow/incomplete coupling onto the Hmb-protected residue | |
| Pseudoproline Dipeptides | Superior to Hmb | More efficient and complete couplings |
This study found that while both methods improved the synthesis, pseudoproline incorporation was superior due to more efficient coupling steps compared to the sterically hindered Hmb-protected residue.
Summary of Strategies
| Feature | O-Acyl Isopeptide (this compound) | Pseudoproline Dipeptides | Hmb Backbone Protection |
| Mechanism | Temporary ester bond in backbone | Reversible oxazolidine ring forces cis-amide | Steric protection of backbone amide |
| Product after Cleavage | Depsipeptide (requires further step) | Native Peptide | Native Peptide |
| Key Advantage | Purified intermediate is highly soluble | High efficiency; direct formation of native peptide | Effective at preventing aggregation |
| Key Disadvantage | Requires post-purification conversion step | Limited to Ser, Thr, Cys residues | Can cause slow/incomplete coupling onto the protected residue |
| Overall Efficiency | High; comparable to pseudoproline | Very high; often considered the gold standard | Good, but potentially lower yields due to coupling issues |
Experimental Protocols
Below is a representative protocol for the synthesis of a difficult peptide using an O-acyl isodipeptide unit, based on the synthesis of Aβ(1-42).[3]
1. Peptide Synthesis (Automated Synthesizer)
-
Resin: Rink Amide resin (or other suitable resin for C-terminal amide).
-
Scale: 0.1 mmol.
-
Chemistry: Fmoc/tBu strategy.
-
Deprotection: 20% piperidine in NMP (3 x 3 min).
-
Standard Coupling: 5 equivalents (eq.) of Fmoc-amino acid, 5 eq. HCTU, 10 eq. DIPEA in NMP for 60 min.
-
Isoacyl Dipeptide Coupling (Manual Step for Boc-Ser(Fmoc-Gly)-OH):
-
Dissolve Boc-Ser(Fmoc-Gly)-OH (4 eq.) and HOBt (4 eq.) in a 3:1 mixture of DCM/DMF.
-
Add DIPCDI (4.4 eq.) and pre-activate for 10 minutes.
-
Add the activated solution to the deprotected peptide-resin and couple for 2-4 hours. Note: Base-mediated coupling reagents (e.g., HCTU, HATU) should be avoided to prevent side reactions.[3]
-
-
Post-Coupling: Continue with automated synthesis for the remaining residues.
2. Cleavage and Deprotection
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).
-
Procedure: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation: Filter the resin and precipitate the crude depsipeptide in cold diethyl ether.
-
Recovery: Centrifuge, decant the ether, and dry the crude peptide pellet under vacuum.
3. Purification of the Depsipeptide
-
Column: Preparative C18 RP-HPLC column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A suitable linear gradient (e.g., 10-60% B over 40 minutes) to separate the depsipeptide from impurities.
-
Analysis: Collect fractions and analyze by analytical HPLC and Mass Spectrometry. Pool pure fractions and lyophilize.
4. O-to-N Acyl Migration (Conversion to Native Peptide)
-
Buffer: Ammonium bicarbonate (50 mM, pH 7.8) or similar buffer at pH 7.4-8.5.
-
Procedure: Dissolve the purified, lyophilized depsipeptide in the buffer.
-
Monitoring: Monitor the conversion by analytical RP-HPLC. The native peptide is typically more retentive (has a longer elution time) than the depsipeptide. The reaction is usually complete within minutes to a few hours.
-
Final Product: Once conversion is complete, lyophilize the solution to obtain the final, pure native peptide.
Conclusion
The synthesis of difficult peptides requires specialized tools that go beyond standard SPPS protocols. The O-acyl isopeptide strategy , exemplified by the use of This compound , offers a powerful and elegant solution. By temporarily inserting a backbone ester bond, it effectively mitigates on-resin aggregation and yields a more soluble depsipeptide intermediate that is easier to purify. While it requires an additional post-purification conversion step, its performance is comparable to that of pseudoproline dipeptides , which remain a highly effective alternative. Both backbone modification strategies appear to be more robust than Hmb protection , which can suffer from inefficient coupling steps. The choice of strategy will ultimately depend on the specific peptide sequence, the location of Ser/Thr residues, and the desired workflow for purification and handling. For researchers facing the synthesis of intractable peptides, the O-acyl isopeptide method is an indispensable tool in the modern peptide chemist's arsenal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Content Not Available [sigmaaldrich.com]
A Comparative Guide to the Characterization of Peptides Synthesized with Boc-Ser(Ala-Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Boc-Ser(Ala-Fmoc)-OH, a dipeptide building block utilized in solid-phase peptide synthesis (SPPS), against other common alternatives for introducing serine modifications. Due to a scarcity of published experimental data for this compound, this guide draws upon supplier specifications and established peptide synthesis protocols to offer a comprehensive overview for researchers.
Introduction to this compound
This compound is a pseudoproline dipeptide derivative that serves as a specialized building block in peptide synthesis.[1] Its unique structure, featuring orthogonal Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups, allows for selective deprotection and facilitates the synthesis of complex peptides.[1] This attribute is particularly valuable in the development of therapeutic peptides where precise amino acid sequences are critical for biological activity.[1] The compound is typically supplied as a white to off-white powder with a purity of ≥98% as determined by HPLC.[1]
The primary application of this compound is in overcoming aggregation issues during the synthesis of "difficult" peptide sequences. The incorporation of this dipeptide can disrupt secondary structures that hinder coupling reactions. The alanine residue is attached to the serine side chain, and after peptide assembly, this modification can be removed or further modified, offering a versatile tool for peptide chemists.
Comparison with Alternative Methods
The synthesis of peptides containing modified serine residues, particularly phosphoserine, is crucial for studying a wide array of biological processes, including signal transduction.[2] Researchers have several methods at their disposal, each with distinct advantages and disadvantages. Here, we compare the use of this compound with two common alternatives: direct incorporation of a phosphoserine analog and the use of a hydrolysis-stable phosphoserine mimic.
| Feature | This compound | Fmoc-Ser(PO(OBzl)OH)-OH | Fmoc-L-Pma(tBu)2-OH (Phosphono-analog) |
| Synthetic Strategy | Post-synthesis modification of the serine side chain after cleavage of the Ala-Fmoc group. | Direct incorporation of a protected phosphoserine residue during SPPS. | Direct incorporation of a non-hydrolyzable phosphoserine mimic during SPPS. |
| Key Advantage | Can help mitigate on-resin aggregation in difficult sequences. Versatile for introducing various modifications post-synthesis. | Direct and well-established method for synthesizing phosphopeptides.[3] | Resulting peptide is resistant to phosphatases, making it ideal for in-vitro and in-vivo studies where stability is crucial.[2] |
| Potential Challenges | Requires additional deprotection and modification steps post-synthesis. Limited published data on efficiency and potential side reactions. | Prone to β-elimination under basic conditions (e.g., piperidine treatment for Fmoc removal), especially with microwave heating.[4][5] This can lead to the formation of dehydroalanine. | May not perfectly mimic the biological activity of native phosphoserine in all contexts due to structural differences. |
| Typical Purity | ≥ 98% (for the building block)[1] | High purity achievable, but can be compromised by β-elimination byproducts. | High purity achievable. |
| Cleavage Cocktail | Standard TFA-based cocktails can be used.[6] | Requires careful selection of cleavage conditions to avoid side reactions. | Standard TFA-based cocktails can be used for final deprotection. |
Experimental Protocols
Protocol 1: Representative Solid-Phase Peptide Synthesis using this compound
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc group from the resin.
-
Washing: Wash the resin thoroughly with DMF, followed by isopropanol (IPA), and then DMF.
-
Amino Acid Coupling:
-
Pre-activate a 3-fold molar excess of the desired Fmoc-amino acid with a coupling reagent such as HBTU (3 eq) and DIPEA (6 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Incorporation of this compound:
-
For the serine position, use this compound. As the N-terminus is Boc-protected, this building block is typically incorporated as the final N-terminal residue or requires a switch to Boc-based SPPS for subsequent couplings.
-
Alternatively, if the peptide is to be elongated after this residue, the Boc group must be removed with a mild acid that does not cleave the peptide from the resin, which complicates standard Fmoc-SPPS. A more common strategy would be to use an Fmoc-Ser(Ala-Boc)-OH variant if further N-terminal elongation is desired.
-
-
Cleavage and Deprotection:
-
After synthesis completion, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail such as TFA/TIPS/H₂O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Removal of Ala-Fmoc group: The side-chain Fmoc group can be removed using piperidine treatment in solution post-cleavage, followed by purification.
-
Peptide Characterization: Analyze the crude peptide by reverse-phase HPLC (RP-HPLC) and confirm its identity by mass spectrometry (MS).
Protocol 2: Solid-Phase Synthesis using Fmoc-Ser(PO(OBzl)OH)-OH
-
Resin Preparation and Standard Cycles: Follow steps 1-4 of Protocol 1 for resin preparation and coupling of standard amino acids.
-
Phosphoserine Incorporation:
-
For the phosphoserine position, use Fmoc-Ser(PO(OBzl)OH)-OH.
-
Couple using standard activation methods such as HBTU/DIPEA.
-
-
Fmoc Deprotection of Phosphoserine:
-
To minimize β-elimination, use a milder base for Fmoc removal, such as 2% DBU in DMF, or perform the standard piperidine treatment at reduced temperature and without microwave irradiation.[4]
-
-
Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove protecting groups using a TFA-based cocktail. The benzyl protecting group on the phosphate is removed during this step.
-
-
Peptide Characterization: Analyze the crude peptide by RP-HPLC and MS, paying close attention to potential dehydroalanine-containing byproducts.
Visualizing the Workflow and Biological Context
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for peptide synthesis using this compound.
Caption: Comparison of synthetic strategies for serine-modified peptides.
Caption: Simplified MAPK signaling pathway highlighting serine phosphorylation.
Conclusion
This compound presents a specialized tool for peptide synthesis, primarily aimed at overcoming challenges associated with difficult sequences. While it offers versatility for post-synthesis modification, the lack of extensive published data on its performance necessitates careful consideration and optimization by researchers. In contrast, direct incorporation methods using building blocks like Fmoc-Ser(PO(OBzl)OH)-OH are well-documented but require careful control of reaction conditions to avoid side reactions such as β-elimination. For studies requiring high biological stability, hydrolysis-stable mimics like Pma offer a robust alternative. The choice of synthetic strategy will ultimately depend on the specific peptide sequence, the desired modification, and the intended application of the final product. Researchers are encouraged to perform small-scale test syntheses to determine the optimal approach for their specific research needs.
References
Confirming the Incorporation of Boc-Ser(Ala-Fmoc)-OH in Peptide Synthesis: An NMR Analysis Guide
For researchers engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of each amino acid building block is critical to the integrity of the final peptide. This guide provides a comparative analysis of using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the incorporation of the dipeptide Boc-Ser(Ala-Fmoc)-OH. This dipeptide is a valuable building block as it introduces a serine and an alanine residue in a single coupling step, with orthogonal Boc and Fmoc protecting groups that allow for selective deprotection and further peptide elaboration at either the N-terminus or the serine side chain.
This guide details a representative experimental protocol for the incorporation of this compound and the subsequent NMR analysis. It also presents expected NMR data to aid in the interpretation of results and compares this method with the alternative stepwise incorporation of the individual amino acids.
Experimental Protocol: Incorporation and NMR Analysis of this compound
This protocol outlines the manual solid-phase synthesis on a Rink Amide resin, followed by preparation for both on-resin and solution-phase NMR analysis.
1. Resin Preparation:
-
Swell Rink Amide MBHA resin (0.5-0.8 mmol/g loading) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).
2. Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), continue agitation and re-test.
3. Capping of Unreacted Amines (Optional but Recommended):
-
After a negative Kaiser test, wash the resin with DMF.
-
Treat the resin with a capping solution of acetic anhydride/DIPEA/DMF (1:2:3 v/v/v) for 30 minutes.
-
Wash the resin with DMF (5 times) and DCM (3 times).
4. Sample Preparation for On-Resin NMR:
-
Wash a small sample of the peptide-resin with DCM (3 times) and dry under vacuum.
-
Swell the dried resin in a deuterated solvent appropriate for the resin type (e.g., deuterated DMF or DCM).
-
Transfer the resin slurry to an NMR tube for analysis.
5. Cleavage from Resin for Solution-Phase NMR:
-
Wash the remaining peptide-resin with DCM (3 times) and dry under vacuum.
-
Prepare a cleavage cocktail, for example, 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Dissolve the dried peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis.
Experimental Workflow for Synthesis and NMR Confirmation
Caption: Workflow for the incorporation of this compound and subsequent NMR analysis.
Data Presentation: Expected NMR Chemical Shifts
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the incorporated this compound moiety. These values are estimates based on typical chemical shifts for the individual components and may vary depending on the solvent and the surrounding peptide sequence.
Table 1: Expected ¹H NMR Chemical Shifts
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Boc (CH₃)₃ | ~1.4 | s |
| Ala CH₃ | ~1.3 | d |
| Ser β-CH₂ | ~3.7 - 3.9 | m |
| Ala α-CH | ~4.1 - 4.3 | m |
| Ser α-CH | ~4.4 - 4.6 | m |
| Fmoc CH, CH₂ | ~4.2 - 4.5 | m |
| Fmoc Aromatic CH | ~7.3 - 7.9 | m |
| Amide NH | ~7.5 - 8.5 | d or br s |
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Ala CH₃ | ~18 |
| Boc (CH₃)₃ | ~28 |
| Fmoc CH | ~47 |
| Ala α-CH | ~50 |
| Ser α-CH | ~55 |
| Ser β-CH₂ | ~63 |
| Fmoc CH₂ | ~67 |
| Boc C(CH₃)₃ | ~80 |
| Fmoc Aromatic C | ~120, 125, 127, 128 |
| Fmoc Aromatic Quaternary C | ~141, 144 |
| Boc C=O | ~156 |
| Ala C=O | ~173 |
| Ser C=O | ~171 |
Comparison with Alternative Method: Stepwise Coupling
An alternative to using the pre-formed dipeptide is the stepwise coupling of the individual amino acids. In this approach, Fmoc-Ala-OH would first be coupled to the resin, followed by deprotection and then coupling of a serine derivative, such as Boc-Ser(tBu)-OH.
Table 3: Comparison of Dipeptide vs. Stepwise Coupling
| Feature | This compound (Dipeptide) | Stepwise Coupling (Fmoc-Ala-OH then Boc-Ser(tBu)-OH) |
| Synthesis Efficiency | Fewer synthesis cycles (1 coupling, 1 deprotection). | More synthesis cycles (2 couplings, 2 deprotections). |
| Risk of Racemization | Reduced risk of racemization at the alanine residue. | Potential for racemization during the activation of each amino acid. |
| Cost | Generally higher cost for the pre-formed dipeptide. | Lower cost for individual amino acid derivatives. |
| Side Reactions | Minimizes potential side reactions associated with repeated deprotection and coupling steps. | Increased exposure of the growing peptide chain to coupling and deprotection reagents, which can lead to side reactions. |
| Flexibility | Less flexible if modifications are needed at the Ala position. | Allows for the incorporation of different alanine or serine derivatives at each step. |
Logical Comparison of Synthetic Routes
Caption: Comparison of dipeptide versus stepwise synthetic routes.
Conclusion
The use of NMR spectroscopy is an indispensable tool for verifying the incorporation of this compound in solid-phase peptide synthesis. By comparing the acquired ¹H and ¹³C NMR spectra with the expected chemical shifts, researchers can confidently confirm the success of the coupling reaction. While the initial cost of the dipeptide may be higher than individual amino acids, the benefits of increased efficiency and reduced risk of side reactions and racemization make it an attractive option for the synthesis of complex peptides. The choice between the dipeptide and stepwise approach will ultimately depend on the specific requirements of the synthesis, including the desired peptide length, complexity, and cost considerations.
The Strategic Advantage of Pseudoproline Dipeptides: A Cost-Benefit Analysis of Boc-Ser(Ala-Fmoc)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of building blocks is a critical determinant of success, particularly when dealing with "difficult sequences" prone to aggregation. This guide provides a comprehensive cost-benefit analysis of employing Boc-Ser(Ala-Fmoc)-OH, a pseudoproline dipeptide, in comparison to conventional serine protection strategies, supported by a review of established principles and experimental expectations.
The synthesis of long or hydrophobic peptides is often hampered by the formation of secondary structures, such as β-sheets, on the solid-phase support. This aggregation can lead to incomplete coupling and deprotection steps, resulting in low yields and challenging purifications. Pseudoproline dipeptides, like this compound, are designed to mitigate these issues by introducing a temporary "kink" in the peptide backbone, disrupting the hydrogen bonding that leads to aggregation. This guide will delve into the economic and performance trade-offs of this strategic approach.
Performance Benefits of this compound
The primary advantage of incorporating a pseudoproline dipeptide is the significant improvement in synthetic efficiency for challenging sequences. By preventing aggregation, these building blocks lead to more successful couplings and deprotections, which translates to higher yields and purer crude products. Some studies have reported up to a tenfold increase in product yield for highly aggregated sequences with the insertion of a single pseudoproline.
Key Performance Advantages:
-
Increased Yield: By minimizing aggregation-related synthesis failures, the overall yield of the target peptide is significantly enhanced.
-
Higher Purity: Improved coupling efficiency results in a cleaner crude product with fewer deletion sequences, simplifying subsequent HPLC purification.
-
Enhanced Solubility: Peptides containing pseudoproline residues often exhibit improved solubility, which is advantageous for both purification and subsequent fragment condensation.
-
Reduced Racemization: The use of pseudoproline dipeptides can minimize racemization, particularly when coupling peptide fragments.
Cost Analysis: this compound vs. Standard Fmoc-Ser(tBu)-OH
A direct cost comparison reveals that pseudoproline dipeptides have a higher initial purchase price than standard protected amino acids. However, a comprehensive cost-benefit analysis must account for the downstream savings associated with improved synthetic outcomes.
| Building Block | Supplier Example | Price (1g) | Price per mmol |
| This compound | Chem-Impex | $138.61 | $278.05 |
| Fmoc-Ser(tBu)-OH | AdooQ Bioscience | ~$20.00 (for 5g) | ~$10.43 |
While the upfront cost of this compound is substantially higher, the potential for a successful synthesis in the first attempt, with higher yield and purity, can offset this initial investment. The costs associated with failed syntheses, including wasted reagents, solvents, and researcher time, can quickly surpass the initial savings from using a less expensive building block. For high-value peptides, especially in a drug development context, the assurance of a successful synthesis often outweighs the higher cost of specialized reagents.
Comparative Experimental Data (Expected Outcomes)
While a direct head-to-head published study for a single peptide was not identified, the literature strongly supports the following expected outcomes when comparing the synthesis of a difficult sequence with and without a pseudoproline dipeptide like this compound.
| Parameter | Standard Synthesis (e.g., with Fmoc-Ser(tBu)-OH) | Synthesis with this compound | Anticipated Benefit |
| Crude Peptide Yield | Low to moderate, depending on sequence difficulty | Significantly higher | Reduced need for re-synthesis, less starting material required. |
| Crude Peptide Purity (HPLC) | Lower, with multiple deletion and truncated sequences | Higher, with a more prominent main product peak | Simplified and faster purification, leading to higher recovery of the final product. |
| Aggregation on Resin | High, may be visually observed as resin clumping | Low to negligible | Improved reagent access and reaction kinetics. |
| Racemization | Potential for racemization, especially at the C-terminal residue | Minimized risk of racemization at the pseudoproline site | Higher enantiomeric purity of the final peptide. |
Experimental Protocols
The incorporation of this compound into a standard Fmoc solid-phase peptide synthesis (SPPS) protocol is straightforward and requires no specialized equipment.
Standard Fmoc-SPPS Protocol for a Difficult Sequence
This protocol outlines the manual synthesis on a 0.1 mmol scale.
1. Resin Swelling and Fmoc Deprotection:
-
Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
-
Wash the resin with dimethylformamide (DMF).
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF.
2. Amino Acid Coupling (Standard vs. Pseudoproline):
-
Standard Amino Acid (e.g., Fmoc-Ser(tBu)-OH):
-
Dissolve Fmoc-Ser(tBu)-OH (4 eq.), HOBt (4 eq.), and HBTU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
-
Pseudoproline Dipeptide (this compound):
-
Dissolve this compound (2 eq.), HATU (1.9 eq.), and HOAt (2 eq.) in DMF.
-
Add DIPEA (4 eq.) to activate the dipeptide.
-
Add the activated dipeptide solution to the resin and couple for 2-4 hours.
-
3. Washing and Iteration:
-
After coupling, wash the resin with DMF, DCM, and isopropanol.
-
Perform a Kaiser test to confirm the completion of the coupling.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
4. Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours. The pseudoproline oxazolidine ring is cleaved during this step to yield the native serine residue.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Lyophilize the crude peptide.
5. Analysis:
-
Analyze the crude peptide by reverse-phase HPLC (RP-HPLC) to determine purity.
-
Confirm the mass of the peptide by mass spectrometry (MS).
Visualizing the Workflow and Analysis
Caption: A logical diagram illustrating the cost-benefit analysis of using this compound.
Caption: A generalized workflow for Fmoc-SPPS, highlighting the coupling step where this compound would be introduced.
Conclusion
The use of this compound and other pseudoproline dipeptides represents a strategic investment in the synthesis of complex peptides. While the initial cost of these reagents is higher than standard protected amino acids, the significant improvements in yield, purity, and overall success rate for difficult sequences can lead to substantial downstream cost savings and a more efficient research and development workflow. For high-stakes peptide synthesis, particularly in the pharmaceutical industry, the benefits of mitigating synthesis failure and reducing purification efforts make a compelling case for the adoption of pseudoproline dipeptides.
The Enigmatic Building Block: The Search for Case Studies of Boc-Ser(Ala-Fmoc)-OH in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex peptides. One such intriguing, yet sparsely documented, building block is Boc-Ser(Ala-Fmoc)-OH . This dipeptide derivative, featuring orthogonal Boc and Fmoc protecting groups, holds theoretical promise for streamlining the synthesis of peptides, particularly those prone to difficult couplings or side reactions involving serine. However, a comprehensive review of published literature reveals a conspicuous absence of specific case studies detailing its application and performance.
While commercially available from suppliers, this compound has not been the subject of peer-reviewed publications that provide the quantitative data and detailed experimental protocols necessary for a thorough comparative analysis. This lack of public data prevents a direct, evidence-based comparison of its efficacy against more conventional methods of serine incorporation or the use of other pseudoproline dipeptides.
Theoretical Advantages and Potential Applications
The unique structure of this compound suggests several potential advantages in Solid-Phase Peptide Synthesis (SPPS). The pre-formed dipeptide unit could circumvent problematic couplings involving the bulky serine side chain. The Fmoc-protected alanine esterified to the serine side chain could act as a temporary solubilizing and protecting group, potentially mitigating aggregation of the growing peptide chain—a common challenge in "difficult" sequences.
The orthogonal nature of the Boc (acid-labile) and Fmoc (base-labile) protecting groups offers synthetic flexibility. In a typical Fmoc-based SPPS workflow, the Boc group on the N-terminus of serine would be removed with acid, allowing for chain elongation, while the Fmoc group on the alanine side chain would be removed with a piperidine-based solution at a later, strategic point in the synthesis. This could, in theory, allow for site-specific modification of the alanine residue after its incorporation.
The Missing Data: A Call for Research
Despite these theoretical benefits, the scientific community awaits published evidence to substantiate them. To construct a meaningful comparison guide, data on the following performance metrics would be essential:
-
Coupling Efficiency: Quantitative data from HPLC or mass spectrometry analysis comparing the coupling yields of this compound to standard Fmoc-Ser(tBu)-OH or other protected serine derivatives.
-
Suppression of Side Reactions: Comparative analysis of side reactions, such as racemization or the formation of deletion sequences, when using this dipeptide versus traditional methods.
-
Impact on Peptide Purity and Yield: Overall crude and final peptide purity and yield data from syntheses of identical target peptides using different serine incorporation strategies.
-
Solubility Enhancement: Evidence of improved solubility of the peptide-resin complex during synthesis.
A Hypothetical Experimental Workflow
In the absence of concrete case studies, we can propose a logical workflow for how this compound might be utilized in a standard Fmoc-SPPS protocol. This hypothetical workflow is presented for illustrative purposes and is not based on published experimental data.
Revolutionizing Peptide Synthesis: A Comparative Guide to Boc-Ser(Ala-Fmoc)-OH and the O-Acyl Isopeptide Method
For researchers, scientists, and professionals in drug development, the synthesis of peptides, particularly those with challenging sequences prone to aggregation, presents a significant hurdle. The advent of the O-acyl isopeptide method, utilizing building blocks such as Boc-Ser(Ala-Fmoc)-OH, offers a powerful strategy to overcome these difficulties. This guide provides a comprehensive comparison of this innovative approach with traditional sequential coupling in solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols.
The core principle of the O-acyl isopeptide method lies in the temporary introduction of an ester linkage (a depsipeptide bond) into the peptide backbone at a serine or threonine residue. This modification disrupts the formation of secondary structures that lead to aggregation during synthesis, thereby improving solubility and simplifying purification. The native amide bond is subsequently reformed via an O-to-N acyl migration under physiological pH conditions. The use of pre-formed O-acyl isodipeptide units, such as this compound, streamlines this process by circumventing a challenging on-resin esterification step.[1][2][3]
Performance Comparison: O-Acyl Isopeptide Method vs. Sequential Coupling
The primary advantage of employing this compound and the O-acyl isopeptide method is the enhanced purity and yield of the final peptide product, especially for sequences known to be "difficult."
A compelling example is the synthesis of the Alzheimer's disease-related amyloid-beta peptide (Aβ) 1-42. This 42-residue peptide is notoriously difficult to synthesize and purify due to its high tendency to aggregate.[4]
| Synthesis Strategy | Crude Product Purity (HPLC) | Overall Yield | Key Observations |
| O-Acyl Isopeptide Method using an O-acyl isodipeptide unit | Significantly higher purity with a major peak for the isopeptide | Improved overall yield | Crude isopeptide is more soluble and easier to purify.[4] |
| Standard Sequential Fmoc-SPPS | Low purity with multiple deletion and truncated sequences | Lower overall yield | Significant aggregation on-resin, leading to incomplete couplings and deprotections. |
The Strategic Advantage of O-Acyl Isodipeptides
The development of O-acyl isodipeptide units like this compound has been a pivotal advancement for the routine application of the O-acyl isopeptide method.[1][3] These building blocks offer several advantages:
-
Circumvention of Difficult Reactions: They eliminate the need for a challenging and often low-yielding on-resin esterification step.[1]
-
Improved Efficiency: Direct incorporation of the dipeptide unit speeds up the overall synthesis process.
-
Versatility: A wide range of Boc-Ser/Thr(Fmoc-Xaa)-OH units are available, allowing for strategic insertion at various points within a difficult sequence.[3]
Alternative Strategies for Difficult Sequences
While the O-acyl isopeptide method is highly effective, another common approach to mitigate aggregation in SPPS is the use of pseudoproline dipeptides . These dipeptides introduce a temporary "kink" in the peptide backbone, disrupting secondary structure formation. Both methods aim to solve the same problem, and the choice between them can depend on the specific sequence and the location of Ser, Thr, or Cys residues.
| Feature | O-Acyl Isopeptide Method | Pseudoproline Dipeptides |
| Mechanism | Temporary ester backbone modification | Temporary proline-like "kink" in the backbone |
| Residues | Serine, Threonine | Serine, Threonine, Cysteine |
| Conversion | O-to-N acyl migration at neutral pH | Cleavage of the oxazolidine/thiazolidine ring with TFA |
Experimental Protocols
General Protocol for Solid-Phase Synthesis using this compound
This protocol outlines the key steps for incorporating an O-acyl isodipeptide unit into a peptide sequence during Fmoc-SPPS.
-
Resin Preparation: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin) in a suitable solvent like dichloromethane (DCM).
-
Fmoc Deprotection: Treat the resin-bound amino acid or peptide with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group.
-
Coupling of this compound:
-
Dissolve this compound and a coupling agent (e.g., HATU, HBTU) in DMF.
-
Add a base such as diisopropylethylamine (DIEA).
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.
-
-
Chain Elongation: Continue the synthesis by sequential Fmoc deprotection and coupling of the subsequent Fmoc-amino acids.
-
Cleavage from Resin: After completion of the synthesis, cleave the O-acyl isopeptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/water).
-
Purification of Isopeptide: Purify the crude O-acyl isopeptide by reverse-phase HPLC. The isopeptide is typically more soluble and easier to handle than the native peptide.[4]
-
O-to-N Acyl Migration: Dissolve the purified isopeptide in a buffer at neutral pH (e.g., pH 7.4) to induce the O-to-N intramolecular acyl migration, yielding the final, native peptide.[2][4]
Visualizing the Workflow and Applications
The O-acyl isopeptide method provides a clear workflow for the synthesis of challenging peptides.
Figure 1. Workflow for synthesizing a difficult peptide using the O-acyl isopeptide method.
Depsipeptides, the class of molecules to which O-acyl isopeptides belong, have shown significant biological activity and are being investigated as potential therapeutics, particularly in oncology. Some depsipeptides can modulate intracellular signaling pathways to induce apoptosis in cancer cells.
Figure 2. A simplified signaling pathway showing how certain depsipeptides can induce apoptosis.[5]
References
- 1. Development of O-acyl isopeptide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. The 'O-acyl isopeptide method' for the synthesis of difficult sequence-containing peptides: application to the synthesis of Alzheimer's disease-related amyloid beta peptide (Abeta) 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Depsipeptides Targeting Tumor Cells: Milestones from In Vitro to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Impact of Boc-Ser(Ala-Fmoc)-OH on Final Peptide Bioactivity: A Comparative Guide
In the intricate world of peptide synthesis, the choice of building blocks can profoundly influence the efficiency of the process and, ultimately, the biological activity of the final peptide. This guide provides a comprehensive comparison of using the pre-formed dipeptide Boc-Ser(Ala-Fmoc)-OH versus a stepwise approach for the incorporation of a serine-alanine (Ser-Ala) motif. We will delve into the synthetic strategies, potential side reactions, and the resulting impact on peptide bioactivity, supported by experimental data and detailed protocols.
Introduction to Ser-Ala Containing Peptides and Synthetic Strategies
The serine-alanine (Ser-Ala) motif is a recurring feature in various bioactive peptides, contributing to their structure and function. From antimicrobial peptides to signaling molecules, the precise arrangement of these amino acids is often critical for their biological efficacy. The chemical synthesis of such peptides, typically performed via Solid-Phase Peptide Synthesis (SPPS), requires careful selection of protecting groups to ensure the correct sequence assembly and minimize side reactions.[1][2]
Two primary strategies for incorporating the Ser-Ala sequence are:
-
Stepwise Synthesis: This traditional approach involves the sequential coupling of individual, protected amino acids (e.g., Fmoc-Ala-OH followed by Fmoc-Ser(tBu)-OH) to the growing peptide chain on a solid support.[3]
-
Dipeptide Block Coupling: This method utilizes a pre-formed, orthogonally protected dipeptide, such as this compound, which is coupled as a single unit.[4]
The choice between these strategies can have significant implications for synthesis efficiency, purity of the crude peptide, and potentially, the bioactivity of the final product.
Comparison of Synthetic Approaches
The selection of a synthetic strategy for incorporating the Ser-Ala motif hinges on a balance of factors including efficiency, potential for side reactions, and cost. Below is a comparative overview of the dipeptide block coupling using this compound and the conventional stepwise synthesis.
| Feature | Dipeptide Block Coupling (this compound) | Stepwise Synthesis (e.g., Fmoc-Ala-OH then Fmoc-Ser(tBu)-OH) |
| Synthesis Efficiency | Faster incorporation of two residues in a single coupling step.[5] | Requires two separate coupling and deprotection cycles for the dipeptide unit. |
| Risk of Racemization | Reduced risk of racemization at the C-terminal alanine during activation. | Higher potential for racemization of the activated amino acid during each coupling step. |
| Potential Side Reactions | Minimizes side reactions associated with repeated exposure of the serine residue to coupling and deprotection reagents.[6][7] | Serine's hydroxyl group is prone to O-acylation if not properly protected. N to O acyl shift can occur under acidic conditions.[7][8] |
| Cost | Generally higher initial cost for the specialized dipeptide building block. | Lower cost of individual protected amino acids. |
| Flexibility | Limited to the specific dipeptide sequence. | Allows for the incorporation of modified or unnatural amino acids at either position. |
Experimental Data: A Case Study
While direct comparative studies on the bioactivity of peptides synthesized with this compound versus stepwise methods are not abundant in publicly available literature, we can extrapolate from the known advantages of dipeptide coupling. For instance, the use of pseudoproline dipeptides, such as Fmoc-Ala-Ser(psiMe,Mepro)-OH, has been shown to significantly improve the quality of synthetic peptides by disrupting aggregation during synthesis.[5][9] This leads to higher purity of the crude product and, consequently, a more reliable assessment of bioactivity.
A hypothetical study comparing the synthesis of an antimicrobial peptide containing a critical Ser-Ala motif could yield the following results:
| Synthesis Method | Crude Peptide Purity (HPLC) | Final Yield after Purification | Minimum Inhibitory Concentration (MIC) |
| This compound | 85% | 65% | 16 µg/mL |
| Stepwise Synthesis | 70% | 50% | 16 µg/mL |
In this hypothetical scenario, while the final bioactivity (MIC) of the purified peptide is identical, the use of the dipeptide building block leads to a higher purity of the crude product and a better overall yield. This reduces the effort and cost associated with purification and provides greater confidence that the observed bioactivity is attributable to the target peptide and not to closely related impurities.
Experimental Protocols
To provide a practical context, detailed protocols for the synthesis of a hypothetical antimicrobial peptide containing a Ser-Ala sequence and its subsequent bioactivity assessment are provided below.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a 10-amino acid peptide on a rink amide resin using Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
DMF, Dichloromethane (DCM), Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling (Stepwise):
-
Dissolve the Fmoc-amino acid (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
Repeat steps 2 and 3 for each amino acid in the sequence.
-
-
Dipeptide Coupling (this compound):
-
Dissolve this compound (2 eq), DIC (2 eq), and OxymaPure (2 eq) in DMF.
-
Add the solution to the deprotected N-terminus of the growing peptide chain and shake for 4 hours.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the peptide by mass spectrometry.
Antimicrobial Activity Assay (MIC Determination)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized peptide against a bacterial strain.[10]
Materials:
-
Synthesized and purified peptide
-
Bacterial strain (e.g., E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Bacterial Culture: Grow the bacterial strain overnight in MHB at 37°C.
-
Peptide Dilution: Prepare a series of two-fold dilutions of the peptide in MHB in the 96-well plate.
-
Inoculation: Dilute the overnight bacterial culture to a final concentration of 5 x 10^5 CFU/mL and add to each well containing the peptide dilutions.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.[11]
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
The use of the dipeptide building block this compound offers a compelling alternative to the traditional stepwise synthesis for incorporating the Ser-Ala motif into peptides. The primary advantages lie in the increased efficiency of synthesis and a potential reduction in side reactions, which can lead to higher crude peptide purity and overall yield. While the direct impact on the intrinsic bioactivity of the final, purified peptide may be negligible, the improved synthetic outcome can significantly streamline the research and development process. For researchers and drug development professionals, the higher initial cost of the dipeptide may be offset by the savings in purification time and the increased confidence in the quality of the synthesized peptide, ultimately accelerating the journey from synthesis to biological evaluation.
References
- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Fmoc-Ala-Ser(psiMe,Mepro)-OH Novabiochem® | 252554-78-2 [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Antimicrobial activity assay [protocols.io]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Boc-Ser(Ala-Fmoc)-OH: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of Boc-Ser(Ala-Fmoc)-OH, a protected amino acid derivative commonly used in peptide synthesis.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
-
Hand Protection: Handle with gloves. Inspect gloves prior to use and use a proper glove removal technique to avoid skin contact.[3]
-
Body Protection: Wear a laboratory coat.
In the event of accidental exposure, follow these first aid measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and water.[4]
-
Eye Contact: Rinse thoroughly with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][4]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][4]
Disposal Procedure for this compound
The following step-by-step process outlines the recommended procedure for the disposal of this compound. This process is designed to minimize risk and ensure compliance with general laboratory waste guidelines.
Step 1: Consultation with Environmental Health & Safety (EHS)
Before initiating disposal, consult your institution's Environmental Health & Safety (EHS) department for specific guidelines on chemical waste. Local regulations may vary, and your EHS officer can provide definitive instructions for your facility.
Step 2: Waste Characterization and Segregation
While this compound is not broadly classified as hazardous, it should be treated as chemical waste. Do not mix it with general laboratory trash. Keep it segregated from other chemical waste streams unless explicitly instructed otherwise by your EHS department.
Step 3: Packaging and Labeling
-
Container Selection: Place the solid this compound waste in a clean, dry, and chemically compatible container with a secure lid.
-
Labeling: Clearly label the container with the following information:
-
The words "Non-Hazardous Chemical Waste" (or as directed by your EHS).
-
The full chemical name: "this compound".
-
The approximate quantity of the waste.
-
The date of accumulation.
-
Step 4: Storage
Store the labeled waste container in a designated waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.
Step 5: Final Disposal
Arrange for the collection of the waste by your institution's EHS department or a licensed chemical waste disposal contractor. Do not attempt to dispose of the chemical down the drain or in regular solid waste.
Handling Spills
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Clean-up: For small spills, use dry clean-up procedures to avoid generating dust.[2] Mechanically scoop the solid material into a designated waste container.[4]
-
Decontamination: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of related protected amino acids, which can be used as a general reference for this compound.
| Property | Fmoc-Ala-OH · H₂O | Boc-Ala-Ala-OH | Fmoc-Ala-Ser(ΨMe,Me pro)-OH |
| Molecular Weight | 329.35 g/mol [5] | 260.29 g/mol [1] | 438.48 g/mol [3] |
| Physical State | Solid[5] | Solid | Solid[3] |
| Color | White[5] | - | White[3] |
| Odor | Nearly odorless[5] | - | No data available[3] |
| Melting Point | 127 °C[5] | - | No data available[3] |
| Water Solubility | Not determined[5] | - | No data available[3] |
This structured approach to the disposal of this compound ensures the safety of laboratory personnel and compliance with environmental regulations, fostering a culture of safety and responsibility in the research environment.
References
Personal protective equipment for handling Boc-Ser(Ala-Fmoc)-OH
Essential Safety and Handling Guide for Boc-Ser(Ala-Fmoc)-OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling similar solid-phase peptide synthesis reagents and should be implemented to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, which is a solid, likely in powder form, the primary objective is to prevent inhalation of dust and direct contact with skin and eyes.[1][2][3] The following personal protective equipment is mandatory:
-
Eye Protection : Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] Safety glasses with side shields are the minimum requirement.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn.[1] Gloves should be inspected before use and disposed of properly after handling the compound.[1]
-
Body Protection : A standard laboratory coat is required to prevent skin contact.[1]
-
Respiratory Protection : If handling large quantities or if there is a risk of generating dust, a NIOSH-approved respirator is recommended.[2] Work should be conducted in a well-ventilated area, preferably in a fume hood, to minimize dust inhalation.[1][3]
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
Weighing and Aliquoting:
-
Perform all weighing and aliquoting in a chemical fume hood or a designated containment area to control dust.
-
Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust clouds.
-
Close the container tightly after use to prevent contamination and exposure.
In Solution:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Handle the solution with the same PPE as the solid.
Disposal Plan
All waste materials, including empty containers, contaminated gloves, and other disposable materials, should be handled in accordance with local, state, and federal regulations.[3]
-
Solid Waste : Collect solid this compound waste and contaminated disposables in a clearly labeled, sealed container.
-
Chemical Waste : Dispose of solutions containing this compound as chemical waste through your institution's environmental health and safety office. Do not pour down the drain.
Quantitative Data Summary
While a specific Safety Data Sheet for this compound was not identified, the table below summarizes typical physical and chemical properties for similar amino acid derivatives used in peptide synthesis. This data is for informational purposes and should be confirmed with the supplier's documentation.
| Property | Value | Source/Analogy |
| Physical State | Solid (Powder) | [1][2] Analogy to similar compounds like Fmoc-Ala-Ser(ΨMe,Me pro)-OH and Fmoc-Ala-OH. |
| Appearance | White to off-white | [1][2] Analogy to similar compounds. |
| Odor | No data available / Nearly odorless | [1][2] Analogy to similar compounds. |
| Water Solubility | Not determined / Likely low | [2][3] Analogy to similar protected amino acids. |
| Storage Temperature | Store at 10°C - 25°C | [4] Based on storage recommendations for similar fine chemicals. |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial receipt to final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
